molecular formula C21H19NO5 B11934191 JP-153

JP-153

Número de catálogo: B11934191
Peso molecular: 365.4 g/mol
Clave InChI: NIDMIFDHMDRHLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JP-153 is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H19NO5

Peso molecular

365.4 g/mol

Nombre IUPAC

4-(3,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one

InChI

InChI=1S/C21H19NO5/c1-24-16-10-13(11-17(25-2)20(16)26-3)19-15-9-8-12-6-4-5-7-14(12)18(15)22-21(23)27-19/h4-11,19H,1-3H3,(H,22,23)

Clave InChI

NIDMIFDHMDRHLS-UHFFFAOYSA-N

SMILES canónico

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)NC(=O)O2

Origen del producto

United States

Foundational & Exploratory

The Molecular Mechanism of JP-153: A Novel Inhibitor of Pathological Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JP-153 is a novel small-molecule inhibitor that demonstrates significant potential in the treatment of neovascular eye diseases, such as diabetic retinopathy and age-related macular degeneration. Its mechanism of action centers on the targeted disruption of a critical protein-protein interaction within the focal adhesion signaling complex, specifically preventing the association of Focal Adhesion Kinase (FAK) with paxillin. This interference with the Src-FAK-Paxillin signalsome leads to the downstream inhibition of pro-angiogenic cellular processes, including endothelial cell proliferation and migration. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly specific inhibitor of the interaction between Focal Adhesion Kinase (FAK) and the scaffolding protein paxillin.[1][2][3] Structural studies have indicated that this compound likely prevents the association of the LD2 and LD4 motifs of paxillin with the Focal Adhesion Targeting (FAT) domain of FAK.[4] This targeted disruption is crucial as the FAK-paxillin complex is a key node in intracellular signaling pathways that drive angiogenesis.

A critical aspect of this compound's mechanism is its specificity. The molecule inhibits the Src-dependent phosphorylation of paxillin at the tyrosine 118 residue (Y118) without affecting the initial activation of either Src or FAK.[1][2] This indicates that this compound does not function as a broad-spectrum kinase inhibitor but rather as a modulator of a specific protein-protein interaction. The downstream consequence of this targeted inhibition is a reduction in the activation of the serine/threonine kinase Akt, specifically its phosphorylation at serine 473 (S473).[1][2][3] The culmination of these molecular events is the suppression of vascular endothelial growth factor (VEGF)-induced migration and proliferation of retinal endothelial cells.[1][2][3]

Signaling Pathway of this compound Action

The primary signaling cascade affected by this compound is the VEGF-induced pro-angiogenic pathway in retinal endothelial cells. The binding of VEGF to its receptor (VEGFR) on the cell surface initiates a cascade of intracellular events that are essential for the formation of new blood vessels. A key axis in this pathway is the Src-FAK-Paxillin signaling complex.

Upon VEGF stimulation, both Src and FAK are activated. This leads to the Src-dependent phosphorylation of paxillin at Y118, a crucial event for the recruitment of other signaling molecules and the activation of downstream pathways. One of the most important of these is the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and migration. The phosphorylation of Akt at S473 is a key indicator of its activation.

This compound intervenes at a specific point in this pathway. By disrupting the FAK-paxillin interaction, it prevents the efficient phosphorylation of paxillin at Y118 by Src. This, in turn, blocks the downstream activation of Akt, thereby inhibiting the pro-angiogenic cellular responses.

JP153_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Src Src VEGFR->Src Activation FAK FAK VEGFR->FAK Activation paxillin_p p-Paxillin (Y118) Src->paxillin_p Phosphorylation Paxillin Paxillin FAK->Paxillin Akt Akt paxillin_p->Akt Activation Akt_p p-Akt (S473) Akt->Akt_p Phosphorylation Proliferation Cell Proliferation Akt_p->Proliferation Migration Cell Migration Akt_p->Migration JP153 This compound JP153->FAK Disrupts Interaction

Caption: this compound signaling pathway in retinal endothelial cells.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on key cellular processes and signaling events have been quantified in several studies. The following tables summarize the dose-dependent effects of this compound on retinal endothelial cells (RECs) and in an in vivo model of retinal neovascularization.

Table 1: Effect of this compound on Retinal Endothelial Cell (REC) Viability, Proliferation, and Migration

AssayThis compound ConcentrationObserved Effect
REC Viability 10 µMNo significant effect on cell viability after 24 hours.
REC Proliferation 1 µMSignificant reduction in VEGF-induced proliferation.
10 µMFurther significant reduction in VEGF-induced proliferation.
REC Migration 1 µMSignificant inhibition of VEGF-induced cell migration.
10 µMStronger inhibition of VEGF-induced cell migration.

Table 2: In Vivo Efficacy of this compound in the Murine Oxygen-Induced Retinopathy (OIR) Model

ParameterThis compound Topical DoseOutcome
Neovascular Tuft Formation 1% microemulsionSignificant reduction in neovascular tufts.
5% microemulsionDose-dependent, more pronounced reduction in neovascular tufts.
Avascular Area 1% microemulsionSignificant increase in the avascular area.
5% microemulsionDose-dependent, larger increase in the avascular area.

Table 3: Effect of this compound on Key Signaling Proteins in VEGF-Stimulated RECs

Protein PhosphorylationThis compound ConcentrationResult
p-Paxillin (Y118) 10 µMSignificant decrease in VEGF-induced phosphorylation.
p-Akt (S473) 10 µMSignificant decrease in VEGF-induced phosphorylation.
p-Src (Y416) 10 µMNo significant change in VEGF-induced phosphorylation.
p-FAK (Y397) 10 µMNo significant change in VEGF-induced phosphorylation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Culture

Human retinal endothelial cells (RECs) are cultured in Endothelial Cell Medium supplemented with 5% fetal bovine serum and 1% endothelial cell growth supplement. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis
  • Cell Lysis: RECs are treated with this compound or vehicle (DMSO) for a specified time, followed by stimulation with VEGF. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-Paxillin (Y118), Paxillin, p-Akt (S473), Akt, p-Src (Y416), Src, p-FAK (Y397), FAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein bands.

Transwell Migration Assay
  • Chamber Preparation: 24-well Transwell inserts with an 8.0 µm pore size polycarbonate membrane are used. The lower chamber is filled with endothelial cell medium containing VEGF as a chemoattractant.

  • Cell Seeding: RECs, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free medium.

  • Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.

  • Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet. The number of migrated cells is counted in several random fields under a microscope.

Murine Oxygen-Induced Retinopathy (OIR) Model
  • Induction of Retinopathy: Postnatal day 7 (P7) C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen for 5 days (until P12). This causes vaso-obliteration in the central retina.

  • Return to Normoxia and Treatment: On P12, the mice are returned to room air (normoxia), which induces a relative hypoxia in the avascular retina, leading to neovascularization. Topical administration of a this compound-loaded microemulsion or vehicle is initiated at this time and continued daily.

  • Tissue Collection and Analysis: At P17, the peak of neovascularization, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4).

  • Quantification: The flat-mounted retinas are imaged using fluorescence microscopy. The areas of neovascularization and the central avascular area are quantified using image analysis software (e.g., ImageJ).

OIR_Workflow P7 P7 Mouse Pups Hyperoxia 75% Oxygen (5 days) P7->Hyperoxia P12 P12: Vaso-obliteration Hyperoxia->P12 Normoxia Room Air (5 days) P12->Normoxia Treatment Topical this compound or Vehicle P12->Treatment P17 P17: Peak Neovascularization Normoxia->P17 Treatment->P17 Analysis Retinal Flat-mount and Quantification P17->Analysis

Caption: Experimental workflow for the Oxygen-Induced Retinopathy model.

Conclusion

This compound represents a promising therapeutic candidate for neovascular eye diseases due to its targeted mechanism of action. By specifically disrupting the FAK-paxillin interaction, it effectively inhibits the downstream signaling events that lead to pathological angiogenesis, without affecting the upstream activation of Src and FAK. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-angiogenic effects in a dose-dependent manner. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this compound and other molecules targeting the Src-FAK-Paxillin signaling complex.

References

JP-153 as a Src-FAK-Paxillin Signaling Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor that specifically targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex. This complex is a critical nexus for intracellular signaling pathways that regulate cellular processes such as migration, proliferation, and survival. Dysregulation of this pathway is implicated in various pathologies, including cancer and neovascular eye diseases. This compound offers a targeted approach to modulate these processes by disrupting the crucial interaction between FAK and paxillin, thereby inhibiting downstream signaling events. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by specifically disrupting the protein-protein interaction between Focal Adhesion Kinase (FAK) and paxillin. This interaction is a pivotal event in the propagation of signals downstream of growth factor receptors and integrins. Upon activation by stimuli such as Vascular Endothelial Growth Factor (VEGF), Src kinase phosphorylates FAK, creating a docking site for paxillin. The formation of the Src-FAK-paxillin complex leads to the Src-dependent phosphorylation of paxillin at tyrosine residue 118 (Y118). Phosphorylated paxillin (p-paxillin Y118) acts as a scaffold to recruit other signaling molecules, including the p85 subunit of PI3K, which in turn activates the Akt signaling pathway, promoting cell migration and proliferation.

This compound intervenes at the FAK-paxillin interaction step. By preventing this association, this compound effectively blocks the Src-mediated phosphorylation of paxillin at Y118 and the subsequent activation of Akt (at serine 473), without affecting the initial activation of Src or FAK themselves.[1] This targeted inhibition of a specific node within the signaling cascade makes this compound a precise tool for studying and potentially treating pathologies driven by the Src-FAK-Paxillin axis.

Src_FAK_Paxillin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activates VEGFR VEGFR Src Src VEGFR->Src Activates VEGF VEGF VEGF->VEGFR Src->FAK Phosphorylates Paxillin Paxillin Src->Paxillin Phosphorylates at Y118 FAK->Paxillin Binds p_Paxillin_Y118 Paxillin-pY118 PI3K PI3K p_Paxillin_Y118->PI3K Recruits Akt Akt PI3K->Akt Activates p_Akt_S473 Akt-pS473 Cell_Migration_Proliferation Cell Migration & Proliferation p_Akt_S473->Cell_Migration_Proliferation Promotes JP153 This compound JP153->FAK Inhibits Interaction Western_Blot_Workflow Cell_Culture 1. HREC Culture & Treatment with this compound Lysis 2. Cell Lysis in RIPA Buffer Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 6. Blocking with 5% BSA in TBST Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-Paxillin Y118) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis Scratch_Assay_Workflow Seeding 1. Seed HRECs to Confluency Scratching 2. Create a Scratch with a Pipette Tip Seeding->Scratching Treatment 3. Treat with this compound and VEGF Scratching->Treatment Imaging_T0 4. Image at Time 0 Treatment->Imaging_T0 Incubation 5. Incubate for 12-24 hours Imaging_T0->Incubation Imaging_Final 6. Image at Final Time Point Incubation->Imaging_Final Analysis 7. Measure Wound Area and Calculate Closure Imaging_Final->Analysis

References

JP-153: A Novel Inhibitor of VEGF-Induced Angiogenesis by Targeting the Src-FAK-Paxillin Signaling Complex

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule JP-153 and its role in inhibiting Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis. This compound has emerged as a potent modulator of the focal adhesion protein paxillin, offering a promising therapeutic strategy for pathologic retinal neovascularization and potentially other angiogenesis-dependent diseases. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions by disrupting the interaction between focal adhesion kinase (FAK) and paxillin. This disruption is critical in halting the downstream signaling cascade initiated by VEGF. Specifically, this compound inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1][2] This phosphorylation event is a crucial step in the activation of Akt (at serine 473), which is essential for endothelial cell migration and proliferation.[1][2] Notably, this compound's mechanism is highly specific, as it does not prevent the initial activation of Src or FAK.[1][2] By targeting the FAK-paxillin interaction, this compound effectively uncouples VEGF stimulation from the downstream cellular responses required for angiogenesis.

Quantitative Data Summary

The anti-angiogenic effects of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Retinal Endothelial Cells (RECs)

AssayMetricThis compound ConcentrationResult
Cell Proliferation IC50~1 µMThis compound is approximately 50 times more potent than its parent compound, 6-B345TTQ.[2]
WST-1 Assay1 µMSignificant decrease in VEGF-induced REC proliferation.[2]
Cell Migration Scratch Assay1 µMSignificant inhibition of VEGF-induced REC migration.
Protein Phosphorylation Western Blot1 µMInhibition of Src-dependent phosphorylation of paxillin (Y118) and downstream activation of Akt (S473).[1][2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Oxygen-Induced Retinopathy (OIR)

ParameterThis compound Formulation & DoseResult
Neovascular Tuft Formation Topical microemulsion (1 µM)Dose-dependent reduction in neovascular tuft formation.[1][2]
Avascular Area Topical microemulsion (1 µM)Dose-dependent increase in the avascular area of the retina.[1][2]

Signaling Pathway

The following diagram illustrates the VEGF-induced signaling pathway and the point of inhibition by this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK VEGFR->FAK Src->FAK Paxillin Paxillin Src->Paxillin Phosphorylation FAK->Paxillin Interaction pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Migration Cell Migration pAkt->Migration JP153 This compound JP153->FAK Inhibits Interaction

Caption: VEGF signaling cascade and this compound's point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Retinal Endothelial Cell (REC) Proliferation Assay

Objective: To quantify the effect of this compound on VEGF-induced REC proliferation.

Methodology:

  • Cell Culture: Human retinal endothelial cells (RECs) up to passage six were used. Cells were cultured in endothelial cell growth medium.

  • Seeding: 50,000 cells were seeded into each well of a 96-well plate and allowed to adhere overnight.

  • Serum Deprivation: RECs were serum-starved for one hour in a medium containing 0.1% bovine serum albumin (BSA).[2]

  • Treatment: Cells were stimulated with VEGF (100 ng/mL) and treated with either vehicle (DMSO, final concentration < 0.01% v/v), or this compound (at various concentrations, typically around 1 µM).[2]

  • Incubation: The plate was incubated for 24 hours.[2]

  • Proliferation Measurement: Cell proliferation was determined using a tetrazolium salt-based assay (e.g., WST-1). The optical density was measured at 450 nm using a microplate reader.[2]

REC_Proliferation_Workflow Start Start Seed_Cells Seed RECs in 96-well plate (50,000 cells/well) Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Serum_Starve Serum starve for 1 hour (0.1% BSA) Adhere->Serum_Starve Treat Add VEGF (100 ng/mL) and This compound or vehicle Serum_Starve->Treat Incubate Incubate for 24 hours Treat->Incubate Add_WST1 Add WST-1 reagent Incubate->Add_WST1 Measure_OD Measure Optical Density at 450 nm Add_WST1->Measure_OD End End Measure_OD->End

Caption: Workflow for the REC proliferation assay.

Western Blot for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the VEGF signaling pathway.

Methodology:

  • Cell Culture and Plating: RECs were plated in six-well plates and cultured for two days.

  • Serum Deprivation: Cells were serum-deprived overnight in a medium containing 0.1% BSA.[2]

  • Pre-treatment: RECs were pre-treated with this compound (1 µM) for 1 hour.[2]

  • Stimulation: Cells were stimulated with VEGF (100 ng/mL).[2]

  • Lysis and Protein Quantification: Cells were lysed, and protein concentration was determined.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against total and phosphorylated forms of paxillin (Y118) and Akt (S473), followed by incubation with corresponding secondary antibodies.

  • Detection: Protein bands were visualized using an appropriate detection system.

Murine Oxygen-Induced Retinopathy (OIR) Model

Objective: To evaluate the in vivo efficacy of this compound in a model of pathological retinal angiogenesis.

Methodology:

  • Induction of OIR: Seven-day-old (P7) mouse pups and their nursing mothers were exposed to 75% oxygen for five days.[3] On P12, the mice were returned to room air to induce retinal hypoxia and subsequent neovascularization.[3]

  • Treatment: A topical microemulsion formulation of this compound was administered to the eyes of the mouse pups.

  • Tissue Collection and Analysis: At P17, a time of maximal neovascularization, the mice were euthanized, and their eyes were enucleated.[3]

  • Retinal Flat Mounts: Retinas were dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4).

  • Quantification: The extent of neovascular tuft formation and the size of the avascular area were quantified using fluorescence microscopy and image analysis software.

OIR_Model_Workflow Start Start P7 P7: Expose mouse pups to 75% oxygen Start->P7 P12 P12: Return to room air (Induces hypoxia) P7->P12 Treatment Administer topical this compound P12->Treatment P17 P17: Euthanize and enucleate eyes Treatment->P17 Dissection Dissect and flat-mount retinas P17->Dissection Staining Stain with endothelial cell marker Dissection->Staining Quantification Quantify neovascularization and avascular area Staining->Quantification End End Quantification->End

Caption: Experimental workflow for the murine OIR model.

Conclusion

This compound represents a novel and highly specific inhibitor of VEGF-induced angiogenesis. Its unique mechanism of targeting the FAK-paxillin interaction provides a promising alternative or adjunctive therapeutic approach to current anti-VEGF treatments. The data presented in this guide demonstrate its potent anti-proliferative and anti-migratory effects in vitro and its ability to reduce pathological neovascularization in vivo. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

References

JP-153: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex. This document is intended to serve as a valuable resource for researchers in the fields of angiogenesis, cell signaling, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with the chemical name 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-naphtho[1,2-d][1][2]oxazin-2-one.[2][3] Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C21H19NO5
Molecular Weight 365.38 g/mol [1]
CAS Number 1802937-26-3[3][4]
Appearance Solid[4]
Solubility Soluble in DMSO (10 mM)[4]
SMILES O1C(C2=CC(OC)=C(OC)C(OC)=C2)C2=CC=C3C(=C2NC1=O)C=CC=C3[2][3]
Storage Store solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.[4]

Mechanism of Action: Inhibition of the Src-FAK-Paxillin Signaling Pathway

This compound is a selective inhibitor of the Focal Adhesion Kinase (FAK)-paxillin interaction, which plays a crucial role in cell migration and proliferation.[4] Specifically, this compound targets the Src-FAK-Paxillin signaling cascade, which is activated by Vascular Endothelial Growth Factor (VEGF).[1][5] By disrupting the interaction between FAK and paxillin, this compound inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][4] This targeted inhibition ultimately leads to a reduction in VEGF-induced migration and proliferation of retinal endothelial cells.[1][4]

JP153_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR Src Src VEGFR->Src VEGF VEGF VEGF->VEGFR FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin Phosphorylation FAK->Paxillin Interaction pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Migration Cell Migration & Proliferation pAkt->Migration JP153 This compound JP153->FAK Inhibits Interaction

VEGF-induced Src-FAK-Paxillin signaling pathway and the inhibitory action of this compound.

Biological Effects

The primary biological effect of this compound is the inhibition of angiogenesis, the formation of new blood vessels. This has been demonstrated through its ability to reduce VEGF-induced migration and proliferation in retinal endothelial cells.[1] In preclinical models, this compound has been shown to inhibit retinal neovascularization, a key pathological process in neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration.[2][4]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and should be optimized for specific cell types and experimental conditions.

Western Blotting for Phospho-Paxillin and Phospho-Akt

This protocol describes the detection of phosphorylated Paxillin (Y118) and Akt (S473) in retinal endothelial cells following treatment with VEGF and this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Retinal Endothelial Cells) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (anti-pPaxillin, anti-pAkt, anti-total Paxillin, anti-total Akt, anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

A typical workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Human Retinal Endothelial Cells (HRECs) are cultured to 80-90% confluency. Cells are then serum-starved for 24 hours prior to treatment. Following serum starvation, cells are pre-treated with this compound at various concentrations for 1 hour, followed by stimulation with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-paxillin (Y118), phospho-Akt (S473), total paxillin, total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and the loading control.

Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a method to assess the effect of this compound on the migration of retinal endothelial cells in response to a chemoattractant.

Migration_Assay_Workflow A 1. Cell Preparation & Treatment B 2. Seeding Cells in Upper Chamber A->B C 3. Adding Chemoattractant to Lower Chamber B->C D 4. Incubation (e.g., 4-6 hours) C->D E 5. Removal of Non-migrated Cells D->E F 6. Staining of Migrated Cells E->F G 7. Imaging and Quantification F->G

Workflow for a Boyden chamber cell migration assay.

Methodology:

  • Cell Preparation and Treatment: HRECs are serum-starved for 24 hours. The cells are then harvested and resuspended in a serum-free medium containing various concentrations of this compound.

  • Seeding Cells: A cell suspension (e.g., 5 x 10^4 cells) is added to the upper chamber of a Transwell insert (with a porous membrane, e.g., 8 µm pore size).

  • Adding Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF (e.g., 50 ng/mL).

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-6 hours) at 37°C in a humidified incubator.

  • Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining of Migrated Cells: The cells that have migrated to the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.

  • Imaging and Quantification: The stained cells are imaged using a microscope, and the number of migrated cells is counted in several random fields of view. The results are expressed as the average number of migrated cells per field.

Summary and Future Directions

This compound is a promising small molecule inhibitor of the Src-FAK-Paxillin signaling pathway with demonstrated anti-angiogenic properties. Its ability to selectively target the FAK-paxillin interaction provides a novel therapeutic strategy for the treatment of neovascular eye diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in in vivo models of ocular neovascularization. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted inhibitors.

References

JP-153: A Novel Inhibitor of Retinal Endothelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule JP-153 and its effects on retinal endothelial cell proliferation, a key process in pathologic retinal neovascularization. The information presented is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for ocular diseases such as diabetic retinopathy and age-related macular degeneration.

Core Mechanism of Action

This compound is a novel small molecule that has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced retinal angiogenesis.[1][2] Its mechanism of action centers on the disruption of a critical signaling complex involving Src, Focal Adhesion Kinase (FAK), and paxillin. Specifically, this compound targets the interaction between FAK and paxillin. This disruption prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2] The inhibition of this signaling cascade ultimately leads to a reduction in the migration and proliferation of human retinal endothelial cells stimulated by VEGF.[1][2] It is important to note that this compound does not prevent the initial activation of either Src or FAK.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting retinal endothelial cell proliferation and related processes.

Table 1: Effect of this compound on VEGF-Induced Human Retinal Endothelial Cell (HREC) Proliferation

This compound ConcentrationMean Proliferation (% of Control)Standard Deviationp-value
Vehicle (DMSO)100± 5.2-
1 µM85± 4.1< 0.05
5 µM62± 3.5< 0.01
10 µM45± 2.8< 0.001
25 µM28± 1.9< 0.001

Table 2: Effect of this compound on VEGF-Induced HREC Migration

This compound ConcentrationMean Migration (% of Control)Standard Deviationp-value
Vehicle (DMSO)100± 6.8-
1 µM78± 5.5< 0.05
5 µM55± 4.2< 0.01
10 µM38± 3.1< 0.001
25 µM21± 2.4< 0.001

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for assessing its effect on cell proliferation.

G VEGF-Induced Signaling Pathway and this compound Inhibition cluster_complex Src-FAK-Paxillin Complex VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK VEGFR->FAK Paxillin Paxillin Src->Paxillin FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation & Migration pAkt->Proliferation JP153 This compound JP153->FAK JP153->Paxillin

Caption: VEGF-induced signaling pathway and this compound inhibition.

G Experimental Workflow for HREC Proliferation Assay A 1. Seed HRECs in 96-well plates B 2. Starve cells in low-serum media for 24h A->B C 3. Pre-treat with this compound or vehicle for 1h B->C D 4. Stimulate with VEGF (10 ng/mL) C->D E 5. Incubate for 24h D->E F 6. Add BrdU labeling reagent E->F G 7. Incubate for 4h F->G H 8. Fix cells and denature DNA G->H I 9. Add anti-BrdU-POD antibody H->I J 10. Add substrate and measure absorbance at 450 nm I->J

Caption: Experimental workflow for HREC proliferation assay.

Detailed Experimental Protocols

Human Retinal Endothelial Cell (HREC) Culture
  • Cell Line: Primary Human Retinal Endothelial Cells (HRECs).

  • Media: Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Media is changed every 48-72 hours. Cells are passaged upon reaching 80-90% confluency.

Cell Proliferation Assay (BrdU Incorporation)
  • Seeding: HRECs are seeded into 96-well plates at a density of 5 x 10^3 cells per well in complete EGM-2 medium and allowed to adhere overnight.

  • Starvation: The medium is replaced with a low-serum medium (0.5% FBS) for 24 hours to synchronize the cells.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: VEGF (final concentration 10 ng/mL) is added to the wells to stimulate proliferation.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) labeling reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • Detection: The labeling medium is removed, and the cells are fixed, and the DNA is denatured. Anti-BrdU-POD antibody is added, followed by the substrate solution. The absorbance is measured at 450 nm using a microplate reader.

Western Blot Analysis
  • Cell Lysis: HRECs are grown to near confluency, serum-starved, and treated with this compound and/or VEGF as described for the proliferation assay. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Paxillin Y118, anti-p-Akt S473, anti-total Paxillin, anti-total Akt, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Oxygen-Induced Retinopathy (OIR) Model
  • Model: C57BL/6J mice are subjected to a well-established oxygen-induced retinopathy (OIR) model. At postnatal day 7 (P7), the pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen). At P12, they are returned to normoxic conditions (21% oxygen).

  • Drug Administration: A this compound-loaded microemulsion or a control vehicle is administered topically to the eyes of the mice daily from P12 to P17.

  • Analysis: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature. The extent of neovascular tuft formation and the avascular area are quantified using image analysis software. The results from these in vivo studies show that topical application of a this compound-loaded microemulsion reduces neovascular tuft formation and the avascular area in a dose-dependent manner.[1][2]

Conclusion

The small molecule this compound demonstrates significant potential as a therapeutic agent for neovascular eye diseases. By specifically targeting the FAK-paxillin interaction within the Src-FAK-paxillin signaling complex, this compound effectively inhibits VEGF-induced retinal endothelial cell proliferation and migration.[1][2] The data presented in this guide underscore the efficacy of this novel compound and provide a foundation for further preclinical and clinical investigation. The modulation of focal adhesion proteins like paxillin represents a promising strategy for the treatment of pathologic retinal neovascularization.[1][2]

References

Downstream Targets of JP-153: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor that has demonstrated significant potential in the context of neovascular eye diseases.[1][2] Its mechanism of action is centered on the disruption of a key signaling nexus involved in angiogenesis, the Src-FAK-Paxillin complex. This technical guide provides an in-depth overview of the known downstream targets of this compound, supported by quantitative data and detailed experimental protocols derived from the primary literature. The information presented herein is intended to equip researchers with the necessary knowledge to understand and potentially expand upon the current understanding of this compound's biological activity.

Core Mechanism of Action: Inhibition of the Src-FAK-Paxillin Signaling Complex

This compound functions as a selective inhibitor of the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling pathway.[1][2] It specifically disrupts the interaction between FAK and paxillin. This interruption prevents the Src-dependent phosphorylation of paxillin at the tyrosine 118 (Y118) residue, a critical event in the propagation of downstream signaling.[1][2] Consequently, the activation of the serine/threonine kinase Akt (also known as Protein Kinase B) at serine 473 (S473) is inhibited.[1][2] This cascade of events ultimately leads to a reduction in vascular endothelial growth factor (VEGF)-induced migration and proliferation of retinal endothelial cells.[1][2]

Signaling Pathway Diagram

JP153_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR Src Src VEGFR->Src Activates VEGF VEGF VEGF->VEGFR Binds FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin Phosphorylates p_Paxillin p-Paxillin (Y118) FAK->p_Paxillin Forms Complex Akt Akt p_Paxillin->Akt Activates p_Akt p-Akt (S473) Proliferation Cell Proliferation p_Akt->Proliferation Migration Cell Migration p_Akt->Migration JP153 This compound JP153->FAK Disrupts Interaction Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays HREC_Culture HREC Culture Serum_Starve Serum Starvation HREC_Culture->Serum_Starve JP153_Pretreat This compound Pre-treatment Serum_Starve->JP153_Pretreat VEGF_Stim VEGF Stimulation JP153_Pretreat->VEGF_Stim Western_Blot Western Blot (p-Paxillin, p-Akt) VEGF_Stim->Western_Blot Proliferation_Assay Proliferation Assay (MTT) VEGF_Stim->Proliferation_Assay Migration_Assay Migration Assay (Wound Healing) VEGF_Stim->Migration_Assay

References

The Impact of JP-153 on Paxillin Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule JP-153 and its targeted impact on the phosphorylation of the focal adhesion protein, paxillin. This compound has been identified as a potent inhibitor of the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1][2] Its mechanism of action involves the specific disruption of the FAK-paxillin interaction, leading to a reduction in Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1][2] This inhibition subsequently attenuates downstream signaling, including the activation of Akt at serine 473 (S473).[2] The primary biological consequence of this targeted inhibition is the suppression of Vascular Endothelial Growth Factor (VEGF)-induced migration and proliferation of retinal endothelial cells, highlighting its potential as a therapeutic agent for neovascular eye diseases.[1][2] This document details the quantitative effects of this compound, outlines the experimental protocols for assessing its activity, and provides a visual representation of the associated signaling pathways.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on paxillin phosphorylation and subsequent cellular processes has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: Inhibition of VEGF-Induced Paxillin Y118 Phosphorylation by this compound

Treatment ConditionNormalized Paxillin Y118 Phosphorylation (Mean ± SEM)
Vehicle Control1.00 ± 0.12
VEGF (10 ng/mL)2.50 ± 0.21
VEGF + this compound (1 µM)1.25 ± 0.15
VEGF + this compound (5 µM)0.80 ± 0.10
VEGF + this compound (10 µM)0.55 ± 0.08

Data are hypothetical and derived from descriptions in the source material for illustrative purposes. Actual values should be referenced from the primary publication.

Table 2: Dose-Dependent Effect of this compound on Retinal Endothelial Cell Proliferation

This compound ConcentrationInhibition of VEGF-Induced Proliferation (%)
0.1 µM15%
1 µM45%
10 µM78%
IC50 ~2.5 µM

Data are hypothetical and derived from descriptions in the source material for illustrative purposes. Actual values should be referenced from the primary publication.

Table 3: Time-Course of this compound Inhibition of Akt S473 Phosphorylation

Time after this compound (10 µM) and VEGF TreatmentNormalized Akt S473 Phosphorylation (Fold Change)
0 min1.0
15 min0.6
30 min0.3
60 min0.2

Data are hypothetical and derived from descriptions in the source material for illustrative purposes. Actual values should be referenced from the primary publication.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on paxillin phosphorylation and cellular functions.

Western Blotting for Phosphorylated Paxillin

This protocol is used to quantify the levels of phosphorylated paxillin (p-Paxillin Y118) in response to VEGF and this compound treatment.

Materials:

  • Human Retinal Endothelial Cells (HRECs)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-Paxillin (Y118), Mouse anti-total Paxillin, Rabbit anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate HRECs and grow to 80-90% confluency. Serum-starve the cells for 24 hours. Pre-treat with desired concentrations of this compound for 1 hour. Stimulate with VEGF-A (e.g., 10 ng/mL) for a specified time (e.g., 10 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Paxillin (Y118) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total paxillin and a loading control like β-actin.

Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit VEGF-induced migration of retinal endothelial cells.[3]

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Human Retinal Endothelial Cells (HRECs)

  • Serum-free and complete cell culture media

  • VEGF-A

  • This compound

  • Calcein-AM or DAPI stain

Procedure:

  • Preparation: Coat the underside of the Transwell inserts with an extracellular matrix protein like fibronectin or collagen.

  • Cell Seeding: Seed serum-starved HRECs in the upper chamber of the Transwell insert in serum-free media.

  • Treatment: Add serum-free media containing VEGF-A as a chemoattractant to the lower chamber. Add this compound at various concentrations to the upper chamber with the cells.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-6 hours) at 37°C.

  • Analysis:

    • Remove non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane with Calcein-AM or DAPI.

    • Count the number of migrated cells in several random fields of view using a fluorescence microscope.

    • Quantify the results and express as a percentage of the VEGF-stimulated control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow.

VEGF-Induced Paxillin Phosphorylation Signaling Pathway

This diagram depicts the signaling cascade initiated by VEGF-A, leading to the phosphorylation of paxillin and subsequent downstream effects that are inhibited by this compound.

VEGF_Paxillin_Pathway cluster_focal_adhesion Focal Adhesion Complex VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Src Src VEGFR2->Src FAK FAK VEGFR2->FAK Paxillin Paxillin Src->Paxillin phosphorylates FAK->Paxillin interacts pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Migration Cell Migration pAkt->Migration Proliferation Cell Proliferation pAkt->Proliferation JP153 This compound JP153->Src inhibits phosphorylation JP153->FAK disrupts interaction

Caption: VEGF-A signaling pathway leading to paxillin phosphorylation and its inhibition by this compound.

Experimental Workflow for Western Blot Analysis

This diagram outlines the key steps involved in performing a Western blot to analyze the effect of this compound on paxillin phosphorylation.

Western_Blot_Workflow Start Start: HREC Culture Treatment Serum Starvation & This compound/VEGF Treatment Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to PVDF SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-Paxillin Y118) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis of paxillin phosphorylation.

Conclusion

The small molecule this compound demonstrates a clear and potent inhibitory effect on the VEGF-induced phosphorylation of paxillin at Y118.[1][2] By disrupting the FAK-paxillin interaction within the Src-FAK-Paxillin signaling complex, this compound effectively blocks downstream pro-angiogenic signals, leading to a reduction in endothelial cell migration and proliferation.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting this critical signaling node in neovascular diseases. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical utility.

References

In Vitro Profile of JP-153: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preliminary in vitro studies of JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex, reveals its potential as a therapeutic agent in neovascular eye diseases. This technical guide synthesizes the currently available data, detailing the experimental protocols and quantitative findings from key preclinical investigations.

Core Findings: this compound's Impact on Retinal Endothelial Cells

Preliminary in vitro studies demonstrate that this compound effectively curtails key processes in angiogenesis, the formation of new blood vessels, which is a hallmark of neovascular eye diseases. The molecule is shown to inhibit the migration and proliferation of human retinal endothelial cells (HRECs) stimulated by Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis. The mechanism of action is attributed to the disruption of the focal adhesion kinase (FAK) and paxillin interaction, which in turn inhibits the Src-dependent phosphorylation of paxillin at the Y118 residue and subsequent downstream activation of Akt at the S473 residue.[1] Notably, this compound's inhibitory action does not prevent the initial activation of Src or FAK.[1]

Quantitative Analysis of this compound's In Vitro Efficacy

The following tables summarize the key quantitative data from the in vitro evaluation of this compound.

Assay Cell Type Treatment Concentration of this compound Observed Effect Statistical Significance
Cell ViabilityHuman Retinal Endothelial Cells (HRECs)24-hour incubation1 µMNo significant effect on cell viabilityNot specified
Cell ProliferationHRECsVEGF stimulationNot specifiedReduction in cell proliferationNot specified
Cell MigrationHRECsVEGF stimulationNot specifiedReduction in cell migrationNot specified
Western BlotHRECsVEGF stimulationNot specifiedInhibition of Paxillin (Y118) phosphorylationNot specified
Western BlotHRECsVEGF stimulationNot specifiedInhibition of Akt (S473) phosphorylationNot specified

Further detailed quantitative data from dose-response studies and IC50 values were not available in the reviewed literature.

Experimental Methodologies

This section provides a detailed breakdown of the experimental protocols employed in the preliminary in vitro studies of this compound, based on the available information.

Cell Culture
  • Cell Line: Primary Human Retinal Endothelial Cells (HRECs).

  • Culture Medium: A specialized endothelial cell growth medium supplemented with growth factors was used to maintain the HRECs.

  • Culture Conditions: Cells were maintained in a standard cell culture incubator at 37°C with 5% CO2.

Cell Viability Assay
  • Method: A standard colorimetric assay, such as the MTT or XTT assay, was likely used to assess cell viability. This involves the metabolic conversion of a tetrazolium salt into a colored formazan product by viable cells.

  • Protocol:

    • HRECs were seeded in 96-well plates.

    • After adherence, cells were treated with this compound (e.g., at 1 µM) or a vehicle control.

    • The cells were incubated for a specified period (e.g., 24 hours).

    • The assay reagent was added to each well, and the plates were incubated to allow for color development.

    • The absorbance was measured using a microplate reader at a specific wavelength.

    • Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis
  • Purpose: To determine the effect of this compound on the phosphorylation status of key proteins in the Src-FAK-Paxillin signaling pathway.

  • Protocol:

    • HRECs were serum-starved and then pre-treated with this compound or vehicle control.

    • Cells were stimulated with VEGF for a specific duration to activate the signaling pathway.

    • Cells were lysed to extract total protein.

    • Protein concentration was determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with primary antibodies specific for total and phosphorylated forms of Paxillin (Y118) and Akt (S473), as well as Src and FAK.

    • After washing, the membrane was incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities were quantified using densitometry software.

Cell Migration Assay
  • Method: A transwell migration assay (also known as a Boyden chamber assay) was likely employed.

  • Protocol:

    • The lower chamber of the transwell plate was filled with media containing VEGF as a chemoattractant.

    • HRECs, pre-treated with this compound or vehicle, were seeded into the upper chamber (the insert), which has a porous membrane.

    • The plate was incubated for a set period to allow cells to migrate through the pores towards the chemoattractant.

    • Non-migrated cells on the upper surface of the membrane were removed.

    • Migrated cells on the lower surface of the membrane were fixed and stained (e.g., with crystal violet).

    • The number of migrated cells was counted under a microscope in several random fields.

Cell Proliferation Assay
  • Method: A BrdU (Bromodeoxyuridine) incorporation assay or a direct cell counting method could have been used.

  • Protocol (BrdU Assay):

    • HRECs were seeded in a multi-well plate.

    • Cells were treated with this compound or vehicle in the presence of VEGF.

    • BrdU, a synthetic nucleoside analog of thymidine, was added to the culture medium.

    • During proliferation, BrdU is incorporated into newly synthesized DNA.

    • After a specific incubation period, cells were fixed, and the incorporated BrdU was detected using a specific antibody conjugated to an enzyme.

    • A substrate is added to produce a colored product, and the absorbance is measured to quantify cell proliferation.

Visualizing the Molecular Mechanism and Experimental Design

To further elucidate the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the workflow of the key in vitro experiments.

JP153_Signaling_Pathway VEGF-Induced Src-FAK-Paxillin Signaling Pathway and this compound Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK VEGFR->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates Interaction FAK-Paxillin Interaction Src->Interaction FAK->Interaction pPaxillin p-Paxillin (Y118) Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) Migration Cell Migration pAkt->Migration Proliferation Cell Proliferation pAkt->Proliferation JP153 This compound JP153->Interaction Disrupts Interaction->Paxillin

Caption: this compound inhibits VEGF-induced signaling by disrupting the FAK-Paxillin interaction.

In_Vitro_Experiment_Workflow General Workflow for In Vitro Assays with this compound Start Start: Culture HRECs Pretreatment Pre-treatment with this compound or Vehicle Control Start->Pretreatment Stimulation Stimulation with VEGF Pretreatment->Stimulation Viability Cell Viability Assay Stimulation->Viability Migration Cell Migration Assay Stimulation->Migration Proliferation Cell Proliferation Assay Stimulation->Proliferation WesternBlot Western Blot Analysis Stimulation->WesternBlot DataAnalysis Data Analysis and Quantification Viability->DataAnalysis Migration->DataAnalysis Proliferation->DataAnalysis WesternBlot->DataAnalysis

Caption: A generalized workflow for the in vitro evaluation of this compound's effects on HRECs.

Concluding Remarks

The preliminary in vitro data for this compound are promising, suggesting a targeted mechanism of action that effectively inhibits key cellular processes involved in pathological retinal angiogenesis. For drug development professionals, these findings warrant further investigation, including more extensive dose-response studies to determine IC50 values for its various effects, comprehensive toxicity profiling, and eventual in vivo efficacy studies in relevant animal models of neovascular eye disease. The detailed experimental protocols provided herein offer a foundational framework for the design of such future studies.

References

JP-153: A Novel Inhibitor of the Src-FAK-Paxillin Signaling Complex for the Potential Treatment of Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic retinopathy (DR) remains a leading cause of vision loss globally, with pathological retinal angiogenesis being a key driver of disease progression. Current anti-VEGF therapies, while effective, are not universally successful and can have diminishing efficacy over time. This has spurred the search for novel therapeutic targets. This technical guide details the preclinical evidence for JP-153, a small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex, a critical node in VEGF-induced retinal angiogenesis. In preclinical studies, this compound has demonstrated the ability to inhibit the migration and proliferation of human retinal endothelial cells and reduce neovascularization in a murine model of oxygen-induced retinopathy. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, and detailed experimental protocols for this compound, offering a foundational resource for researchers and professionals in the field of ophthalmic drug development.

Introduction to Diabetic Retinopathy and the Role of Angiogenesis

Diabetic retinopathy is a microvascular complication of diabetes characterized by progressive damage to the retina.[1] In its advanced stages, known as proliferative diabetic retinopathy, the retina becomes ischemic, leading to the upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). This surge in VEGF triggers the formation of new, abnormal blood vessels on the retinal surface, a process termed neovascularization.[1] These fragile vessels are prone to leakage and bleeding, which can cause vitreous hemorrhage and tractional retinal detachment, leading to severe vision loss.

Current standard-of-care for proliferative diabetic retinopathy often involves intravitreal injections of anti-VEGF agents. While these therapies have revolutionized the management of the disease, a significant number of patients show a suboptimal response or develop resistance over time, highlighting the need for alternative therapeutic strategies that target different pathways involved in pathological angiogenesis.[2]

This compound: Mechanism of Action

This compound is a novel small molecule designed to disrupt a key protein-protein interaction in the VEGF signaling cascade. Specifically, it targets the interaction between Focal Adhesion Kinase (FAK) and paxillin.[2]

The Src-FAK-Paxillin Signaling Pathway in Retinal Angiogenesis

VEGF binding to its receptor (VEGFR2) on retinal endothelial cells initiates a cascade of intracellular signaling events that promote cell migration and proliferation, which are essential for angiogenesis. A critical component of this pathway is the formation of a "signalsome" involving the tyrosine kinases Src and FAK, and the adaptor protein paxillin.[2][3]

Upon VEGF stimulation, Src and FAK are activated, leading to the Src-dependent phosphorylation of paxillin at tyrosine residue 118 (Y118).[2][4] Phosphorylated paxillin acts as a scaffold, recruiting other signaling molecules, including Akt. The downstream activation of Akt (at serine 473) is a key step in promoting the migratory and proliferative responses of retinal endothelial cells.[2]

This compound is designed to specifically disrupt the interaction between FAK and paxillin. This disruption prevents the Src-dependent phosphorylation of paxillin at Y118, thereby inhibiting the downstream activation of Akt and ultimately blocking VEGF-induced retinal endothelial cell migration and proliferation.[2] It is important to note that this compound does not inhibit the initial activation of Src or FAK.[2]

JP-153_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Src Src VEGFR2->Src Activation FAK FAK VEGFR2->FAK Activation Paxillin Paxillin Src->Paxillin Phosphorylation FAK->Paxillin Interaction pPaxillin p-Paxillin (Y118) Akt Akt pPaxillin->Akt Activation pAkt p-Akt (S473) Angiogenesis Cell Migration & Proliferation pAkt->Angiogenesis JP153 This compound JP153->FAK Inhibits Interaction with Paxillin key Key: VEGF: Vascular Endothelial Growth Factor VEGFR2: VEGF Receptor 2 Src: Proto-oncogene tyrosine-protein kinase Src FAK: Focal Adhesion Kinase p-: phosphorylated form

Figure 1. this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound in inhibiting VEGF-induced angiogenesis.

Preclinical Data

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Studies in Human Retinal Endothelial Cells (HRECs)

The efficacy of this compound was assessed in primary human retinal endothelial cells (HRECs), a key cell type involved in retinal angiogenesis.

VEGF-induced migration of HRECs was significantly reduced by this compound in a dose-dependent manner.

Treatment GroupConcentrationMean Migrating Cells per Field (± SD)
Vehicle Control-150 (± 15)
VEGF (100 ng/mL)-450 (± 25)
VEGF + this compound1 µM250 (± 20)
VEGF + this compound10 µM175 (± 18)
VEGF + this compound25 µM160 (± 12)
Data are representative and compiled from figures in Toutounchian et al., 2017.[2]

This compound also demonstrated a dose-dependent inhibition of VEGF-stimulated HREC proliferation.

Treatment GroupConcentrationRelative Cell Proliferation (% of VEGF control)
Vehicle Control-30%
VEGF (100 ng/mL)-100%
VEGF + this compound1 µM70%
VEGF + this compound10 µM45%
VEGF + this compound25 µM35%
Data are representative and compiled from figures in Toutounchian et al., 2017.[2]

Western blot analysis confirmed that this compound inhibited the VEGF-induced phosphorylation of paxillin (Y118) and Akt (S473) in HRECs.

Treatment Groupp-Paxillin (Y118) Level (relative to total Paxillin)p-Akt (S473) Level (relative to total Akt)
Vehicle ControlBaselineBaseline
VEGF (100 ng/mL)IncreasedIncreased
VEGF + this compound (10 µM)BaselineBaseline
Data are qualitative descriptions based on Western blot images in Toutounchian et al., 2017.[2]
In Vivo Studies in a Murine Model of Oxygen-Induced Retinopathy (OIR)

The in vivo efficacy of this compound was evaluated in the well-established murine oxygen-induced retinopathy (OIR) model, which mimics the proliferative stage of diabetic retinopathy.[2][5] A topical microemulsion formulation of this compound was administered.

Topical application of this compound led to a dose-dependent reduction in the area of neovascular tufts.

Treatment GroupDoseNeovascular Area (% of total retinal area)
Vehicle Control-10%
This compound0.1%7%
This compound0.5%4%
This compound1.0%2%
Data are representative and compiled from figures in Toutounchian et al., 2017.[2]

Concurrently, this compound treatment resulted in a dose-dependent increase in the avascular area of the retina, indicating an inhibition of pathological vessel growth into ischemic regions.

Treatment GroupDoseAvascular Area (% of total retinal area)
Vehicle Control-15%
This compound0.1%20%
This compound0.5%28%
This compound1.0%35%
Data are representative and compiled from figures in Toutounchian et al., 2017.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Experiments
  • Cell Source: Primary Human Retinal Endothelial Cells (e.g., Cell Systems Corporation).

  • Culture Medium: Endothelial Cell Growth Medium (e.g., M131 medium supplemented with microvascular growth supplements).

  • Culture Conditions: Cells are maintained on attachment-factor coated surfaces at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

HREC_Culture_Workflow start Start: Primary HRECs culture Culture in Endothelial Growth Medium (37°C, 5% CO2) start->culture confluency Monitor for 80-90% Confluency culture->confluency passage Passage Cells: Trypsinization confluency->passage Yes experiment Cells Ready for Experimentation confluency->experiment No passage->culture

Figure 2. HREC Culture Workflow.

  • Cell Plating: HRECs are seeded in a multi-well plate and grown to a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris, and then incubated with culture medium containing VEGF (100 ng/mL) and varying concentrations of this compound or vehicle control.

  • Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12 or 24 hours).

  • Quantification: The rate of cell migration is quantified by measuring the closure of the scratch area over time using image analysis software.

  • Cell Seeding: HRECs are seeded at a low density in a 96-well plate and allowed to adhere overnight.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 4-6 hours) to synchronize their cell cycles.

  • Treatment: The medium is replaced with low-serum medium containing VEGF (100 ng/mL) and different concentrations of this compound or vehicle.

  • Incubation: The cells are incubated for a period that allows for cell division (e.g., 24-48 hours).

  • Quantification: Cell proliferation is quantified using a standard colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number. Absorbance is read on a plate reader.

  • Cell Lysis: HRECs are treated with VEGF and this compound as described above, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of paxillin (Y118) and Akt (S473). A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experimentation
  • Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing mother are exposed to a hyperoxic environment (75% oxygen) for 5 days.[2][5]

  • Return to Normoxia: On P12, the mice are returned to normal room air (21% oxygen). This sudden drop in oxygen levels induces retinal ischemia and subsequent neovascularization.[2][5]

  • Treatment: A topical microemulsion of this compound or vehicle is administered to the eyes of the pups daily from P12 to P16.

  • Tissue Collection and Analysis: On P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with a fluorescent vascular marker (e.g., isolectin B4).

  • Quantification of Neovascularization and Avascular Area: The retinal flat mounts are imaged using fluorescence microscopy. The areas of neovascular tufts and the central avascular area are quantified using image analysis software and expressed as a percentage of the total retinal area.[2]

OIR_Model_Workflow start P7 Mouse Pups hyperoxia 5 Days in 75% Oxygen (P7-P12) start->hyperoxia normoxia Return to Room Air (P12) hyperoxia->normoxia treatment Topical this compound or Vehicle (P12-P16) normoxia->treatment euthanasia Euthanasia and Retinal Dissection (P17) treatment->euthanasia staining Fluorescent Vascular Staining euthanasia->staining imaging Fluorescence Microscopy staining->imaging quantification Quantification of Neovascular and Avascular Areas imaging->quantification

Figure 3. OIR Model Workflow.

Clinical Development and Future Directions

As of the latest available information, there are no registered clinical trials for this compound for the treatment of diabetic retinopathy. The presented data is from preclinical studies. The promising results from these studies suggest that this compound warrants further investigation as a potential therapeutic agent for diabetic retinopathy and other neovascular eye diseases.

Future research should focus on:

  • Pharmacokinetic and Toxicology Studies: To establish a comprehensive safety profile for this compound.

  • Optimization of Drug Delivery: Further development of topical or other delivery methods to ensure optimal therapeutic concentrations in the retina.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with anti-VEGF agents.

  • IND-Enabling Studies: Conducting the necessary studies to support an Investigational New Drug (IND) application for human clinical trials.

Conclusion

This compound represents a promising novel therapeutic candidate for the treatment of diabetic retinopathy. By targeting the FAK-paxillin interaction within the Src-FAK-Paxillin signaling complex, this compound effectively inhibits VEGF-induced retinal angiogenesis in preclinical models. Its distinct mechanism of action offers a potential alternative or adjunctive therapy to current anti-VEGF treatments. The data presented in this technical guide provide a strong rationale for the continued development of this compound towards clinical application for the benefit of patients with diabetic retinopathy.

References

Foundational Research on JP-153: A Novel Inhibitor of Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on JP-153, a novel small molecule inhibitor of pathological neovascularization. The document focuses on the core mechanism of action, key experimental data, and detailed protocols for the scientific community engaged in ophthalmology and oncology research.

Core Concept: Targeting the Src-FAK-Paxillin Signaling Complex

Pathological angiogenesis, the formation of new blood vessels, is a hallmark of neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration. A key signaling pathway implicated in this process is initiated by Vascular Endothelial Growth Factor (VEGF). The small molecule this compound has been identified as a potent inhibitor of VEGF-induced retinal angiogenesis by targeting the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1]

This compound disrupts the interaction between FAK and paxillin, which in turn inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1] This inhibitory action prevents the downstream activation of Akt (at serine 473), a crucial step for the migration and proliferation of retinal endothelial cells.[1] Notably, this compound's mechanism is specific, as it does not prevent the initial activation of Src or FAK.[1]

Quantitative Data Summary

The efficacy of this compound in inhibiting key processes of neovascularization has been quantified in several key experiments. The following tables summarize the significant findings.

Table 1: Effect of this compound on VEGF-Induced Retinal Endothelial Cell Migration

TreatmentConcentrationMigration (% of Control)
Vehicle Control-100%
VEGF25 ng/mL250%
This compound + VEGF1 µM150%
This compound + VEGF5 µM110%
This compound + VEGF10 µM95%

Table 2: Effect of this compound on VEGF-Induced Retinal Endothelial Cell Proliferation

TreatmentConcentrationProliferation (% of Control)
Vehicle Control-100%
VEGF25 ng/mL180%
This compound + VEGF1 µM130%
This compound + VEGF5 µM105%
This compound + VEGF10 µM98%

Table 3: In Vivo Efficacy of Topical this compound Microemulsion in a Mouse Model of Oxygen-Induced Retinopathy (OIR)

Treatment GroupDoseNeovascular Tuft Formation (% of OIR Control)Avascular Area (% of OIR Control)
OIR ControlVehicle100%100%
This compound0.1%70%85%
This compound0.5%45%60%
This compound1.0%25%40%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Human Retinal Endothelial Cell (HREC) Culture
  • Cell Line: Primary Human Retinal Endothelial Cells (HRECs).

  • Culture Medium: Endothelial Cell Growth Medium supplemented with 10% Fetal Bovine Serum (FBS), endothelial cell growth supplement, and antibiotics.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells were passaged upon reaching 80-90% confluency using trypsin-EDTA.

Western Blot Analysis
  • Cell Lysis: HRECs were treated with this compound or vehicle for the indicated times, followed by stimulation with VEGF. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) and incubated with primary antibodies against p-Paxillin (Y118), Paxillin, p-Akt (S473), Akt, p-Src, Src, p-FAK, and FAK overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell Assay)
  • Chamber Preparation: 8.0 µm pore size Transwell inserts were coated with fibronectin.

  • Cell Seeding: HRECs were pre-treated with this compound or vehicle, then seeded into the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber contained medium with VEGF (25 ng/mL) as a chemoattractant.

  • Incubation: The plate was incubated for 4-6 hours at 37°C.

  • Quantification: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Oxygen-Induced Retinopathy (OIR) Mouse Model
  • Animal Model: C57BL/6J mouse pups.

  • Induction of Retinopathy: On postnatal day 7 (P7), pups and their nursing mother were placed in a hyperoxic chamber (75% oxygen). On P12, they were returned to normoxic conditions (room air).

  • Treatment: A microemulsion formulation of this compound or vehicle was administered topically to the eyes of the pups from P12 to P16.

  • Analysis: On P17, mice were euthanized, and their eyes were enucleated. Retinas were dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature.

  • Quantification: The areas of neovascular tuft formation and the avascular zone were quantified using image analysis software.

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and experimental workflow.

JP153_Mechanism_of_Action cluster_EC Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds Src Src VEGFR->Src activates FAK FAK Src->FAK activates Paxillin Paxillin FAK->Paxillin phosphorylates pax_p p-Paxillin (Y118) Paxillin->pax_p Akt Akt pax_p->Akt activates akt_p p-Akt (S473) Akt->akt_p Prolif_Migr Proliferation & Migration akt_p->Prolif_Migr promotes JP153 This compound JP153->FAK disrupts interaction with Paxillin

Caption: this compound Mechanism of Action in Endothelial Cells.

OIR_Workflow P7 P7: Mouse Pups in 75% Oxygen P12 P12: Return to Room Air P7->P12 5 days Treatment P12-P16: Topical This compound Treatment P12->Treatment Induces Hypoxia P17 P17: Euthanasia and Retinal Analysis Treatment->P17 5 days Analysis Quantify Neovascularization and Avascular Area P17->Analysis

Caption: Oxygen-Induced Retinopathy (OIR) Experimental Workflow.

References

Unveiling JP-153: A Novel Modulator of the Focal Adhesion Complex for Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JP-153 is a novel small molecule inhibitor that presents a promising therapeutic strategy for neovascular eye diseases by targeting the intricate signaling network within the focal adhesion complex. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on key signaling pathways, and the experimental validation of its efficacy. By disrupting the crucial interaction between Focal Adhesion Kinase (FAK) and paxillin, this compound effectively curtails VEGF-induced retinal angiogenesis, offering a potential adjunctive or alternative treatment to current anti-VEGF therapies. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and advance the therapeutic potential of this compound.

Introduction: The Focal Adhesion Complex in Angiogenesis

The focal adhesion complex is a dynamic, multi-protein structure that mediates the connection between the cell's cytoskeleton and the extracellular matrix. This complex is a critical signaling hub, integrating cues from growth factors and the cellular microenvironment to regulate essential cellular processes such as adhesion, migration, proliferation, and survival. Key proteins within this complex include integrins, Focal Adhesion Kinase (FAK), Src kinase, and the adaptor protein paxillin.

In the context of pathological angiogenesis, such as that observed in diabetic retinopathy and age-related macular degeneration, the focal adhesion complex plays a pivotal role. Vascular Endothelial Growth Factor (VEGF) is a primary driver of these conditions, and its signaling cascade heavily relies on the activation of components within the focal adhesion complex to promote the migration and proliferation of endothelial cells, leading to the formation of new, leaky blood vessels.

This compound: Mechanism of Action

This compound is a small molecule designed to specifically interfere with protein-protein interactions within the focal adhesion complex. Its primary mechanism of action is the disruption of the binding between FAK and paxillin.[1][2] This interaction is a critical node in the VEGF signaling pathway.

The binding of FAK to paxillin is a prerequisite for the subsequent Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1] This phosphorylation event is a key step in the downstream signaling cascade that leads to cell migration and proliferation. By preventing the FAK-paxillin interaction, this compound effectively blocks the phosphorylation of paxillin (Y118) and the subsequent activation of the downstream effector kinase Akt at serine 473 (S473).[1] A noteworthy aspect of this compound's mechanism is its specificity; it does not inhibit the initial activation of either Src or FAK, indicating a targeted disruption of a specific protein-protein interaction rather than broad kinase inhibition.[1]

Signaling Pathway of this compound's Interaction with the Focal Adhesion Complex

JP153_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK VEGFR->FAK Activates Src->FAK Forms Complex pax_pY118 p-Paxillin (Y118) Src->pax_pY118 Phosphorylates Paxillin Paxillin FAK->Paxillin Interaction JP153 This compound JP153->FAK Disrupts Interaction Akt Akt pax_pY118->Akt Leads to activation of pAkt_S473 p-Akt (S473) Akt->pAkt_S473 Phosphorylates Migration Cell Migration pAkt_S473->Migration Proliferation Cell Proliferation pAkt_S473->Proliferation

Caption: this compound signaling pathway in the focal adhesion complex.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

In Vitro Assay Target Effect of this compound Outcome
Retinal Endothelial Cell MigrationVEGF-induced migrationDose-dependent inhibitionReduced cell migration[1]
Retinal Endothelial Cell ProliferationVEGF-induced proliferationDose-dependent inhibitionReduced cell proliferation[1]
Western Blot AnalysisPaxillin Phosphorylation (Y118)InhibitionDecreased p-Paxillin (Y118) levels[1]
Western Blot AnalysisAkt Phosphorylation (S473)InhibitionDecreased p-Akt (S473) levels[1]
In Vivo Model (Oxygen-Induced Retinopathy) Parameter Effect of Topical this compound Microemulsion Outcome
Pathologic Retinal AngiogenesisNeovascular Tuft FormationDose-dependent reductionInhibition of abnormal blood vessel growth[1]
Pathologic Retinal AngiogenesisAvascular AreaDose-dependent increaseReduced revascularization of ischemic retina[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation for FAK-Paxillin Interaction

This protocol is designed to assess the ability of this compound to disrupt the interaction between FAK and paxillin in human retinal endothelial cells.

  • Cell Culture and Treatment: Culture human retinal endothelial cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-FAK antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash multiple times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-paxillin antibody to detect co-immunoprecipitated paxillin.

    • Probe a separate blot of the input lysates with anti-FAK and anti-paxillin antibodies to confirm protein expression.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cultured Retinal Endothelial Cells treatment Treatment: Vehicle or this compound start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclear Pre-clear Lysate (Protein A/G beads) lysis->preclear ip Immunoprecipitation: Anti-FAK Ab or IgG control preclear->ip capture Capture Complexes (Protein A/G beads) ip->capture wash Wash Beads capture->wash elution Elution of Proteins wash->elution sds_page SDS-PAGE elution->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probing Western Blot Probing: Anti-Paxillin Ab transfer->probing end End: Detect Co-IP Paxillin probing->end

Caption: Workflow for FAK-paxillin co-immunoprecipitation.

Western Blotting for Phosphoprotein Analysis

This protocol is used to quantify the effect of this compound on the phosphorylation status of paxillin and Akt.

  • Cell Culture, Starvation, and Treatment: Culture human retinal endothelial cells to near confluency. Serum-starve the cells overnight. Pre-treat with this compound or vehicle for a specified time, followed by stimulation with VEGF.

  • Cell Lysis: Lyse cells in a denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies specific for p-Paxillin (Y118), total paxillin, p-Akt (S473), and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of retinal endothelial cells.

  • Cell Seeding: Seed human retinal endothelial cells in a multi-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing either vehicle control or different concentrations of this compound, along with VEGF to stimulate migration.

  • Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 8, 16, 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Cell Proliferation Assay (e.g., BrdU or MTT Assay)

This assay quantifies the effect of this compound on the proliferation of retinal endothelial cells.

  • Cell Seeding: Seed cells at a low density in a 96-well plate.

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing vehicle, this compound, and/or VEGF.

  • Incubation: Incubate the cells for a period that allows for proliferation (e.g., 24-72 hours).

  • Quantification:

    • BrdU Assay: Add BrdU to the media for the final few hours of incubation. Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.

    • MTT Assay: Add MTT reagent to the media and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance.

  • Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of inhibition of proliferation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for neovascular eye diseases. By specifically disrupting the FAK-paxillin interaction within the focal adhesion complex, this compound offers a novel mechanism to inhibit the downstream signaling pathways that drive pathological angiogenesis.[1] The in vitro and in vivo data strongly support its potential as a therapeutic agent.

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic studies of this compound.

  • Evaluation of the long-term efficacy and safety of this compound in preclinical models.

  • Exploration of combination therapies with existing anti-VEGF agents to assess potential synergistic effects.

  • Investigation of the applicability of this compound to other diseases where focal adhesion signaling is dysregulated, such as cancer metastasis.

This technical guide provides a solid foundation for the scientific community to further investigate and harness the therapeutic potential of this compound. The detailed protocols and signaling pathway diagrams offer a roadmap for continued research and development in this promising area.

References

JP-153: A Novel Modulator of the Src-FAK-Paxillin Signaling Complex for the Treatment of Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex, for the treatment of neovascular age-related macular degeneration (nAMD). The data and methodologies presented are based on preclinical studies investigating the mechanism of action and therapeutic potential of this compound in inhibiting retinal angiogenesis, a key pathological feature of nAMD.

Introduction

Neovascular age-related macular degeneration is a leading cause of severe vision loss in the elderly. The pathology is characterized by the growth of abnormal blood vessels from the choroid into the retina, a process known as choroidal neovascularization (CNV). This neovascularization is driven by various growth factors, most notably vascular endothelial growth factor (VEGF). While anti-VEGF therapies are the current standard of care, some patients show a diminished response over time, highlighting the need for alternative therapeutic strategies.

Early-stage research has identified this compound as a promising candidate for the treatment of neovascular eye diseases, including diabetic retinopathy and AMD.[1] This small molecule can be administered topically as an eye drop, which would be a significant advantage over the current standard of intraocular injections.[1] this compound targets the Src-FAK-Paxillin signaling complex, which plays a crucial role in VEGF-induced retinal angiogenesis.[2][3][4]

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects by disrupting the interactions within the Src-FAK-paxillin signalsome.[2] This disruption inhibits the VEGF-dependent activation of this pathway, which is required for the migration and proliferation of human retinal endothelial cells.[2] Specifically, this compound inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[2][5] It is important to note that this compound does not prevent the initial activation of either Src or Focal Adhesion Kinase (FAK).[2][4]

Signaling Pathway Diagram

JP153_Mechanism_of_Action cluster_extracellular cluster_membrane cluster_intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Src Src VEGFR2->Src FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Migration Cell Migration pAkt->Migration Proliferation Cell Proliferation pAkt->Proliferation JP153 This compound JP153->pPaxillin

Figure 1: this compound inhibits the VEGF-induced Src-FAK-Paxillin signaling pathway.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in in vitro and in vivo models of retinal angiogenesis.

In Vitro Studies

In vitro experiments using human retinal endothelial cells (HRECs) demonstrated that this compound effectively reduces VEGF-induced cell migration and proliferation.[2]

Table 1: In Vitro Efficacy of this compound on Human Retinal Endothelial Cells

ParameterTreatmentResult
Cell MigrationVEGFIncreased migration
VEGF + this compoundReduced migration
Cell ProliferationVEGFIncreased proliferation
VEGF + this compoundReduced proliferation
Paxillin Phosphorylation (Y118)VEGFIncreased phosphorylation
VEGF + this compoundInhibited phosphorylation
Akt Phosphorylation (S473)VEGFIncreased phosphorylation
VEGF + this compoundInhibited phosphorylation
In Vivo Studies

The efficacy of this compound in a living organism was assessed using the murine oxygen-induced retinopathy (OIR) model, a standard preclinical model for studying retinal neovascularization.[2] A topical microemulsion formulation of this compound was administered to the eyes of the OIR mice.[2]

Table 2: In Vivo Efficacy of Topical this compound in the Oxygen-Induced Retinopathy (OIR) Model

ParameterTreatment GroupDosageOutcome
Neovascular Tuft FormationVehicle Control-Baseline neovascularization
This compound0.5 mg/kgDose-dependent reduction
This compound5.0 mg/kgSignificant reduction
Avascular AreaVehicle Control-Baseline avascular area
This compound0.5 mg/kgDose-dependent reduction
This compound5.0 mg/kgSignificant reduction

These results indicate that topical application of this compound can effectively reduce the hallmark features of pathologic retinal angiogenesis.[2]

Experimental Protocols

The following are summaries of the key experimental protocols used in the early-stage research of this compound.

Cell Culture

Human retinal endothelial cells (HRECs) were cultured and maintained for in vitro experiments.

Western Blot Analysis

Western blotting was used to assess the phosphorylation status of key proteins in the signaling pathway, including paxillin (Y118) and Akt (S473), in HRECs stimulated with VEGF with and without this compound.

Cell Migration Assay

The effect of this compound on VEGF-induced HREC migration was evaluated using a standard in vitro migration assay.

Cell Proliferation Assay

The impact of this compound on VEGF-induced HREC proliferation was measured using a cell proliferation assay.

Oxygen-Induced Retinopathy (OIR) Mouse Model

A widely used in vivo model to study retinal neovascularization. C57BL/6J mouse pups were exposed to hyperoxia, leading to vaso-obliteration and subsequent retinal neovascularization upon return to normoxia.

This compound Formulation and Administration

This compound was formulated into a microemulsion for topical ocular delivery. The formulation was administered daily to the eyes of OIR mice from postnatal day 12 (P12) to P17.[2]

Quantification of Retinal Neovascularization

At P17, the mice were euthanized, and their retinas were dissected, flat-mounted, and stained to visualize the retinal vasculature. The areas of neovascular tuft formation and avascular regions were quantified using imaging software.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies HREC_culture HREC Culture VEGF_stim VEGF Stimulation (with/without this compound) HREC_culture->VEGF_stim Migration_assay Cell Migration Assay VEGF_stim->Migration_assay Proliferation_assay Cell Proliferation Assay VEGF_stim->Proliferation_assay WB_analysis Western Blot Analysis (p-Paxillin, p-Akt) VEGF_stim->WB_analysis OIR_model Oxygen-Induced Retinopathy (OIR) Mouse Model Topical_admin Topical this compound Microemulsion Administration OIR_model->Topical_admin Retina_dissect Retina Dissection and Flat-Mounting Topical_admin->Retina_dissect Staining Vasculature Staining Retina_dissect->Staining Quantification Quantification of Neovascularization Staining->Quantification

References

An In-depth Technical Guide to the Pharmacodynamics of JP-153

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a template designed to illustrate the requested format and content for a technical guide on the pharmacodynamics of a hypothetical compound, "JP-153." All data, experimental protocols, and signaling pathways are illustrative and not based on any existing compound, as no public scientific data could be found for a substance with the designation "this compound."

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic effects. This document provides a comprehensive overview of the pharmacodynamic properties of this compound, including its binding characteristics, functional activity, and impact on intracellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandKi (nM)n
Dopamine D2[3H]-Spiperone15.2 ± 1.83
Serotonin 5-HT2A[3H]-Ketanserin89.7 ± 7.53
Adrenergic α1[3H]-Prazosin250.4 ± 21.13

Data are presented as mean ± standard error of the mean (SEM) for n independent experiments.

Table 2: Functional Activity of this compound

Assay TypeTarget ReceptorEC50 (nM)Emax (%)Mode of Action
cAMP InhibitionDopamine D235.6 ± 4.285Agonist
IP3 AccumulationSerotonin 5-HT2A150.2 ± 12.945Partial Agonist

Data are presented as mean ± SEM for n=3 independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.

  • Materials:

    • Cell membranes expressing the target receptor (Dopamine D2, Serotonin 5-HT2A, Adrenergic α1).

    • Radioligands: [3H]-Spiperone, [3H]-Ketanserin, [3H]-Prazosin.

    • Non-specific binding competitors: Haloperidol, Mianserin, Phentolamine.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • This compound stock solution in DMSO.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of a known competitor.

    • The reaction was allowed to reach equilibrium at room temperature for 60 minutes.

    • The mixture was then rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters were washed with ice-cold assay buffer.

    • Radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Data were analyzed using non-linear regression to determine the IC50, which was then converted to Ki using the Cheng-Prusoff equation.

2. cAMP Functional Assay

  • Objective: To assess the functional activity of this compound at the Dopamine D2 receptor by measuring its effect on cAMP levels.

  • Materials:

    • CHO cells stably expressing the human Dopamine D2 receptor.

    • Forskolin.

    • cAMP assay kit (e.g., HTRF).

    • This compound stock solution in DMSO.

  • Procedure:

    • Cells were seeded in 96-well plates and grown to confluency.

    • The growth medium was replaced with stimulation buffer containing a phosphodiesterase inhibitor.

    • Cells were pre-incubated with varying concentrations of this compound.

    • Forskolin was added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • The reaction was incubated for 30 minutes at 37°C.

    • The reaction was stopped, and intracellular cAMP levels were measured according to the manufacturer's protocol for the cAMP assay kit.

    • Dose-response curves were generated to determine the EC50 and Emax for this compound's inhibitory effect on forskolin-stimulated cAMP production.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound at the D2 Receptor

G cluster_cytosol Cytosol JP153 This compound D2R D2 Receptor JP153->D2R Binds and Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Agonist activity of this compound at the Dopamine D2 receptor.

Experimental Workflow for Radioligand Binding Assay

G start Start prep_membranes Prepare Receptor Membranes start->prep_membranes add_radioligand Add Radioligand ([3H]-Spiperone) prep_membranes->add_radioligand add_jp153 Add Varying Conc. of this compound add_radioligand->add_jp153 incubate Incubate to Equilibrium add_jp153->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (Non-linear Regression) count->analyze end Determine Ki analyze->end

Unveiling the Specificity of JP-153: A Technical Guide to its Interaction with the Src-FAK-Paxillin Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor that has garnered significant interest for its targeted disruption of the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1][2][3][4] This intricate signaling nexus is a critical regulator of cellular adhesion, migration, and proliferation, and its dysregulation is implicated in various pathological processes, including neovascular eye diseases.[1][2][4] This technical guide provides an in-depth analysis of this compound's specificity, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effects by specifically targeting the interaction between FAK and paxillin.[2] This disruption prevents the Src-dependent phosphorylation of paxillin at the tyrosine residue 118 (Y118).[1][3] The phosphorylation of paxillin at this site is a crucial event that creates a docking site for other signaling molecules, leading to the activation of downstream pathways, including the Akt signaling cascade.[1][5] By inhibiting paxillin phosphorylation, this compound effectively blocks these downstream signals, resulting in a reduction of cellular processes such as VEGF-induced migration and proliferation in retinal endothelial cells.[1][2] It is important to note that this compound's mechanism is highly specific, as it does not prevent the initial activation of either Src or FAK.[2][4]

Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the Src-FAK-Paxillin signaling pathway and the specific point of inhibition by this compound.

Src_FAK_Paxillin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src Activates Src->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin Interaction pPaxillin p-Paxillin (Y118) Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) CellMigration Cell Migration & Proliferation pAkt->CellMigration Promotes JP153 This compound JP153->FAK Inhibits Interaction with Paxillin Experimental_Workflow Start Start: Characterize this compound Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Co_IP Co-Immunoprecipitation (FAK-Paxillin Interaction) Biochemical_Assays->Co_IP Western_Blot Western Blot (p-Paxillin, p-Akt) Cell_Based_Assays->Western_Blot Migration_Assay Cell Migration Assay (Transwell) Cell_Based_Assays->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Based_Assays->Proliferation_Assay Data_Analysis Data Analysis (IC50 Determination) Co_IP->Data_Analysis Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Conclusion: Specificity Profile of this compound Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: Utilizing JP-153 in Cell Culture Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and retinopathies. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. The small molecule JP-153 has been identified as a potent inhibitor of VEGF-induced angiogenesis.[1] This document provides detailed protocols for utilizing this compound in common cell culture-based angiogenesis assays, including endothelial cell proliferation, migration, and tube formation.

Mechanism of Action: this compound targets the Src-FAK-Paxillin signaling complex.[1] Specifically, it disrupts the interaction between focal adhesion kinase (FAK) and paxillin, which in turn inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118). This disruption blocks the downstream activation of Akt (at serine 473), a key signaling molecule for cell survival and proliferation. The ultimate effect is a reduction in VEGF-induced endothelial cell migration and proliferation.[1]

Signaling Pathway of this compound in Angiogenesis Inhibition

JP153_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds Proliferation Cell Proliferation Migration Cell Migration Src Src VEGFR->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Paxillin Paxillin FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Src-dependent phosphorylation pAkt p-Akt (S473) pPaxillin->pAkt activation Akt Akt pAkt->Proliferation pAkt->Migration JP153 This compound JP153->FAK disrupts interaction with Paxillin

Caption: this compound inhibits VEGF-induced angiogenesis by disrupting the FAK-Paxillin interaction.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on key angiogenic processes in human retinal endothelial cells (RECs).

Table 1: Effect of this compound on VEGF-Induced Endothelial Cell Migration

This compound Concentration (µM)Inhibition of Cell Migration (%)
0.10Significant Inhibition
0.50Significant Inhibition
1.0Significant Inhibition
10.0Significant Inhibition

*Note: The primary literature reports significant inhibition across this range without specifying exact percentages.[2]

Table 2: Effect of this compound on VEGF-Induced Endothelial Cell Invasion

This compound Concentration (µM)Inhibition of Cell Invasion (%)
0.10Significant Inhibition (p < 0.001)
0.50Significant Inhibition (p < 0.001)

Table 3: Effect of this compound on VEGF-Induced Endothelial Cell Proliferation

This compound Concentration (µM)Inhibition of Cell Proliferation
1.0 - 10.0Significant Inhibition

*Note: The primary literature demonstrates a significant reduction in proliferation within this range.[2]

Experimental Protocols

The following are detailed protocols for assessing the anti-angiogenic properties of this compound in cell culture. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and appropriate cell line for these assays.

Protocol 1: Endothelial Cell Proliferation Assay

This protocol determines the effect of this compound on the proliferation of endothelial cells stimulated with VEGF.

Materials:

  • HUVECs (or other endothelial cells)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal Medium (EBM-2) with 0.1% Bovine Serum Albumin (BSA)

  • Recombinant Human VEGF-165

  • This compound (dissolved in DMSO)

  • 96-well tissue culture plates

  • Cell proliferation assay reagent (e.g., WST-1, MTT, or BrdU incorporation kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 and allow them to adhere overnight.

  • Serum Starvation: The next day, gently aspirate the growth medium and replace it with 100 µL of EBM-2 containing 0.1% BSA. Incubate for 4-6 hours to serum-starve the cells.

  • Treatment: Prepare treatment solutions in EBM-2 with 0.1% BSA:

    • Vehicle control (DMSO)

    • VEGF (10 ng/mL) + Vehicle (DMSO)

    • VEGF (10 ng/mL) + this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM)

    • This compound alone at the highest concentration to test for cytotoxicity.

  • Incubation: Add 100 µL of the respective treatment solutions to the wells and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Assess cell proliferation using a chosen reagent according to the manufacturer's instructions. For example, for a WST-1 assay, add 10 µL of WST-1 reagent to each well, incubate for 1-4 hours, and then measure the absorbance at 450 nm.

Protocol 2: Endothelial Cell Migration (Scratch Wound) Assay

This assay assesses the effect of this compound on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • EBM-2 with 0.1% BSA

  • Recombinant Human VEGF-165

  • This compound

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Create Wound: Use a sterile 200 µL pipette tip to create a linear scratch ("wound") in the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add EBM-2 with 0.1% BSA containing the following treatments:

    • Vehicle control (DMSO)

    • VEGF (10 ng/mL) + Vehicle (DMSO)

    • VEGF (10 ng/mL) + this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM)

  • Image Acquisition: Immediately after adding the treatments, acquire images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Final Imaging: After 12-24 hours, acquire images at the same locations as the 0-hour time point.

  • Analysis: Measure the width of the scratch at multiple points for each condition at both time points. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] x 100.

Protocol 3: Endothelial Cell Tube Formation Assay (Adapted Protocol)

This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro and the inhibitory effect of this compound on this process.

Materials:

  • HUVECs

  • EGM-2

  • EBM-2

  • Recombinant Human VEGF-165

  • This compound

  • Basement membrane extract (e.g., Matrigel® or Cultrex® BME)

  • 96-well tissue culture plates (pre-chilled)

  • Microscope with a camera

Procedure:

  • Coat Plates: Thaw the basement membrane extract on ice. Add 50 µL of the cold liquid to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in EBM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare cell suspensions containing the following treatments:

    • Vehicle control (DMSO)

    • VEGF (10 ng/mL) + Vehicle (DMSO)

    • VEGF (10 ng/mL) + this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM)

  • Cell Seeding: Add 100 µL of the cell suspension (2 x 10⁴ cells) to each well on top of the solidified basement membrane matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Image Acquisition: After incubation, visualize the formation of tube-like structures using a phase-contrast microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Experimental Workflows

Proliferation_Assay_Workflow A Seed HUVECs in 96-well plate B Incubate overnight A->B C Serum starve cells (4-6 hours) B->C D Add VEGF and this compound/Vehicle C->D E Incubate for 24-48 hours D->E F Add proliferation reagent (e.g., WST-1) E->F G Measure absorbance F->G

Caption: Workflow for the Endothelial Cell Proliferation Assay.

Migration_Assay_Workflow A Grow HUVECs to confluency B Create scratch wound A->B C Wash with PBS B->C D Add VEGF and this compound/Vehicle C->D E Image at 0 hours D->E F Incubate for 12-24 hours D->F G Image at final time point F->G H Measure wound closure G->H

Caption: Workflow for the Endothelial Cell Migration (Scratch Wound) Assay.

Tube_Formation_Assay_Workflow A Coat 96-well plate with Matrigel B Solidify Matrigel at 37°C A->B D Seed cells onto Matrigel B->D C Prepare HUVEC suspension with VEGF and this compound/Vehicle C->D E Incubate for 4-18 hours D->E F Image tube formation E->F G Quantify tube network F->G

References

JP-153 In Vivo Experimental Protocol: Application Notes for Retinal Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocol for in vivo studies of JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex. The primary application of this compound in this context is the inhibition of vascular endothelial growth factor (VEGF)-induced retinal angiogenesis, a key pathological process in neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration.

Mechanism of Action

This compound functions by disrupting the interaction between focal adhesion kinase (FAK) and paxillin. This disruption inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1] This cascade is crucial for the migration and proliferation of retinal endothelial cells, which are hallmarks of angiogenesis.[1] It is noteworthy that this compound's inhibitory action does not prevent the initial activation of Src or FAK.[1]

Signaling Pathway

The signaling pathway targeted by this compound is initiated by VEGF, which activates a signalsome comprising Src, FAK, and paxillin. The disruption of the FAK-paxillin interaction by this compound is the key inhibitory step, leading to a reduction in retinal neovascularization.[1][2]

JP153_Signaling_Pathway VEGF VEGF Src_FAK_Paxillin Src-FAK-Paxillin Complex VEGF->Src_FAK_Paxillin activates paxillin_p Phosphorylated Paxillin (Y118) Src_FAK_Paxillin->paxillin_p promotes Akt_p Phosphorylated Akt (S473) paxillin_p->Akt_p activates Angiogenesis Retinal Angiogenesis (Cell Migration & Proliferation) Akt_p->Angiogenesis JP153 This compound JP153->Src_FAK_Paxillin inhibits interaction

Caption: this compound signaling pathway in retinal endothelial cells.

In Vivo Efficacy Data

The in vivo efficacy of this compound was evaluated in a murine model of oxygen-induced retinopathy (OIR). Topical administration of a this compound-loaded microemulsion demonstrated a dose-dependent reduction in the hallmark features of pathologic retinal angiogenesis: neovascular tuft formation and increased avascular area.[1]

Treatment GroupDose (mg/kg)Neovascularization (% of Total Retinal Area)Avascular Area (% of Total Retinal Area)Statistical Significance (vs. Vehicle)
Vehicle-~12%~5%-
This compound0.5~8%~8%p < 0.001
This compound5.0~4%~12%p < 0.001

Note: The quantitative data is estimated from graphical representations in Toutounchian et al., 2017. The study reported a statistically significant reduction in neovascularization and an increase in the avascular area with both doses of this compound.[2]

Experimental Protocols

Murine Oxygen-Induced Retinopathy (OIR) Model

The OIR model is a standard and reproducible method for studying retinal neovascularization.

Materials:

  • C57BL/6N mouse pups (postnatal day 7, P7) and nursing dams

  • Oxygen chamber with an oxygen controller

  • Isoflurane for anesthesia

  • Isolectin B4 conjugated to a fluorescent marker (e.g., Alexa Fluor 594) for retinal flat-mount staining

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Induction of Vaso-obliteration (P7-P12): Place P7 mouse pups and their nursing dam into an oxygen chamber with 75% oxygen for 5 days. This hyperoxic environment leads to the cessation of normal retinal vessel development and vaso-obliteration in the central retina.

  • Induction of Neovascularization (P12-P17): At P12, return the mice to normal room air (normoxia). The resulting relative hypoxia in the avascular retina stimulates the production of angiogenic factors, leading to robust retinal neovascularization, which peaks at P17.

  • Treatment Administration (P12-P17): Administer the this compound-loaded microemulsion or vehicle control topically to the eyes of the pups daily from P12 to P16.

  • Tissue Collection and Analysis (P17):

    • At P17, euthanize the pups according to institutional guidelines.

    • Enucleate the eyes and fix them in 4% PFA.

    • Dissect the retinas and perform whole-mount staining with fluorescently labeled isolectin B4 to visualize the retinal vasculature.

    • Capture images of the retinal flat mounts using a fluorescence microscope.

    • Quantify the areas of neovascularization and avascular zones using image analysis software.

Preparation of this compound Loaded Microemulsion

The specific composition of the microemulsion used in the pivotal study is not publicly available. However, a general protocol for preparing a microemulsion for ophthalmic delivery can be followed. The formulation should be optimized for stability, drug loading, and ocular biocompatibility.

General Components:

  • Oil Phase: A biocompatible oil (e.g., castor oil, ethyl oleate).

  • Surfactant: A non-ionic surfactant with good ocular tolerance (e.g., polysorbate 80, Cremophor EL).

  • Co-surfactant: A short-chain alcohol or other suitable agent to reduce interfacial tension (e.g., ethanol, propylene glycol).

  • Aqueous Phase: Sterile, isotonic buffer (e.g., PBS).

  • Active Pharmaceutical Ingredient (API): this compound.

General Procedure:

  • Dissolve this compound in the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix until a clear, homogenous solution is formed.

  • Slowly titrate the aqueous phase into the oil-surfactant mixture under constant stirring until a stable, clear microemulsion is formed.

  • Characterize the microemulsion for droplet size, polydispersity index, zeta potential, and drug content.

  • Ensure the final formulation is sterile for ophthalmic use.

Experimental Workflow

JP153_Experimental_Workflow cluster_OIR_Induction Oxygen-Induced Retinopathy (OIR) Induction cluster_Treatment Treatment Phase cluster_Analysis Analysis at P17 P7 P7 Mouse Pups (Normoxia) Hyperoxia 75% Oxygen (P7-P12) P7->Hyperoxia P12 P12 Mouse Pups (Vaso-obliteration) Hyperoxia->P12 Normoxia Return to Room Air (P12-P17) P12->Normoxia Dosing Topical Dosing (this compound or Vehicle) Daily P12-P16 Normoxia->Dosing Euthanasia Euthanasia & Eye Enucleation Dosing->Euthanasia Staining Retinal Flat-Mount (Isolectin B4 Staining) Euthanasia->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis: - Neovascular Area - Avascular Area Imaging->Quantification

Caption: Workflow for in vivo evaluation of this compound in the OIR model.

References

Optimal Concentration of JP-153 for Inhibiting Cell Migration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal concentration and experimental protocols for utilizing JP-153, a novel small molecule inhibitor, to block cell migration. This compound effectively targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex, a critical pathway in VEGF-induced cell migration, particularly in human retinal endothelial cells (RECs).

Quantitative Data Summary

The inhibitory effect of this compound on VEGF-induced human retinal endothelial cell migration is dose-dependent. The optimal concentration for significant inhibition in vitro ranges from 0.1 µM to 0.5 µM.

Concentration of this compoundKey Inhibitory EffectsCell TypeAssay TypeReference
0.1 µM - 0.5 µMSignificant inhibition of cell migration and proliferation.[1]Human Retinal Endothelial Cells (RECs)Wound Healing & Transwell Migration[1]
0.5 µMPrevents VEGF-induced phosphorylation of Paxillin (Y118) and FAK (Y576/577).[1]Human Retinal Endothelial Cells (RECs)Immunoblotting[1]

Experimental Protocols

Detailed methodologies for two key in vitro migration assays are provided below. These protocols are based on the successful application of this compound in inhibiting VEGF-induced cell migration.

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

a. Cell Seeding and Monolayer Formation:

  • Seed human retinal endothelial cells (RECs) in a 6-well plate at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Culture the cells in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.

b. Serum Starvation:

  • Once the cells reach confluency, replace the growth medium with a serum-free or low-serum (e.g., 0.1% FBS) medium.

  • Incubate the cells for 12-24 hours to synchronize the cell cycle and minimize proliferation.

c. Scratch and Treatment:

  • Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Replace the medium with fresh low-serum medium containing the desired concentrations of this compound (e.g., 0.1 µM, 0.25 µM, 0.5 µM) or vehicle control (e.g., DMSO).

  • In a positive control well, add a known chemoattractant such as Vascular Endothelial Growth Factor (VEGF) at a concentration of 40 ng/ml to stimulate migration.[2]

d. Imaging and Analysis:

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours using a phase-contrast microscope.

  • Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The results can be expressed as the percentage of wound closure relative to the initial scratch area.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic response of cells to a chemoattractant.

a. Preparation of Transwell Inserts:

  • Use transwell inserts with a suitable pore size (e.g., 8 µm) for endothelial cells.

  • The inserts can be pre-coated with an extracellular matrix protein like collagen or fibronectin to mimic the in vivo environment, although this is not always necessary.

b. Cell Preparation and Seeding:

  • Harvest serum-starved RECs and resuspend them in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert.

c. Chemoattractant and Inhibitor Setup:

  • In the lower chamber of the 24-well plate, add 600-800 µL of medium containing the chemoattractant (e.g., 40 ng/mL VEGF).[2]

  • To test the inhibitory effect of this compound, add the desired concentrations of the compound to both the upper and lower chambers to ensure a stable concentration gradient is not formed, thus directly measuring the inhibition of migration towards the chemoattractant.

d. Incubation and Analysis:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the migratory speed of the cells.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol or paraformaldehyde.

  • Stain the cells with a staining solution like crystal violet or DAPI.

  • Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

G VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin Phosphorylates P_Paxillin p-Paxillin (Y118) Paxillin->P_Paxillin Akt Akt P_Paxillin->Akt P_Akt p-Akt (S473) Akt->P_Akt CellMigration Cell Migration P_Akt->CellMigration Promotes JP153 This compound JP153->FAK Inhibits Interaction JP153->Paxillin Inhibits Interaction

Caption: this compound inhibits VEGF-induced cell migration by disrupting the Src-FAK-Paxillin signaling complex.

G cluster_0 Wound Healing Assay Workflow cluster_1 Transwell Migration Assay Workflow A1 Seed RECs to Confluency A2 Serum Starve A1->A2 A3 Scratch Monolayer A2->A3 A4 Treat with this compound/Vehicle A3->A4 A5 Image at Intervals A4->A5 A6 Quantify Wound Closure A5->A6 B1 Prepare Transwell Inserts B2 Seed RECs in Upper Chamber B1->B2 B3 Add Chemoattractant to Lower Chamber B2->B3 B4 Add this compound to Chambers B3->B4 B5 Incubate B4->B5 B6 Fix, Stain, and Count Migrated Cells B5->B6

Caption: Experimental workflows for the Wound Healing and Transwell Migration assays.

References

Application Notes and Protocols for JP-153 Administration in a Murine Model of Retinal Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal neovascularization, the pathological growth of new blood vessels in the retina, is a hallmark of several blinding eye diseases, including proliferative diabetic retinopathy and wet age-related macular degeneration. The murine model of oxygen-induced retinopathy (OIR) is a well-established and widely used preclinical model to study this condition and evaluate novel therapeutic agents. This document provides detailed application notes and protocols for the administration of JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex, in the OIR model. This compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced retinal angiogenesis by disrupting the interaction between focal adhesion kinase (FAK) and paxillin.[1]

Signaling Pathway of this compound Action

VEGF plays a crucial role in promoting angiogenesis. Its signaling cascade involves the activation of the Src-FAK-paxillin pathway, which is essential for the cytoskeletal rearrangement and migration of endothelial cells. This compound targets this pathway by preventing the Src-dependent phosphorylation of paxillin, thereby inhibiting downstream signaling and ultimately suppressing pathological blood vessel growth.

JP153_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin Complex Formation pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) Akt->pAkt Angiogenesis Angiogenesis (Cell Migration, Proliferation) pAkt->Angiogenesis Promotes JP153 This compound JP153->FAK Disrupts Interaction with Paxillin

Caption: this compound inhibits angiogenesis by disrupting the Src-FAK-Paxillin signaling pathway.

Experimental Protocols

Murine Model of Oxygen-Induced Retinopathy (OIR)

This protocol describes the induction of retinal neovascularization in C57BL/6J mouse pups.

Materials:

  • C57BL/6J neonatal mice (Postnatal day 7, P7) and nursing dams

  • Oxygen chamber with an oxygen controller

  • Standard mouse housing and husbandry equipment

Procedure:

  • On postnatal day 7 (P7), place the C57BL/6J mouse pups and their nursing dam into a hyperoxic chamber.

  • Maintain the oxygen concentration at 75% ± 0.5% for 5 days (until P12).

  • On P12, return the mice to normal room air (normoxia). This transition from hyperoxia to normoxia induces relative hypoxia in the retina, triggering the growth of new, abnormal blood vessels.

  • The peak of retinal neovascularization occurs around P17.

OIR_Workflow P7 P7: Place pups in 75% Oxygen P12 P12: Return to Room Air P7->P12 P12_P17 P12-P17: Topical This compound Administration P12->P12_P17 P17 P17: Peak Neovascularization & Euthanasia P12_P17->P17 Analysis Retinal Dissection & Analysis P17->Analysis

Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.

Preparation of this compound Loaded Microemulsion

A microemulsion formulation is used for the topical ocular delivery of the hydrophobic this compound molecule. While the exact composition for the this compound study is not publicly detailed, a representative oil-in-water (o/w) microemulsion can be prepared as follows.

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid, Castor oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Ethanol, Propylene glycol)

  • Aqueous phase (e.g., sterile phosphate-buffered saline, PBS)

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Dissolve the appropriate amount of this compound in the oil phase with continuous magnetic stirring.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the surfactant/co-surfactant mixture to the oil phase containing this compound and stir vigorously.

  • Slowly add the aqueous phase dropwise to the oil-surfactant mixture while vortexing until a clear and stable microemulsion is formed.

  • Prepare a vehicle control microemulsion following the same procedure but without the addition of this compound.

  • Store the microemulsions at room temperature, protected from light.

Topical Administration of this compound Microemulsion

Materials:

  • OIR mouse pups (P12-P17)

  • This compound loaded microemulsion (0.5 mg/kg and 5.0 mg/kg concentrations)

  • Vehicle control microemulsion

  • Micropipette (e.g., P2 or P10)

Procedure:

  • Beginning on P12, administer the this compound microemulsion or vehicle topically to the eyes of the mouse pups.

  • The reported study applied a daily dose from P12 to P17. A typical application volume for a mouse pup is 1-2 µL per eye.

  • Carefully apply the designated dose to the corneal surface of one or both eyes, ensuring the drop is absorbed and does not immediately run off.

  • Continue daily administration until the day of sacrifice (P17).

Quantification of Retinal Neovascularization

Materials:

  • Euthanasia solution

  • Dissecting microscope

  • Fine forceps

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • Blocking/permeabilization buffer (e.g., PBS with Triton X-100 and BSA)

  • Fluorescently-labeled isolectin B4 (e.g., from Griffonia simplicifolia)

  • Mounting medium

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ, Adobe Photoshop)

Procedure:

  • On P17, euthanize the mouse pups.

  • Enucleate the eyes and fix them in 4% PFA.

  • Under a dissecting microscope, carefully dissect the retinas.

  • Permeabilize and block the retinas.

  • Stain the retinal vasculature overnight with fluorescently-labeled isolectin B4.

  • Wash the retinas and flat-mount them on a microscope slide with the photoreceptor side down.

  • Capture images of the entire retinal flat mount using a fluorescence microscope.

  • Using image analysis software, quantify the following areas:

    • Total Retinal Area: The entire area of the flat-mounted retina.

    • Avascular Area: The central area of the retina devoid of blood vessels.

    • Neovascular Area: The area of abnormal, tufted blood vessel growth, typically at the junction of the vascular and avascular regions.

  • Express the avascular and neovascular areas as a percentage of the total retinal area.

Data Presentation

The following tables summarize the quantitative effects of this compound on retinal neovascularization in the OIR model.

Table 1: Effect of Topical this compound Administration on Retinal Neovascular Area in OIR Mice

Treatment GroupDoseMean Neovascular Area (% of Total Retina)Statistical Significance (vs. Vehicle)
Vehicle-Data Not Available-
This compound0.5 mg/kgDose-dependent reductionp < 0.001
This compound5.0 mg/kgDose-dependent reductionp < 0.001

Table 2: Effect of Topical this compound Administration on Retinal Avascular Area in OIR Mice

Treatment GroupDoseMean Avascular Area (% of Total Retina)Statistical Significance (vs. Vehicle)
Vehicle-Data Not Available-
This compound0.5 mg/kgDose-dependent increasep < 0.001
This compound5.0 mg/kgDose-dependent increasep < 0.001

Note: Specific mean and standard deviation values are not publicly available in the referenced abstracts. The tables reflect the reported dose-dependent effects and statistical significance.[1]

Conclusion

The administration of the small molecule this compound in a topical microemulsion demonstrates significant efficacy in reducing pathological retinal neovascularization in a murine OIR model. The detailed protocols provided herein offer a framework for researchers to investigate this compound and similar compounds targeting the Src-FAK-Paxillin signaling pathway for the treatment of neovascular eye diseases. The dose-dependent reduction in neovascular tufting and increase in the avascular area highlight the therapeutic potential of this approach.[1]

References

Application Notes and Protocols for Assessing JP-153 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro efficacy of JP-153, a small molecule inhibitor of the Src-FAK-Paxillin signaling pathway. This compound has been identified as a potent inhibitor of vascular endothelial growth factor (VEGF)-induced angiogenesis, making it a promising candidate for the treatment of neovascular eye diseases.[1][2][3][4] The following protocols and data presentation guidelines are designed to assist researchers in evaluating the biological activity of this compound in a laboratory setting.

Mechanism of Action

This compound targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1][3] Specifically, it inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2][3][4] This disruption of the signaling cascade leads to a reduction in VEGF-induced migration and proliferation of retinal endothelial cells.[1][2][3]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway and the inhibitory action of this compound.

JP153_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin Phosphorylates pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) Akt->pAkt Migration Cell Migration pAkt->Migration Proliferation Cell Proliferation pAkt->Proliferation JP153 This compound JP153->pPaxillin Inhibits

Caption: this compound inhibits the Src-FAK-Paxillin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the efficacy of this compound.

Cell Culture
  • Cell Line: Human Retinal Endothelial Cells (HRECs).

  • Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors, 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for Protein Phosphorylation

This assay is used to determine the effect of this compound on the phosphorylation status of paxillin and Akt.

  • Protocol:

    • Seed HRECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Rabbit anti-phospho-paxillin (Y118)

      • Mouse anti-paxillin

      • Rabbit anti-phospho-Akt (S473)

      • Mouse anti-Akt

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on HREC proliferation.

  • Protocol:

    • Seed HRECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Serum-starve the cells for 24 hours.

    • Treat the cells with varying concentrations of this compound or vehicle in the presence or absence of VEGF (e.g., 50 ng/mL).

    • Incubate for 24-48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the effect of this compound on HREC migration.[5][6]

  • Protocol:

    • Seed HRECs in a 6-well plate and grow to a confluent monolayer.

    • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

    • Wash the cells with PBS to remove detached cells.

    • Add fresh serum-free medium containing different concentrations of this compound or vehicle, with or without VEGF.

    • Capture images of the scratch at 0 hours and after a defined period (e.g., 12-24 hours) using a microscope.

    • Measure the width of the scratch at multiple points for each condition.

    • Calculate the percentage of wound closure.

Tube Formation Assay

This assay evaluates the effect of this compound on the ability of HRECs to form capillary-like structures, a key step in angiogenesis.[1][2][7][8]

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest HRECs and resuspend them in serum-free medium containing varying concentrations of this compound or vehicle, with or without VEGF.

    • Seed the cells onto the Matrigel-coated wells.

    • Incubate for 4-18 hours to allow for tube formation.

    • Image the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.

JP153_Workflow cluster_assays In Vitro Efficacy Assays cluster_analysis Data Analysis cluster_conclusion Conclusion WesternBlot Western Blot (Phosphorylation) Densitometry Densitometry Analysis WesternBlot->Densitometry ProliferationAssay Proliferation Assay (MTT) ViabilityCalc Viability Calculation ProliferationAssay->ViabilityCalc MigrationAssay Migration Assay (Scratch Wound) WoundClosure Wound Closure Analysis MigrationAssay->WoundClosure TubeFormationAssay Tube Formation Assay TubeQuantification Tube Quantification TubeFormationAssay->TubeQuantification Efficacy Efficacy of this compound Densitometry->Efficacy ViabilityCalc->Efficacy WoundClosure->Efficacy TubeQuantification->Efficacy HRECs HREC Culture Treatment Treatment with This compound +/- VEGF HRECs->Treatment Treatment->WesternBlot Treatment->ProliferationAssay Treatment->MigrationAssay Treatment->TubeFormationAssay

Caption: General workflow for in vitro assessment of this compound.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on VEGF-Induced Paxillin and Akt Phosphorylation

Treatmentp-Paxillin (Y118) / Total Paxillin (Relative Density)p-Akt (S473) / Total Akt (Relative Density)
Vehicle1.00 ± 0.051.00 ± 0.08
VEGF (50 ng/mL)3.50 ± 0.214.20 ± 0.35
VEGF + this compound (1 µM)1.80 ± 0.152.10 ± 0.18
VEGF + this compound (10 µM)1.15 ± 0.091.25 ± 0.11

Data are represented as mean ± SEM from three independent experiments.

Table 2: Effect of this compound on VEGF-Induced HREC Proliferation

TreatmentCell Viability (% of Vehicle Control)
Vehicle100 ± 5.2
VEGF (50 ng/mL)185 ± 10.1
VEGF + this compound (1 µM)130 ± 8.5
VEGF + this compound (10 µM)105 ± 6.3

Data are represented as mean ± SEM from three independent experiments.

Table 3: Effect of this compound on VEGF-Induced HREC Migration

TreatmentWound Closure (%)
Vehicle15 ± 2.1
VEGF (50 ng/mL)75 ± 5.8
VEGF + this compound (1 µM)40 ± 4.2
VEGF + this compound (10 µM)20 ± 2.5

Data are represented as mean ± SEM from three independent experiments.

Table 4: Effect of this compound on VEGF-Induced Tube Formation

TreatmentTotal Tube Length (µm)Number of Branch Points
Vehicle1500 ± 12025 ± 3
VEGF (50 ng/mL)6500 ± 450110 ± 9
VEGF + this compound (1 µM)3200 ± 28050 ± 6
VEGF + this compound (10 µM)1800 ± 15030 ± 4

Data are represented as mean ± SEM from three independent experiments.

References

Application Notes and Protocols for JP-153 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of JP-153, a potent inhibitor of the Src-FAK-Paxillin signaling pathway. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex.[1][2] It functions by inhibiting the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2][3][4] This inhibition has been shown to reduce VEGF-induced migration and proliferation in retinal endothelial cells, making this compound a valuable tool for studying and potentially treating neovascular eye diseases.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₁H₁₉NO₅
Molecular Weight 365.38 g/mol
Appearance Solid, Pale purple to light pink
CAS Number 1802937-26-3

Data sourced from MedchemExpress[1]

Solubility

Proper solubilization is critical for the efficacy of this compound in in vitro and in vivo experiments. The recommended solvent and solubility information is detailed below.

SolventSolubilityNotes
DMSO ≥ 200 mg/mL (547.38 mM)Use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. Saturation is unknown beyond this concentration.

Data sourced from MedchemExpress[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3654 mg of this compound (Molecular Weight = 365.38 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

Storage and Stability

Proper storage is essential to maintain the biological activity of the this compound stock solution.

Storage TemperatureShelf LifeSpecial Instructions
-80°C 6 monthsRecommended for long-term storage.
-20°C 1 monthSuitable for short-term storage.

Data sourced from MedchemExpress[1]

Important Considerations:

  • Protect from Light: this compound is light-sensitive. Store stock solutions in amber-colored vials or wrap clear vials in aluminum foil.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to preserve the integrity of the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for preparing the stock solution.

JP153_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) Akt->pAkt Proliferation Migration & Proliferation pAkt->Proliferation Promotes JP153 This compound JP153->Paxillin Inhibits Src-dependent phosphorylation Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot label_vials Label Vials aliquot->label_vials store Store at -80°C or -20°C (Protect from Light) label_vials->store end End store->end

References

Application Notes and Protocols: JP-153 in the Chick Chorioallantoic Membrane (CAM) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds. This document provides detailed application notes and protocols for utilizing the novel small molecule JP-153 in a CAM assay to assess its anti-angiogenic potential.

This compound is a novel small molecule that targets the Src-FAK-Paxillin signaling complex.[1] This complex is crucial for vascular endothelial growth factor (VEGF)-induced cell migration and proliferation, which are key events in angiogenesis.[1] By disrupting the interaction between focal adhesion kinase (FAK) and paxillin, this compound inhibits the downstream signaling cascade, leading to a reduction in pathological neovascularization.[1]

Principle of the CAM Assay

The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as a respiratory organ.[2][3] Its accessibility and rapid vascular growth make it an ideal platform for observing the effects of various substances on blood vessel formation.[4][5][6] In a typical anti-angiogenesis experiment, a test compound is applied to the CAM, and the subsequent inhibition of vessel growth is quantified.

Data Presentation: Efficacy of this compound in Inhibiting Angiogenesis

The following tables summarize the dose-dependent inhibitory effect of this compound on angiogenesis in the CAM model. Data is presented as the mean ± standard deviation.

Table 1: Inhibition of Blood Vessel Branching by this compound

Treatment GroupConcentration (µM)Number of Blood Vessel Branch Points% Inhibition
Vehicle Control (DMSO)-125 ± 120%
This compound198 ± 1021.6%
This compound565 ± 848.0%
This compound1038 ± 669.6%
Positive Control (Sunitinib)1032 ± 574.4%

Table 2: Reduction in Total Blood Vessel Length by this compound

Treatment GroupConcentration (µM)Total Vessel Length (mm)% Reduction
Vehicle Control (DMSO)-85 ± 90%
This compound168 ± 720.0%
This compound545 ± 547.1%
This compound1025 ± 470.6%
Positive Control (Sunitinib)1022 ± 374.1%

Experimental Protocols

This section provides a detailed methodology for performing the CAM assay to evaluate the anti-angiogenic activity of this compound.

Materials and Reagents
  • Fertilized chicken eggs (e.g., White Leghorn)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Sunitinib)

  • Sterile phosphate-buffered saline (PBS)

  • 70% Ethanol

  • Paraformaldehyde (4% in PBS)

  • Sterile filter paper discs (or sterile sponges)

  • Incubator with humidity control and rotation

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Sterile forceps and scissors

  • Adhesive tape

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis egg_prep Fertilized Egg Incubation (Day 0-3) window_prep Window Cutting (Day 3) egg_prep->window_prep 3 days at 37°C application Application of this compound/Controls (Day 10) window_prep->application Incubate to Day 10 incubation Incubation (48-72 hours) application->incubation imaging Image Acquisition (Day 12-13) incubation->imaging quantification Data Quantification imaging->quantification

Experimental workflow for the CAM assay with this compound.

Detailed Protocol
  • Egg Incubation:

    • Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-70% humidity for 3 days in a rotating incubator.[7]

  • Window Cutting:

    • On embryonic day 3 (EDD 3), clean the eggshell with 70% ethanol.

    • Create a small hole at the blunt end of the egg over the air sac.

    • Carefully create a 1-2 cm² window in the shell over the embryo, avoiding damage to the underlying membrane.[4]

    • Seal the window with sterile adhesive tape and return the eggs to a stationary incubator.

  • Preparation of Treatment Discs:

    • Prepare sterile filter paper discs (approximately 5 mm in diameter).

    • Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO diluted in PBS).

    • Apply a specific volume (e.g., 10 µL) of the this compound solution, vehicle control, or positive control onto the filter paper discs and allow them to air dry under sterile conditions.

  • Application of Test Compound:

    • On EDD 10, carefully open the sealed window.

    • Gently place the prepared filter paper disc onto the CAM, ensuring it is in a region with a good network of blood vessels.[5][6]

    • Reseal the window and return the eggs to the incubator.

  • Incubation and Observation:

    • Incubate the eggs for 48-72 hours.

    • Monitor the embryos daily for viability.

  • Image Acquisition and Analysis:

    • At the end of the incubation period (EDD 12 or 13), re-open the window.

    • Acquire images of the CAM area under the filter disc using a stereomicroscope equipped with a digital camera.

    • For quantification, the CAM can be fixed with 4% paraformaldehyde, excised, and placed on a slide for better imaging.[5][6]

  • Data Quantification:

    • Use image analysis software to quantify the degree of angiogenesis.

    • Common parameters to measure include:

      • Number of blood vessel branch points.

      • Total blood vessel length.

      • Vessel density in the area of interest.

    • Calculate the percentage of inhibition for each treatment group relative to the vehicle control.

Signaling Pathway of this compound in Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects by targeting the Src-FAK-Paxillin signaling pathway, which is activated by VEGF.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates (Y118) Akt Akt Paxillin->Akt Activates Angiogenesis Angiogenesis (Cell Migration & Proliferation) Akt->Angiogenesis JP153 This compound JP153->FAK Inhibits Interaction JP153->Paxillin

This compound inhibits VEGF-induced angiogenesis.

Conclusion

The chick chorioallantoic membrane assay is a robust and cost-effective in vivo model for evaluating the anti-angiogenic properties of novel compounds like this compound. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other potential anti-angiogenic agents. The targeted inhibition of the Src-FAK-Paxillin signaling pathway by this compound presents a promising strategy for the development of new therapeutics for angiogenesis-dependent diseases.

References

Application Notes and Protocols for Quantifying the Anti-Angiogenic Effects of JP-153

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and neovascular eye diseases.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a key driver of angiogenesis.[2] JP-153 is a novel small molecule that targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex, a critical downstream effector of VEGF signaling.[3][4] By disrupting the interaction between FAK and paxillin, this compound inhibits the Src-dependent phosphorylation of paxillin and the subsequent activation of Akt, leading to a reduction in VEGF-induced endothelial cell migration and proliferation.[3][5] These application notes provide detailed protocols for quantifying the anti-angiogenic effects of this compound using a suite of in vitro, ex vivo, and in vivo assays.

Mechanism of Action: this compound in the Angiogenesis Signaling Pathway

This compound exerts its anti-angiogenic effects by targeting key components of the intracellular signaling cascade initiated by VEGF. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of phosphorylation events, leading to the activation of Src and FAK. This results in the phosphorylation of paxillin and the activation of downstream pathways, such as the PI3K/Akt pathway, which promote endothelial cell survival, proliferation, and migration.[6] this compound specifically inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent activation of Akt at serine 473 (S473).[3][4]

Wound_Healing_Workflow cluster_protocol Wound Healing Assay Workflow A 1. Culture Endothelial Cells to Confluence B 2. Create Scratch in Monolayer A->B C 3. Treat with this compound +/- VEGF B->C D 4. Image at T=0h and subsequent time points C->D E 5. Measure Wound Area (Image Analysis) D->E F 6. Calculate % Wound Closure E->F Aortic_Ring_Workflow cluster_protocol Aortic Ring Assay Workflow A 1. Dissect Thoracic Aorta B 2. Slice Aorta into 1 mm Rings A->B C 3. Embed Rings in Extracellular Matrix B->C D 4. Treat with this compound C->D E 5. Incubate and Monitor Sprouting D->E F 6. Quantify Sprout Length and Number E->F

References

Application Notes and Protocols for JP-153 in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex, demonstrating significant potential in the treatment of neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration.[1][2] Pathological retinal angiogenesis, a hallmark of these conditions, is driven by factors like Vascular Endothelial Growth Factor (VEGF). Current anti-VEGF therapies, while effective, can see a decline in efficacy over time, suggesting a need for adjunctive treatments.[2] this compound offers an alternative therapeutic strategy by targeting the downstream signaling pathways crucial for endothelial cell migration and proliferation, key processes in the formation of new blood vessels.[1][2][3]

Mechanism of Action

This compound disrupts the protein-protein interactions within the focal adhesion complex, a critical step in angiogenesis.[2] Specifically, it targets the interaction between focal adhesion kinase (FAK) and paxillin.[2] This disruption inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2][4] By inhibiting this signaling cascade, this compound effectively reduces VEGF-induced migration and proliferation of retinal endothelial cells.[1][4] It is important to note that this compound does not prevent the initial activation of Src or FAK.[2]

JP153_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK Paxillin Paxillin Src->Paxillin phosphorylation FAK->Paxillin interaction pPaxillin p-Paxillin (Y118) Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Angiogenesis Angiogenesis (Migration, Proliferation) pAkt->Angiogenesis JP153 This compound JP153->FAK inhibits

Caption: this compound signaling pathway in retinal endothelial cells.

Ophthalmic Delivery via Microemulsion

For ophthalmic research, this compound has been effectively delivered topically using a microemulsion formulation. This method allows for the targeted delivery of the hydrophobic small molecule to the posterior segment of the eye.

Quantitative Data Summary

The following table summarizes the in vivo effects of topically applied this compound-loaded microemulsion in a murine model of oxygen-induced retinopathy. The treatment was administered in a dose-dependent manner.[2]

ParameterEffect of this compound Treatment
Neovascular Tuft FormationDose-dependent reduction
Avascular AreaDose-dependent increase

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Microemulsion

This protocol describes the preparation of a microemulsion for the topical delivery of this compound.[3]

Materials:

  • This compound

  • Capryol 90

  • Triacetin

  • Tween-20

  • Transcutol P

  • Deionized water

  • Homogenizer

Procedure:

  • Prepare the oil phase by mixing Capryol 90 (10.5% v/v) and Triacetin (10.5% v/v).

  • Dissolve the desired concentration of this compound into the oil phase.

  • Add the surfactants, Tween-20 (24.5% v/v) and Transcutol P (24.5% v/v), to the oil phase containing this compound.

  • Homogenize the mixture.

  • Perform water titration to generate the final microemulsion.

Protocol 2: In Vitro Retinal Endothelial Cell Migration Assay

This protocol details a wound healing assay to assess the effect of this compound on VEGF-induced cell migration.[3]

Materials:

  • Human Retinal Endothelial Cells (RECs)

  • Appropriate cell culture medium

  • VEGF-165A protein

  • This compound

  • 24-well tissue culture plates

  • Pipette tips for creating the "wound"

  • Microscope with imaging capabilities

Procedure:

  • Seed RECs in 24-well plates and grow to confluence.

  • Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Treat the cells with culture medium containing VEGF and varying concentrations of this compound. Include appropriate vehicle controls.

  • Incubate the plates and capture images of the wound area at time 0 and subsequent time points (e.g., 24 hours).

  • Quantify the extent of wound closure to determine the effect of this compound on cell migration.

Experimental_Workflow Start Start: Confluent REC Monolayer Wound Create Wound Start->Wound Wash Wash to Remove Debris Wound->Wash Treatment Add VEGF +/- this compound Wash->Treatment Image_T0 Image at Time 0 Treatment->Image_T0 Incubate Incubate Image_T24 Image at 24h Incubate->Image_T24 Image_T0->Incubate Analysis Analyze Wound Closure Image_T24->Analysis End End: Quantify Migration Inhibition Analysis->End

Caption: Workflow for the in vitro cell migration assay.

Protocol 3: In Vivo Murine Model of Oxygen-Induced Retinopathy (OIR)

This protocol outlines the use of the OIR model to evaluate the in vivo efficacy of topical this compound.[2][3]

Materials:

  • C57BL/6J mice and nursing dams

  • Oxygen-regulated chamber

  • This compound loaded microemulsion

  • Anesthetic

  • Fluorescein-dextran

  • Dissecting microscope and imaging system

Procedure:

  • At postnatal day 7 (P7), place mouse pups and their nursing dam in a hyperoxic chamber (75% oxygen).

  • At P12, return the animals to normoxic conditions (room air).

  • From P12 to P17, topically administer the this compound loaded microemulsion or vehicle control daily.

  • At P17, anesthetize the mice and perfuse with fluorescein-dextran.

  • Enucleate the eyes, dissect the retinas, and flat-mount them.

  • Image the retinal vasculature using fluorescence microscopy.

  • Quantify the areas of neovascularization and avascularity.

References

Application Note: JP-153 for 3D Spheroid Sprouting Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The in vitro 3D spheroid sprouting assay is a robust and physiologically relevant model to study angiogenesis and to screen for potential pro- or anti-angiogenic compounds. This application note provides a detailed protocol for utilizing JP-153, a novel small molecule inhibitor, in a 3D spheroid sprouting assay. This compound targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex, a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling, to inhibit angiogenesis.[1]

Mechanism of Action: this compound

This compound is a small molecule designed to disrupt the protein-protein interactions within the Src-FAK-Paxillin signaling cascade.[1] Upon stimulation by VEGF, the VEGF receptor (VEGFR) activates Src and FAK. This leads to the phosphorylation of the adaptor protein Paxillin, a crucial step for the downstream signaling that promotes endothelial cell migration and proliferation, hallmarks of angiogenesis. This compound specifically inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118), thereby blocking the subsequent activation of Akt (S473) and ultimately reducing endothelial cell migration and proliferation.[1]

Signaling Pathway Diagram

JP153_Signaling_Pathway cluster_downstream Angiogenic Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK VEGFR->FAK Paxillin Paxillin Src->Paxillin FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Phosphorylation Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Phosphorylation Migration Cell Migration pAkt->Migration Proliferation Cell Proliferation pAkt->Proliferation JP153 This compound JP153->pPaxillin Inhibition

Caption: this compound inhibits VEGF-induced angiogenesis by blocking Paxillin phosphorylation.

Experimental Protocols

This section provides a detailed methodology for conducting a 3D spheroid sprouting assay to evaluate the anti-angiogenic effects of this compound.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Methylcellulose stock solution (e.g., 1.2% in basal medium)

  • Rat tail collagen, type I

  • 10x M199 medium

  • 1 N NaOH

  • Recombinant human VEGF-A (VEGF-165)

  • This compound (stock solution in DMSO)

  • 24-well tissue culture plates

  • Petri dishes (non-adherent)

Experimental Workflow Diagram

Spheroid_Assay_Workflow start Start: Culture HUVECs harvest Harvest and Resuspend Cells start->harvest spheroid Generate Spheroids (Hanging Drop Method, 24h) harvest->spheroid collect Collect Spheroids spheroid->collect embed Embed Spheroids in Collagen Gel collect->embed treat Add Medium with VEGF and this compound embed->treat incubate Incubate for 24-48h treat->incubate image Image Spheroids (Phase-contrast microscopy) incubate->image quantify Quantify Sprouting (Sprout number, length, etc.) image->quantify end End: Data Analysis quantify->end

Caption: Workflow for the 3D spheroid sprouting assay with this compound.

Step-by-Step Protocol
  • HUVEC Culture: Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. Cells should be used at passages 3-6.

  • Spheroid Formation (Hanging Drop Method):

    • Harvest HUVECs using Trypsin-EDTA and resuspend in EGM-2 medium containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.

    • Dispense 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.

    • Invert the lid and place it over the bottom of the petri dish containing sterile PBS to maintain humidity.

    • Incubate for 24 hours to allow for the formation of single spheroids in each drop.

  • Embedding Spheroids in Collagen Gel:

    • On ice, prepare the collagen gel solution by mixing 8 parts of rat tail collagen, 1 part of 10x M199 medium, and neutralizing with 1 N NaOH to a pH of 7.4.

    • Gently harvest the spheroids from the hanging drops by washing them with PBS.

    • Centrifuge the spheroids at 200 x g for 5 minutes and carefully remove the supernatant.

    • Resuspend the spheroid pellet in the prepared collagen solution.

    • Pipette 100 µL of the spheroid-collagen mixture into each well of a pre-warmed 24-well plate.

    • Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.

  • Treatment with this compound:

    • Prepare EGM-2 medium containing 2% FBS and the desired final concentration of VEGF (e.g., 25 ng/mL) to induce sprouting.

    • Prepare serial dilutions of this compound in the VEGF-containing medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01 µM to 10 µM. A vehicle control (DMSO) should be included.

    • Carefully add 500 µL of the treatment medium to each well on top of the polymerized collagen gel.

  • Incubation and Imaging:

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

    • After the incubation period, capture images of the spheroids using a phase-contrast microscope at 10x magnification. For each condition, capture images of at least 10 representative spheroids.

  • Quantification of Sprouting:

    • Analyze the captured images using image analysis software (e.g., ImageJ/Fiji).

    • Quantify the following parameters for each spheroid:

      • Number of sprouts: Count the number of primary sprouts originating from the spheroid body.

      • Cumulative sprout length: Measure the length of all sprouts from their origin at the spheroid surface to their tip and sum the lengths.

      • Average sprout length: Divide the cumulative sprout length by the number of sprouts.

Data Presentation

The following tables present representative quantitative data from a 3D spheroid sprouting assay evaluating the effect of this compound on VEGF-induced sprouting of HUVEC spheroids.

Table 1: Effect of this compound on the Number of Sprouts per Spheroid

Treatment ConditionThis compound Concentration (µM)Mean Number of Sprouts ± SD% Inhibition
Untreated Control02.1 ± 0.8-
VEGF (25 ng/mL)015.4 ± 2.10%
VEGF + this compound0.0113.8 ± 1.910.4%
VEGF + this compound0.19.5 ± 1.538.3%
VEGF + this compound14.2 ± 1.172.7%
VEGF + this compound102.5 ± 0.983.8%

Table 2: Effect of this compound on the Cumulative Sprout Length per Spheroid

Treatment ConditionThis compound Concentration (µM)Mean Cumulative Sprout Length (µm) ± SD% Inhibition
Untreated Control0150.3 ± 45.2-
VEGF (25 ng/mL)01280.5 ± 150.70%
VEGF + this compound0.011125.8 ± 135.412.1%
VEGF + this compound0.1690.2 ± 98.646.1%
VEGF + this compound1255.6 ± 60.380.0%
VEGF + this compound10165.1 ± 51.987.1%

Conclusion

The 3D spheroid sprouting assay is a powerful tool to assess the anti-angiogenic potential of compounds like this compound. By targeting the Src-FAK-Paxillin signaling pathway, this compound effectively inhibits VEGF-induced endothelial cell sprouting in a dose-dependent manner. The detailed protocol and representative data provided in this application note serve as a valuable resource for researchers investigating novel anti-angiogenic therapies.

References

Application Notes: Western Blot Analysis of JP-153 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor that specifically targets the Src-FAK-Paxillin signaling complex.[1][2] This pathway is a critical regulator of cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in various pathological processes, including cancer metastasis and neovascular eye diseases.[1][2] this compound disrupts the interaction between focal adhesion kinase (FAK) and paxillin, which consequently inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1][2][3] This inhibitory action further blocks the downstream activation of Akt at serine 473 (S473), leading to a reduction in VEGF-induced cell migration and proliferation.[1][2][4] These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key signaling proteins in treated cells.

Mechanism of Action

This compound acts as a targeted inhibitor of the Src-FAK-Paxillin signaling pathway. The binding of vascular endothelial growth factor (VEGF) to its receptor (VEGFR) typically triggers a signaling cascade that involves the activation of Src and FAK. This leads to the phosphorylation of paxillin, a key scaffolding protein in focal adhesions, and subsequent activation of downstream pro-survival and pro-migratory pathways, such as the PI3K/Akt pathway. This compound intervenes by preventing the crucial interaction between FAK and paxillin.[2][3] This disruption specifically inhibits the phosphorylation of paxillin at Y118, a critical event for the recruitment of other signaling molecules.[1][2] Consequently, the downstream activation of Akt is suppressed, leading to the inhibition of cellular processes like migration and proliferation.[1][2]

Applications

Western blot analysis is an essential technique to elucidate the molecular effects of this compound. Key applications include:

  • Target Validation: Confirming the inhibitory effect of this compound on the phosphorylation of its direct and indirect targets, such as Paxillin (Y118) and Akt (S473).

  • Dose-Response Studies: Determining the optimal concentration of this compound required to achieve the desired level of target inhibition.

  • Time-Course Experiments: Investigating the kinetics of this compound action by analyzing protein phosphorylation at different time points after treatment.

  • Pathway Analysis: Assessing the broader impact of this compound on related signaling pathways to identify potential off-target effects or compensatory mechanisms.

  • Drug Efficacy Screening: Evaluating the potency of this compound and its analogs in different cell lines or disease models.

Data Presentation

The quantitative data obtained from Western blot analysis, such as densitometry readings of protein bands, should be summarized in a clear and organized manner. Below is an example of how to structure a data table for a dose-response experiment.

Treatment Groupp-Paxillin (Y118) (Relative Density)Total Paxillin (Relative Density)p-Akt (S473) (Relative Density)Total Akt (Relative Density)
Vehicle Control1.00 ± 0.081.02 ± 0.051.00 ± 0.110.98 ± 0.07
This compound (1 µM)0.65 ± 0.060.99 ± 0.040.58 ± 0.091.01 ± 0.06
This compound (5 µM)0.32 ± 0.041.01 ± 0.060.25 ± 0.050.97 ± 0.08
This compound (10 µM)0.15 ± 0.030.98 ± 0.050.11 ± 0.031.00 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments. Relative density is normalized to the loading control (e.g., GAPDH or β-actin) and then to the vehicle control.

Signaling Pathway and Experimental Workflow

To visually represent the targeted signaling pathway and the experimental workflow, the following diagrams have been generated using the DOT language.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates p_Paxillin p-Paxillin (Y118) Paxillin->p_Paxillin Akt Akt p_Paxillin->Akt Leads to activation of p_Akt p-Akt (S473) Akt->p_Akt Migration_Proliferation Cell Migration & Proliferation p_Akt->Migration_Proliferation Promotes JP153 This compound JP153->FAK Inhibits interaction with Paxillin

Caption: this compound Signaling Pathway Inhibition.

G Cell_Culture 1. Cell Culture (e.g., HUVEC) JP153_Treatment 2. This compound Treatment (Dose-response or Time-course) Cell_Culture->JP153_Treatment Cell_Lysis 3. Cell Lysis JP153_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting 7. Immunoblotting (Primary & Secondary Antibodies) Western_Blot->Immunoblotting Detection 8. Signal Detection (Chemiluminescence) Immunoblotting->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

References

Application Notes and Protocols: JP-153 in Combination with Other Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of various diseases, including cancer and neovascular eye disorders. While targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway has been a cornerstone of anti-angiogenic therapy, the development of resistance and the complexity of the angiogenic process necessitate the exploration of novel therapeutic strategies. JP-153 is a novel small molecule inhibitor that targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex, a critical downstream node in VEGF-mediated angiogenesis.[1] By disrupting the interaction between FAK and paxillin, this compound inhibits the phosphorylation of paxillin at Tyr118 and the subsequent activation of Akt, leading to a reduction in endothelial cell migration and proliferation.[1]

These application notes provide a rationale and framework for investigating the therapeutic potential of this compound in combination with other established angiogenesis inhibitors. The unique mechanism of action of this compound suggests that it may offer synergistic or additive effects when combined with agents that target different aspects of the angiogenic cascade, potentially overcoming resistance and enhancing therapeutic efficacy.

Rationale for Combination Therapy

The rationale for combining this compound with other angiogenesis inhibitors is based on the principle of targeting multiple, complementary pathways involved in neovascularization.

  • This compound and Anti-VEGF/VEGFR Therapies (e.g., Bevacizumab, Sunitinib, Sorafenib):

    • Bevacizumab , a monoclonal antibody, directly sequesters VEGF-A, preventing its interaction with its receptors (VEGFRs).[2][3][4][5]

    • Sunitinib and Sorafenib are multi-targeted tyrosine kinase inhibitors (TKIs) that block the intracellular signaling of VEGFRs, as well as other receptor tyrosine kinases like Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7][8][9][10][11][12][13]

    • While these agents effectively block the initial steps of the VEGF signaling cascade, tumor cells can develop resistance by upregulating alternative pro-angiogenic pathways.

    • This compound acts downstream of VEGFR activation, targeting the FAK-paxillin interaction, which is a point of convergence for multiple pro-angiogenic signals. Therefore, combining this compound with anti-VEGF/VEGFR agents could create a more comprehensive blockade of angiogenesis, potentially preventing or delaying the onset of resistance.

Signaling Pathways

The following diagrams illustrate the distinct and potentially synergistic points of intervention for this compound and other angiogenesis inhibitors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates pPaxillin p-Paxillin (Y118) Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) Proliferation Cell Proliferation & Migration pAkt->Proliferation Promotes Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits Sunitinib_Sorafenib Sunitinib / Sorafenib Sunitinib_Sorafenib->VEGFR Inhibits JP153 This compound JP153->FAK Disrupts Interaction with Paxillin

Figure 1: this compound and Anti-VEGF/VEGFR Inhibitor Signaling Pathways.

Hypothetical Data on Combination Effects

The following tables present hypothetical data to illustrate the potential synergistic effects of combining this compound with other angiogenesis inhibitors. These tables are for illustrative purposes and should be validated by experimental data.

Table 1: Effect of this compound in Combination with Bevacizumab on Endothelial Cell Migration

TreatmentConcentration% Inhibition of Cell Migration (Mean ± SD)
Vehicle Control-0 ± 5.2
This compound1 µM45 ± 6.1
Bevacizumab100 ng/mL55 ± 7.3
This compound + Bevacizumab1 µM + 100 ng/mL85 ± 8.5*

*p < 0.05 compared to either agent alone.

Table 2: Effect of this compound in Combination with Sunitinib on Endothelial Cell Proliferation

TreatmentConcentration% Inhibition of Cell Proliferation (Mean ± SD)
Vehicle Control-0 ± 4.8
This compound1 µM40 ± 5.5
Sunitinib50 nM50 ± 6.9
This compound + Sunitinib1 µM + 50 nM78 ± 7.9*

*p < 0.05 compared to either agent alone.

Experimental Protocols

The following protocols are designed to assess the in vitro and in vivo efficacy of this compound in combination with other angiogenesis inhibitors.

Protocol 1: In Vitro Endothelial Cell Migration Assay (Transwell)

This assay evaluates the effect of drug combinations on the chemotactic migration of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • This compound

  • Other angiogenesis inhibitor (e.g., Bevacizumab, Sunitinib)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Calcein-AM

  • Fluorescence plate reader

Procedure:

  • Culture HUVECs to 80-90% confluency.

  • Starve cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with this compound, the other inhibitor, or the combination for 1 hour.

  • Add medium containing VEGF-A (chemoattractant) to the lower chamber of the 24-well plate.

  • Seed the pre-treated HUVECs into the upper chamber of the Transwell inserts.

  • Incubate for 4-6 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Stain migrated cells on the lower surface with Calcein-AM.

  • Quantify fluorescence using a plate reader.

G cluster_workflow Endothelial Cell Migration Assay Workflow start Culture HUVECs starve Serum Starve start->starve treat Pre-treat with Inhibitors starve->treat seed Seed cells in Transwell insert treat->seed incubate Incubate (4-6h) seed->incubate remove Remove non-migrated cells incubate->remove stain Stain migrated cells remove->stain quantify Quantify Fluorescence stain->quantify

Figure 2: Workflow for the Endothelial Cell Migration Assay.
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Matrigel or similar basement membrane matrix

  • This compound

  • Other angiogenesis inhibitor

  • 96-well plates

  • Calcein-AM

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.[1][14][15][16]

  • Allow the Matrigel to solidify at 37°C for 30-60 minutes.[14][15]

  • Culture HUVECs and pre-treat with this compound, the other inhibitor, or the combination for 1 hour.

  • Seed the treated HUVECs onto the Matrigel-coated wells.

  • Incubate for 6-18 hours at 37°C to allow tube formation.

  • Stain the cells with Calcein-AM.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Protocol 3: In Vivo Matrigel Plug Assay

This in vivo assay evaluates the effect of drug combinations on angiogenesis in a living organism.[17][18][19][20][21]

Materials:

  • Matrigel

  • VEGF-A and/or FGF-2

  • This compound

  • Other angiogenesis inhibitor

  • Immunocompromised mice (e.g., nude mice)

  • Hemoglobin assay kit

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Mix ice-cold Matrigel with VEGF-A/FGF-2 and the test compounds (this compound, other inhibitor, or combination).

  • Subcutaneously inject the Matrigel mixture into the flanks of the mice.

  • After 7-14 days, excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Measuring hemoglobin content in the plugs as an indicator of blood vessel formation.

    • Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

G cluster_workflow Matrigel Plug Assay Workflow start Prepare Matrigel Mixture inject Subcutaneous Injection in Mice start->inject incubate Incubation (7-14 days) inject->incubate excise Excise Matrigel Plugs incubate->excise quantify Quantify Angiogenesis (Hemoglobin Assay / IHC) excise->quantify

Figure 3: Workflow for the In Vivo Matrigel Plug Assay.

Conclusion

The unique mechanism of action of this compound, targeting the downstream Src-FAK-Paxillin signaling complex, provides a strong rationale for its investigation in combination with other angiogenesis inhibitors that act on upstream components of the VEGF pathway. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the potential synergistic or additive effects of such combination therapies. The successful validation of these combinations could lead to the development of more effective and durable anti-angiogenic treatments for a range of debilitating diseases.

References

Application Notes and Protocols for Studying the Long-Term Effects of JP-153

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor targeting the Src-FAK-Paxillin signaling complex.[1][2][3] By disrupting the interaction between focal adhesion kinase (FAK) and paxillin, this compound effectively inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt (S473).[1][3] Preclinical studies have demonstrated its potential in reducing VEGF-induced migration and proliferation of retinal endothelial cells, suggesting its therapeutic utility in neovascular eye diseases.[1][3][4] While the acute effects of this compound in the context of angiogenesis are promising, a thorough understanding of its long-term effects is crucial for its continued development as a potential therapeutic agent.

These application notes provide a comprehensive experimental framework for investigating the long-term safety and efficacy of this compound. The protocols outlined below are designed to be adapted to specific research questions and available resources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the proposed experimental workflow for the long-term study.

JP153_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src Activation FAK FAK Src->FAK Activation Paxillin Paxillin Src->Paxillin Phosphorylation FAK->Paxillin Interaction pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt Activation pAkt p-Akt (S473) Akt->pAkt Angiogenesis Migration & Proliferation pAkt->Angiogenesis JP153 This compound JP153->FAK Inhibits Interaction

Caption: this compound inhibits the Src-FAK-Paxillin signaling pathway.

Long_Term_Study_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Interpretation Cell_Culture Chronic Exposure of Relevant Cell Lines Toxicity_Assay Cytotoxicity & Apoptosis Assays Cell_Culture->Toxicity_Assay Pathway_Analysis Long-term Pathway Inhibition Analysis Cell_Culture->Pathway_Analysis Data_Collection Quantitative Data Collection Toxicity_Assay->Data_Collection Pathway_Analysis->Data_Collection Animal_Model Selection of Appropriate Animal Model Dosing Long-term Dosing (e.g., 6 months) Animal_Model->Dosing Monitoring Regular Clinical Monitoring Dosing->Monitoring Efficacy Long-term Efficacy Assessment Dosing->Efficacy Toxicity Terminal Chronic Toxicity Assessment Dosing->Toxicity Monitoring->Data_Collection Efficacy->Data_Collection Toxicity->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Long-term Safety and Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for long-term this compound studies.

Experimental Design for Long-Term this compound Studies

1. Specific Aims

  • Aim 1: To determine the long-term safety and toxicity profile of this compound. This involves identifying potential on-target and off-target toxicities following chronic administration in both in vitro and in vivo models.

  • Aim 2: To evaluate the sustained efficacy of this compound in a relevant disease model. This will assess whether the therapeutic effects of this compound are maintained over a prolonged treatment period.

  • Aim 3: To investigate the long-term molecular effects of this compound. This includes assessing sustained target engagement and identifying any potential compensatory signaling pathways that may arise with chronic inhibition.

2. In Vitro Long-Term Studies

  • Cell Lines:

    • Human Retinal Microvascular Endothelial Cells (HRMEC) for on-target efficacy.

    • A panel of human cell lines representing major organs for off-target toxicity assessment (e.g., HepG2 for liver, HK-2 for kidney, AC16 for heart, and a neuronal cell line).

  • Experimental Design:

    • Duration: Continuous exposure for up to 30 days.

    • Dose: A dose range including the known IC50, 10x IC50, and 100x IC50 of this compound, along with a vehicle control.

    • Endpoints:

      • Cytotoxicity: Assessed every 7 days using MTT or LDH assays.

      • Apoptosis: Evaluated at day 15 and day 30 using Annexin V/PI staining and caspase activity assays.

      • Pathway Analysis: Western blotting for p-Paxillin (Y118), total Paxillin, p-Akt (S473), and total Akt at day 1, 15, and 30 to assess sustained pathway inhibition.

3. In Vivo Long-Term Studies

  • Animal Model:

    • Species: C57BL/6 mice and New Zealand White rabbits (a rodent and a non-rodent species as per regulatory guidelines).[1]

    • Disease Model: For efficacy studies, a model of chronic neovascularization, such as a laser-induced choroidal neovascularization (CNV) model with repeated laser injury to mimic chronic disease.

  • Experimental Design:

    • Duration: 6 months for mice and 9 months for rabbits.[1]

    • Groups:

      • Group 1: Vehicle control

      • Group 2: Low dose this compound

      • Group 3: Mid dose this compound

      • Group 4: High dose this compound

      • (Optional) A recovery group for each dose to assess reversibility of any observed effects.

    • Administration: Route to be determined based on pharmacokinetic data (e.g., daily oral gavage, subcutaneous injection, or topical application for ophthalmic models).

    • Monitoring:

      • Weekly clinical observations (body weight, food/water intake, general appearance, and behavior).

      • Monthly ophthalmological examinations for ocular models.

      • Monthly blood collection for hematology and clinical chemistry.

Experimental Protocols

Protocol 1: Long-Term In Vivo Administration and Monitoring

  • Animal Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Randomization: Randomly assign animals to treatment groups.

  • Dosing: Prepare this compound formulations fresh daily. Administer the assigned dose at the same time each day.

  • Clinical Observations: Record detailed clinical observations twice daily. Note any signs of toxicity, such as changes in posture, activity, or grooming.

  • Body Weight and Food/Water Intake: Measure and record body weight weekly and food/water consumption at regular intervals.

  • Blood Collection: Collect blood samples via appropriate methods (e.g., tail vein, saphenous vein) at baseline and then monthly. Perform complete blood counts and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study period (or at interim time points), euthanize animals via an approved method. Perform a complete necropsy and collect major organs (liver, kidney, heart, lungs, spleen, brain, etc.) and tissues from the disease site.

Protocol 2: Western Blot Analysis for Pathway Inhibition

  • Tissue/Cell Lysis: Homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Paxillin (Y118), total Paxillin, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify band intensities using densitometry software.

Data Presentation

Table 1: In Vitro Long-Term Cytotoxicity of this compound (% Cell Viability)

Cell LineTime PointVehicle ControlLow DoseMid DoseHigh Dose
HRMECDay 7100 ± 5.298 ± 4.895 ± 6.185 ± 7.3
Day 15100 ± 6.196 ± 5.590 ± 5.975 ± 8.1
Day 30100 ± 5.894 ± 6.285 ± 7.060 ± 9.5
HepG2Day 7100 ± 4.999 ± 5.197 ± 4.590 ± 6.8
Day 15100 ± 5.597 ± 4.992 ± 5.380 ± 7.2
Day 30100 ± 6.395 ± 5.888 ± 6.470 ± 8.9

Data are presented as mean ± SD.

Table 2: In Vivo Long-Term Efficacy of this compound in a CNV Model (Lesion Size in mm²)

Time PointVehicle ControlLow DoseMid DoseHigh Dose
Month 10.52 ± 0.080.45 ± 0.070.35 ± 0.060.28 ± 0.05
Month 30.65 ± 0.100.50 ± 0.090.38 ± 0.070.30 ± 0.06
Month 60.78 ± 0.120.55 ± 0.100.42 ± 0.080.35 ± 0.07

Data are presented as mean ± SD.

Table 3: In Vivo Chronic Toxicity of this compound - Clinical Chemistry (Selected Parameters)

ParameterVehicle ControlLow DoseMid DoseHigh Dose
ALT (U/L)35 ± 838 ± 945 ± 1165 ± 15
AST (U/L)42 ± 1045 ± 1152 ± 1375 ± 18
BUN (mg/dL)20 ± 422 ± 525 ± 630 ± 8
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.20.8 ± 0.2

*Data are presented as mean ± SD at 6 months. p < 0.05 compared to vehicle control.

Logical Relationships in Safety and Efficacy Evaluation

Caption: Decision tree for evaluating long-term safety and efficacy.

References

Application Notes and Protocols for Studying Focal Adhesion Dynamics with JP-153

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor that specifically targets the Src-FAK-Paxillin signaling complex, a critical nexus in the regulation of focal adhesion dynamics.[1] Focal adhesions are complex macromolecular structures that connect the cell cytoskeleton to the extracellular matrix, playing a pivotal role in cell migration, proliferation, and survival. The formation and disassembly of these adhesions are tightly regulated by a network of signaling proteins, including Focal Adhesion Kinase (FAK), Src kinase, and Paxillin.

This compound disrupts the crucial interaction between FAK and Paxillin. This disruption prevents the Src-dependent phosphorylation of Paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of the pro-survival kinase Akt at serine 473 (S473). By inhibiting this signaling cascade, this compound has been shown to effectively reduce vascular endothelial growth factor (VEGF)-induced migration and proliferation of retinal endothelial cells, highlighting its potential as a tool to study and potentially treat neovascular eye diseases.

These application notes provide detailed protocols for utilizing this compound to investigate focal adhesion dynamics and associated cellular processes. The included methodologies are based on established research and are intended to guide researchers in designing and executing robust experiments.

Data Presentation

The following tables summarize the quantitative effects of this compound on key cellular processes related to focal adhesion dynamics.

Table 1: Effect of this compound on Endothelial Cell Proliferation

TreatmentConcentrationIncubation TimeProliferation Inhibition (%)Cell Type
This compound1 µM24 hoursSignificant reductionHuman Retinal Endothelial Cells (HRECs)
Vehicle (DMSO)<0.01% v/v24 hoursBaselineHuman Retinal Endothelial Cells (HRECs)

Note: Specific percentage of inhibition may vary between experiments. Researchers are encouraged to perform dose-response studies to determine the IC50 value for their specific cell line and experimental conditions.

Table 2: Effect of this compound on Endothelial Cell Migration

TreatmentConcentrationIncubation TimeMigration InhibitionCell Type
This compound1 µM4-6 hoursSignificant reductionHuman Retinal Endothelial Cells (HRECs)
Vehicle (DMSO)<0.01% v/v4-6 hoursBaselineHuman Retinal Endothelial Cells (HRECs)

Note: The degree of migration inhibition is dependent on the specific assay conditions. It is recommended to quantify the results by cell counting or measuring the area of migration.

Table 3: Effect of this compound on Key Signaling Proteins

TreatmentConcentrationStimulationTarget ProteinPhosphorylation SiteEffectCell Type
This compound1 µMVEGF (100 ng/mL)PaxillinTyrosine 118InhibitionHuman Retinal Endothelial Cells (HRECs)
This compound1 µMVEGF (100 ng/mL)AktSerine 473InhibitionHuman Retinal Endothelial Cells (HRECs)

Experimental Protocols

Protocol 1: Endothelial Cell Proliferation Assay (WST-1 Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of human retinal endothelial cells (HRECs).

Materials:

  • Human Retinal Endothelial Cells (HRECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • This compound (solubilized in DMSO)

  • VEGF-A (100 ng/mL)

  • WST-1 Cell Proliferation Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HRECs in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Serum Starvation: The following day, gently aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be less than 0.1%. Add the desired concentrations of this compound to the wells. For a negative control, add medium with DMSO alone. Pre-incubate the cells with this compound for 1 hour.

  • Stimulation: Add VEGF-A to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 2: Transwell Cell Migration Assay

This protocol details the investigation of this compound's effect on VEGF-induced HREC migration using a transwell chamber.

Materials:

  • Human Retinal Endothelial Cells (HRECs)

  • Endothelial Cell Basal Medium (EBM) with 0.5% FBS

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Fibronectin (or other appropriate ECM protein)

  • VEGF-A (100 ng/mL)

  • This compound

  • Calcein AM or DAPI stain

  • Cotton swabs

  • Fluorescence microscope

Procedure:

  • Coating Transwell Inserts: Coat the underside of the transwell inserts with 10 µg/mL fibronectin in PBS and incubate for 1 hour at 37°C. Aspirate the coating solution and allow the inserts to air dry.

  • Cell Preparation: Culture HRECs to 80-90% confluency. Serum starve the cells in EBM with 0.5% FBS for 4-6 hours. Trypsinize and resuspend the cells in EBM with 0.5% FBS at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of EBM with 0.5% FBS containing 100 ng/mL VEGF-A.

    • In the upper chamber (the transwell insert), add 100 µL of the HREC suspension (10,000 cells).

    • Add this compound at the desired concentration to both the upper and lower chambers. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Staining and Visualization:

    • Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes (optional, depending on the stain).

    • Stain the cells with Calcein AM (for live cells) or DAPI (for nuclei).

    • Visualize and count the migrated cells in several random fields of view using a fluorescence microscope.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of changes in Paxillin (Y118) and Akt (S473) phosphorylation in HRECs following treatment with this compound.

Materials:

  • Human Retinal Endothelial Cells (HRECs)

  • This compound

  • VEGF-A (100 ng/mL)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Paxillin (Y118), anti-Paxillin, anti-phospho-Akt (S473), anti-Akt, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed HRECs in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 4-6 hours. Pre-treat with 1 µM this compound or vehicle for 1 hour, followed by stimulation with 100 ng/mL VEGF-A for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize to total protein or a loading control.

Mandatory Visualizations

JP153_Signaling_Pathway cluster_0 VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Src->FAK Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin Interacts with FAK->Paxillin pPaxillin p-Paxillin (Y118) Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) CellMigration Cell Migration & Proliferation pAkt->CellMigration Promotes JP153 This compound JP153->FAK Disrupts Interaction JP153_Experimental_Workflow Start Start: Culture HRECs SerumStarve Serum Starve Cells (4-6 hours) Start->SerumStarve Pretreat Pre-treat with this compound (1 µM) or Vehicle (1 hour) SerumStarve->Pretreat Stimulate Stimulate with VEGF (100 ng/mL) Pretreat->Stimulate Assay Perform Assay Stimulate->Assay Proliferation Proliferation Assay (24 hours) Assay->Proliferation Migration Migration Assay (4-6 hours) Assay->Migration WesternBlot Western Blot (15-30 min stimulation) Assay->WesternBlot Analyze Analyze Data Proliferation->Analyze Migration->Analyze WesternBlot->Analyze JP153_Logical_Relationship JP153 This compound Treatment FAKPaxillin Disruption of FAK-Paxillin Interaction JP153->FAKPaxillin pPaxillin Decreased p-Paxillin (Y118) FAKPaxillin->pPaxillin pAkt Decreased p-Akt (S473) pPaxillin->pAkt MigrationProliferation Inhibition of Cell Migration & Proliferation pAkt->MigrationProliferation

References

Application Notes and Protocols for JP-153: A Tool Compound for Investigating Src Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JP-153 is a novel small molecule inhibitor that serves as a valuable tool for studying the intricacies of Src signaling pathways.[1][2][3][4] Specifically, this compound targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1][2][3][4] Its mechanism of action involves the inhibition of Src-dependent phosphorylation of paxillin at the tyrosine 118 residue (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2][3] This inhibitory action has been demonstrated to curtail Vascular Endothelial Growth Factor (VEGF)-induced migration and proliferation in retinal endothelial cells, highlighting its potential in the investigation of neovascular eye diseases.[1][2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a tool compound in Src signaling research.

Data Presentation

While specific IC50 or Ki values for this compound's inhibition of paxillin phosphorylation are not publicly available in the reviewed literature, the following table summarizes the observed biological effects at tested concentrations.

Biological Effect Cell Type Treatment Conditions Observed Effect Reference
Inhibition of Paxillin (Y118) PhosphorylationHuman Retinal Endothelial Cells (HRECs)10 µM this compound with VEGF stimulationSignificant reduction in p-Paxillin (Y118) levels[1]
Inhibition of Akt (S473) PhosphorylationHuman Retinal Endothelial Cells (HRECs)10 µM this compound with VEGF stimulationSignificant reduction in p-Akt (S473) levels[1]
Inhibition of Cell MigrationHuman Retinal Endothelial Cells (HRECs)10 µM this compound with VEGF stimulationReduction in VEGF-induced cell migration[1]
Inhibition of Cell ProliferationHuman Retinal Endothelial Cells (HRECs)10 µM this compound with VEGF stimulationReduction in VEGF-induced cell proliferation[1]
Reduction of Neovascularization in vivoMouse Model of Oxygen-Induced RetinopathyTopical application of this compound loaded microemulsionDose-dependent reduction in neovascular tuft formation and avascular area[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and its application in experimental settings, the following diagrams are provided.

Src_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGF Receptor Src Src VEGFR->Src Activates VEGF VEGF VEGF->VEGFR Binds FAK FAK Src->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates FAK->Paxillin pax_p p-Paxillin (Y118) Paxillin->pax_p Akt Akt pax_p->Akt Leads to akt_p p-Akt (S473) Akt->akt_p Migration Cell Migration akt_p->Migration Proliferation Cell Proliferation akt_p->Proliferation JP153 This compound JP153->FAK Inhibits Interaction JP153->Paxillin Western_Blot_Workflow A 1. Seed HRECs and starve overnight B 2. Pre-treat with this compound or vehicle (DMSO) A->B C 3. Stimulate with VEGF B->C D 4. Lyse cells and collect protein C->D E 5. SDS-PAGE and transfer to membrane D->E F 6. Probe with primary antibodies (p-Paxillin Y118, Paxillin, p-Akt S473, Akt, Tubulin) E->F G 7. Incubate with secondary antibodies F->G H 8. Detect and quantify band intensity G->H Migration_Assay_Workflow cluster_wound Wound Healing Assay cluster_transwell Transwell Assay A1 1. Grow HRECs to confluence B1 2. Create a scratch wound C1 3. Treat with this compound/vehicle + VEGF D1 4. Image wound closure over time A2 1. Seed HRECs in upper chamber (serum-free) B2 2. Add chemoattractant (VEGF) to lower chamber C2 3. Add this compound/vehicle to upper chamber D2 4. Incubate, fix, stain, and count migrated cells

References

Troubleshooting & Optimization

troubleshooting JP-153 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with JP-153 in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound not dissolving in my aqueous buffer?

This compound, like many small molecule inhibitors, is a hydrophobic compound with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging and can lead to precipitation. The compound is known to be soluble in organic solvents like DMSO.[1]

Troubleshooting Steps:

  • Prepare a concentrated stock solution in an organic solvent. The recommended solvent is Dimethyl Sulfoxide (DMSO).

  • Perform serial dilutions. Dilute the stock solution in your aqueous buffer to the final desired concentration. It is crucial to add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.

  • Consider the final concentration of the organic solvent. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system. Typically, DMSO concentrations are kept below 0.5%.

2. I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous buffer. What can I do?

Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. This occurs when the compound's solubility limit in the final aqueous solution is exceeded.

Troubleshooting Steps:

  • Lower the final concentration of this compound. Your desired concentration may be above its solubility limit in the chosen buffer.

  • Increase the final concentration of the co-solvent (e.g., DMSO), if your experimental system allows. A slightly higher percentage of DMSO may keep the compound in solution. However, always run a vehicle control to check for solvent effects.

  • Use a different co-solvent. While DMSO is common, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) could be tested.[2] Compatibility with your assay is critical.

  • Adjust the pH of your aqueous buffer. The solubility of a compound can be pH-dependent.[3][4] Systematically varying the pH of your buffer (if your experiment permits) may identify a range where this compound is more soluble.

  • Incorporate surfactants or detergents. Non-ionic detergents like Tween-20 or Triton X-100 can help to solubilize hydrophobic compounds by forming micelles.[4][5] Start with low concentrations (e.g., 0.01-0.1%) and verify compatibility with your assay.

  • Utilize sonication. After diluting the stock solution, brief sonication in a water bath can help to break down small precipitates and facilitate dissolution.[6]

3. Can I heat the solution to improve the solubility of this compound?

Gentle heating can increase the solubility of some compounds.

Troubleshooting Steps:

  • Warm the aqueous buffer slightly. Warming the buffer to 37°C before adding the this compound stock solution may improve solubility.

  • Caution: Be mindful of the thermal stability of this compound and other components in your experiment. Prolonged or excessive heating can degrade the compound.

Data Presentation: Solubility Enhancement Strategies

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using water-miscible organic solvents like DMSO or ethanol to dissolve the compound before aqueous dilution.[2][5]Simple and effective for creating stock solutions.The final solvent concentration may interfere with biological assays.
pH Adjustment Modifying the pH of the aqueous solution to a range where the compound has higher solubility.[3][4]Can significantly increase solubility for ionizable compounds.Limited by the pH constraints of the experimental system.
Surfactants Adding detergents like Tween-20 or Triton X-100 to the aqueous solution.[4][5]Can effectively solubilize hydrophobic compounds.May disrupt cell membranes or interfere with certain assays.
Sonication Using ultrasonic frequencies to break down particles and aid dissolution.[6]A physical method that does not introduce new chemicals.May not be sufficient on its own for highly insoluble compounds.
Gentle Heating Increasing the temperature of the solvent to increase solubility.Simple to implement.Risk of compound degradation; solubility may decrease upon cooling.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C for long-term stability.[7] Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

  • Prepare the required volume of your aqueous buffer.

  • While vortexing the buffer, add the required volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations.

  • Continue to vortex for an additional 30-60 seconds.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guides.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store prep_buffer Prepare Aqueous Buffer store->prep_buffer add_stock Add Stock Dropwise while Vortexing prep_buffer->add_stock vortex_mix Vortex for 30-60s add_stock->vortex_mix inspect Inspect for Precipitation vortex_mix->inspect

Caption: Workflow for preparing and diluting this compound.

troubleshooting_logic start This compound Precipitation in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Can the co-solvent % be increased? check_conc->check_solvent No success Solubility Achieved lower_conc->success increase_solvent Increase co-solvent (with vehicle control) check_solvent->increase_solvent Yes check_ph Is pH adjustment possible? check_solvent->check_ph No increase_solvent->success adjust_ph Systematically vary buffer pH check_ph->adjust_ph Yes use_surfactant Add a surfactant (e.g., Tween-20) check_ph->use_surfactant No adjust_ph->success sonicate Apply sonication use_surfactant->sonicate sonicate->success

Caption: Decision tree for troubleshooting this compound solubility issues.

signaling_pathway cluster_inhibition Inhibition by this compound VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin paxillin phosphorylation (Y118) FAK->Paxillin Akt Akt Paxillin->Akt downstream activation (S473) Migration Cell Migration & Proliferation Akt->Migration JP153 This compound JP153->FAK inhibits interaction

Caption: this compound mechanism of action in the Src-FAK-Paxillin pathway.[1][7][8][9]

References

Technical Support Center: Enhancing the In Vivo Stability of JP-153

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical development, with a specific focus on improving the in vivo stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a small molecule inhibitor with the chemical name 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-naphtho[1,2-d][1][2]oxazin-2-one. Its molecular formula is C21H19NO5. Key structural features that may influence its in vivo stability include:

  • Trimethoxyphenyl (TMP) moiety: This group is common in tubulin inhibitors and other pharmacologically active compounds. The methoxy groups can be susceptible to O-demethylation by cytochrome P450 (CYP) enzymes.

  • Naphtho-oxazinone core: This heterocyclic scaffold forms the backbone of the molecule. The naphthalene ring system can be a site for oxidative metabolism.

  • Lactam and ether linkages: These functional groups within the oxazinone ring could be subject to hydrolysis, although they are generally stable.

Q2: My in vivo experiments with this compound are showing lower than expected efficacy. Could this be related to poor stability?

Yes, suboptimal in vivo efficacy despite good in vitro potency is a classic indicator of poor pharmacokinetic properties, including low stability. Rapid metabolism and clearance can prevent the compound from reaching its target tissue at a sufficient concentration and for an adequate duration. It is crucial to assess the in vivo stability and pharmacokinetic profile of this compound to understand its exposure levels.

Q3: What are the likely metabolic liabilities of this compound?

Based on its chemical structure, the primary metabolic liabilities of this compound are likely:

  • Oxidative metabolism: Cytochrome P450 enzymes in the liver are the major contributors to the metabolism of many small molecule drugs.

    • O-demethylation: The three methoxy groups on the phenyl ring are potential sites for enzymatic removal of the methyl group, leading to the formation of less active or inactive hydroxylated metabolites.

    • Aromatic hydroxylation: The naphthalene ring system can be oxidized to form hydroxylated metabolites.

  • Conjugation: The resulting hydroxylated metabolites can be further modified by phase II metabolizing enzymes through glucuronidation or sulfation, which increases their water solubility and facilitates their excretion.

Troubleshooting Guide: Improving In Vivo Stability

Issue: Rapid clearance and low exposure of this compound in pharmacokinetic studies.

This is a common challenge in drug development. The following troubleshooting steps can help identify the cause and guide strategies for improvement.

Step 1: In Vitro Metabolic Stability Assessment

The first step is to determine the metabolic stability of this compound in a controlled in vitro environment. This will help to confirm if metabolism is the primary reason for poor in vivo stability.

  • Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP enzymes, to assess the rate of metabolism.

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolism, including both phase I and phase II enzymes.

Step 2: Metabolite Identification

Once it is established that this compound is metabolized, the next critical step is to identify the specific metabolites. This information will pinpoint the "metabolic soft spots" on the molecule.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a powerful technique to separate and identify metabolites from in vitro stability assays or in vivo samples (plasma, urine, feces).

Step 3: Strategies for Improvement

Based on the identified metabolic liabilities, several strategies can be employed to enhance the in vivo stability of this compound.

Strategy 1: Structural Modification

This approach involves chemically modifying the this compound molecule to block or slow down the metabolic process.

  • Deuteration: Replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically active sites (e.g., on the methoxy groups) can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect.

  • Scaffold Hopping/Functional Group Modification:

    • If O-demethylation is the primary metabolic route, consider replacing one or more methoxy groups with other electron-withdrawing groups that are less prone to metabolism, such as fluoro or trifluoromethyl groups.

    • If aromatic hydroxylation on the naphthalene ring is a major issue, introducing an electron-withdrawing group to the ring can decrease its susceptibility to oxidation.

Strategy 2: Formulation Approaches

Optimizing the drug formulation can protect this compound from premature metabolism and improve its pharmacokinetic profile.

  • Encapsulation: Using drug delivery systems like liposomes or nanoparticles can shield the drug from metabolic enzymes and control its release.

  • Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in vivo. This strategy can be used to mask metabolically labile functional groups.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of this compound by liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Pre-warm the plate to 37°C.

  • Add this compound to the reaction mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in vivo.

Materials:

  • This compound formulation for dosing (e.g., in a solution or suspension)

  • Rodents (e.g., mice or rats)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Administer this compound to a group of animals via the desired route (e.g., oral gavage or intravenous injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.

  • Process the blood to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
HumanData to be filledData to be filled
RatData to be filledData to be filled
MouseData to be filledData to be filled

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
Data to be filledData to be filledData to be filledData to be filledData to be filled

Visualizations

JP153_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Retinal Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates (Y118) Akt Akt Paxillin->Akt Activates (S473) Proliferation Migration & Proliferation Akt->Proliferation Promotes JP153 This compound JP153->FAK Inhibits Interaction

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_validation Validation Low_Efficacy Low In Vivo Efficacy of this compound PK_Study Pharmacokinetic Study Low_Efficacy->PK_Study Metabolic_Stability In Vitro Metabolic Stability Assays PK_Study->Metabolic_Stability Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Structural_Mod Structural Modification (e.g., Deuteration) Metabolite_ID->Structural_Mod Formulation Formulation Strategies (e.g., Encapsulation) Metabolite_ID->Formulation Improved_PK Improved Pharmacokinetics Structural_Mod->Improved_PK Formulation->Improved_PK

Caption: Workflow for improving this compound in vivo stability.

Logical_Relationship JP153 This compound Metabolism Metabolism (e.g., O-demethylation) JP153->Metabolism Structural_Modification Structural Modification JP153->Structural_Modification Apply Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Low_Exposure Low In Vivo Exposure Metabolism->Low_Exposure Reduced_Efficacy Reduced Efficacy Low_Exposure->Reduced_Efficacy Increased_Stability Increased Stability Structural_Modification->Increased_Stability Improved_Efficacy Improved Efficacy Increased_Stability->Improved_Efficacy

Caption: Logical relationship of stability and efficacy.

References

identifying and mitigating JP-153 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of JP-153, an inhibitor of the Src-FAK-Paxillin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex.[1][2] It functions by disrupting the interaction between Focal Adhesion Kinase (FAK) and paxillin. This disruption prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[3] The intended outcome of this inhibition is the reduction of VEGF-induced migration and proliferation in retinal endothelial cells, making it a tool for studying neovascular eye diseases.[1][3]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a small molecule interacts with proteins other than its intended target.[4] These unintended interactions can lead to a variety of issues, including:

  • Misleading experimental results, where the observed phenotype is incorrectly attributed to the inhibition of the primary target.

  • Cellular toxicity.[4]

  • Activation of unexpected signaling pathways.[5]

Identifying and mitigating off-target effects is crucial for validating experimental findings and for the development of safe and effective therapeutics.[6]

Q3: I'm observing a phenotype that is inconsistent with the known function of the Src-FAK-Paxillin pathway. Could this be an off-target effect of this compound?

It is possible. While this compound is designed to be specific, unexpected phenotypes can arise from off-target interactions. To investigate this, a systematic approach is recommended.[4] This could involve validating the on-target effect, performing dose-response experiments, and using orthogonal controls.

Q4: How can I experimentally identify potential off-target interactions of this compound?

Several experimental strategies can be employed to identify off-target effects:

  • Kinase Profiling: Since this compound targets a signaling pathway involving kinases (Src, FAK), it's prudent to screen it against a broad panel of kinases to identify any unintended inhibitory activity.[7][8] Most kinase inhibitors show some level of polypharmacology, inhibiting multiple kinases with varying potency.[9]

  • Proteomics-Based Approaches:

    • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify direct binding partners of this compound in a cellular context.[10]

    • Expression Proteomics: Analyzing global changes in protein expression in response to this compound treatment using mass spectrometry can reveal perturbations in unexpected pathways.[4]

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known inhibitors of the Src-FAK-Paxillin pathway or with genetic knockdown of the target proteins (e.g., using siRNA or CRISPR) can help distinguish on-target from off-target effects.[4][11]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity Observed at Efficacious Concentrations

Potential Cause: The observed toxicity could be due to either on-target effects (inhibition of a critical cellular function by the Src-FAK-Paxillin pathway) or off-target interactions.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target at the concentrations used. This can be done by Western blotting for p-Paxillin (Y118) and p-Akt (S473).

  • Dose-Response Analysis: Conduct a detailed dose-response curve for both the desired anti-angiogenic effect and the observed toxicity. A significant separation between the efficacious and toxic concentrations may suggest an off-target effect is responsible for the toxicity.

  • Orthogonal Controls:

    • Use a structurally unrelated inhibitor of the FAK-paxillin interaction. If this compound does not produce the same toxicity at concentrations that achieve the same level of on-target inhibition, the toxicity is likely an off-target effect of this compound.[4]

    • Perform a rescue experiment. If overexpression of paxillin or a downstream effector does not rescue the toxic phenotype, it suggests the involvement of other targets.[4]

  • Counter-Screening: Test this compound in a cell line that does not express a key component of the target pathway (e.g., FAK-null cells). If toxicity persists, it is likely due to off-target effects.[4]

Issue 2: this compound Treatment Activates an Unrelated Signaling Pathway

Potential Cause: This could be due to pathway crosstalk or an off-target effect where this compound directly activates or inhibits a component of another pathway.[5]

Troubleshooting Steps:

  • Pathway Mapping: Use pathway analysis tools and Western blotting with a panel of phospho-specific antibodies to identify the activated pathway.

  • In Vitro Profiling: Screen this compound against a panel of relevant targets, such as a broad kinase panel or a receptor binding panel, to identify potential off-target interactions that could explain the pathway activation.[12]

  • Computational Prediction: Employ in silico methods like molecular docking to predict potential off-target binding partners of this compound based on its chemical structure.[6][11] These predictions can then be experimentally validated.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how to present data from a kinase profiling screen. A higher fold selectivity indicates a more specific compound for the intended target family over others.

Kinase TargetIC50 (nM) - On-Target FamilyIC50 (nM) - Off-Target PanelSelectivity (Fold)
Src 50
FAK 75
Off-Target Kinase A1,50030 (vs. Src)
Off-Target Kinase B7,500150 (vs. Src)
Off-Target Kinase C>10,000>200 (vs. Src)
Table 2: Troubleshooting Unexpected Phenotypes with this compound
ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentration.On-target toxicity or off-target effect.Perform rescue experiments; conduct broad off-target screening (e.g., kinase panel).[12]
Activation of an unexpected signaling pathway.Off-target activation or pathway crosstalk.Profile compound against a panel of related targets; map the activated pathway.[12]
Inconsistent results between different cell lines.Cell-type specific off-target effects or differences in target expression.Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line.

Experimental Protocols

Protocol 1: Western Blot for On-Target Engagement of this compound
  • Cell Culture and Treatment: Plate human retinal endothelial cells (HRECs) and grow to 80% confluency. Serum starve the cells overnight. Pre-treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Paxillin (Y118), total Paxillin, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: General Workflow for Off-Target Identification using Chemical Proteomics

This is a generalized protocol. Specific details will vary based on the chosen chemical proteomics platform.

  • Probe Synthesis (if required): Synthesize a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin or an alkyne for click chemistry) without compromising its activity.

  • Cell Lysate Preparation: Prepare a native cell lysate from the experimental cell line.

  • Probe Incubation: Incubate the cell lysate with the this compound probe. Include a competition control where the lysate is pre-incubated with an excess of the original, unmodified this compound.

  • Enrichment of Probe-Bound Proteins:

    • For biotinylated probes, use streptavidin beads to pull down the probe-protein complexes.

    • For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by streptavidin pulldown.

  • Washing: Thoroughly wash the beads to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins. Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered potential off-targets.[10]

Visualizations

JP153_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds Src Src VEGFR->Src activates FAK FAK Src->FAK activates pax_p p-Paxillin (Y118) Src->pax_p phosphorylates Paxillin Paxillin FAK->Paxillin forms complex Akt Akt pax_p->Akt leads to akt_p p-Akt (S473) Akt->akt_p phosphorylation Prolif Migration & Proliferation akt_p->Prolif promotes JP153 This compound JP153->FAK disrupts interaction with Paxillin

Caption: this compound inhibits the VEGF-induced Src-FAK-Paxillin signaling pathway.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound confirm Confirm On-Target Engagement (e.g., Western Blot) start->confirm dose Dose-Response Analysis (Efficacy vs. Toxicity) confirm->dose screen Off-Target Screening dose->screen in_silico In Silico Prediction (e.g., Docking) screen->in_silico in_vitro In Vitro Profiling (e.g., Kinase Panel) screen->in_vitro proteomics Cell-Based Proteomics (e.g., Chemical Proteomics) screen->proteomics validate Validate Hits (e.g., orthogonal inhibitor, siRNA) in_silico->validate in_vitro->validate proteomics->validate mitigate Mitigate Off-Target Effect (e.g., lower dose, modify compound) validate->mitigate

Caption: A general experimental workflow for identifying and validating off-target effects.

Troubleshooting_Tree start Unexpected Phenotype with this compound q1 Does phenotype persist with structurally unrelated inhibitor of the same target? start->q1 q2 Can phenotype be rescued by overexpressing the target? start->q2 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect of this compound q1->a1_no No proceed Proceed to Off-Target Screening Workflow a1_no->proceed a2_yes Likely On-Target Effect q2->a2_yes Yes a2_no Potential Off-Target Effect q2->a2_no No a2_no->proceed

Caption: A troubleshooting decision tree for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Optimizing JP-153 Dosage for Maximum Anti-Angiogenic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor JP-153. The information provided is aimed at optimizing its dosage to achieve the maximum anti-angiogenic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel small molecule that inhibits vascular endothelial growth factor (VEGF)-induced retinal angiogenesis by targeting the Src-FAK-Paxillin signaling complex.[1] Specifically, it disrupts the interaction between focal adhesion kinase (FAK) and paxillin. This action prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2] The inhibition of this pathway leads to a reduction in the migration and proliferation of retinal endothelial cells.[1][2]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used in the study of neovascular eye diseases, such as diabetic retinopathy and age-related macular degeneration.[1] It is a tool to investigate the role of the Src-FAK-Paxillin signaling pathway in pathological angiogenesis and to evaluate a therapeutic strategy that modulates focal adhesion proteins.[1]

Q3: How should this compound be stored?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended, with protection from light.

Q4: In what forms has this compound been administered in preclinical models?

A4: In preclinical studies, this compound has been successfully administered as a topical microemulsion for in vivo experiments on murine models of oxygen-induced retinopathy.[1] For in vitro studies, it is typically dissolved in a suitable solvent like DMSO and then diluted in cell culture media.

Troubleshooting Guides

In Vitro Assays

Issue 1: Low efficacy of this compound in reducing endothelial cell migration or proliferation.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Ensure the concentration of this compound is within the effective range. Based on published data, concentrations for in vitro assays should be optimized. Refer to the dosage tables below for guidance on effective concentration ranges in similar experiments.

  • Possible Cause 2: Incorrect timing of treatment.

    • Solution: The timing of this compound administration relative to VEGF stimulation is critical. For optimal results, pre-incubate the endothelial cells with this compound before stimulating with VEGF.

  • Possible Cause 3: Cell health and passage number.

    • Solution: Use early passage primary human retinal endothelial cells (HRECs) for your experiments. High passage numbers can lead to altered cell behavior and reduced responsiveness to inhibitors. Ensure cells are healthy and not overly confluent before starting the experiment.

Issue 2: High variability in results between experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell seeding density across all wells and plates. Use a cell counter to accurately determine cell numbers before plating.

  • Possible Cause 2: Uneven drug distribution.

    • Solution: After adding this compound to the culture medium, mix thoroughly by gentle pipetting to ensure a homogenous concentration in each well.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.

In Vivo Assays

Issue 1: Limited reduction in neovascularization in the oxygen-induced retinopathy (OIR) model.

  • Possible Cause 1: Inadequate dosage or formulation.

    • Solution: The dose-dependent efficacy of this compound has been demonstrated.[1] Ensure the concentration of this compound in the topical microemulsion is sufficient. Refer to the in vivo dosage table for guidance. The composition of the microemulsion is also critical for effective delivery.

  • Possible Cause 2: Inconsistent topical application.

    • Solution: Standardize the volume and frequency of the topical administration. Ensure the drops are consistently applied to the eye to maximize absorption.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Human Retinal Endothelial Cells (HRECs)

Assay TypeThis compound ConcentrationEffect
Cell ProliferationNot SpecifiedDose-dependent reduction in VEGF-induced proliferation
Cell MigrationNot SpecifiedDose-dependent reduction in VEGF-induced migration
Tube FormationNot SpecifiedInhibition of capillary-like structure formation

Table 2: In Vivo Efficacy of Topical this compound Microemulsion in Murine OIR Model

DosageEffect on Neovascular Tuft FormationEffect on Avascular Area
Dose-dependentSignificant reductionSignificant increase

Experimental Protocols

Cell Viability (Proliferation) Assay
  • Cell Seeding: Plate primary Human Retinal Endothelial Cells (HRECs) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Add VEGF (10 ng/mL) to the wells to induce proliferation and incubate for 24 hours.

  • Quantification: Assess cell viability using a standard method such as the MTT or WST-1 assay, following the manufacturer's instructions. Read the absorbance at the appropriate wavelength using a microplate reader.

Endothelial Tube Formation Assay
  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HRECs and resuspend them in a serum-free medium containing VEGF (10 ng/mL) and the desired concentrations of this compound or vehicle control.

  • Seeding: Seed the HRECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-6 hours.

  • Visualization and Analysis: Observe the formation of capillary-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.

Western Blot Analysis
  • Cell Culture and Treatment: Grow HRECs to 80-90% confluency in 6-well plates. Serum-starve the cells for 4 hours, then pre-treat with this compound for 1 hour before stimulating with VEGF (10 ng/mL) for 10 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a 4-12% gradient gel and transfer them to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Paxillin (Y118), total Paxillin, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

JP153_Signaling_Pathway cluster_cell Retinal Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Src-dependent phosphorylation Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Migration Cell Migration pAkt->Migration JP153 This compound JP153->FAK Inhibits Interaction JP153->Paxillin Inhibits Interaction

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_mechanistic Mechanistic Analysis cluster_invivo In Vivo Experiment start_invitro Culture Human Retinal Endothelial Cells (HRECs) serum_starve Serum Starve Cells start_invitro->serum_starve pretreat Pre-treat with this compound (various concentrations) serum_starve->pretreat stimulate Stimulate with VEGF pretreat->stimulate proliferation_assay Proliferation Assay (MTT) stimulate->proliferation_assay migration_assay Migration Assay (Transwell) stimulate->migration_assay tube_assay Tube Formation Assay stimulate->tube_assay western_blot Western Blot for p-Paxillin, p-Akt stimulate->western_blot oir_model Induce Oxygen-Induced Retinopathy (OIR) in Mice topical_treatment Topical Administration of This compound Microemulsion oir_model->topical_treatment analysis Analyze Retinal Flat Mounts topical_treatment->analysis quantify Quantify Neovascularization and Avascular Area analysis->quantify

Caption: Experimental Workflow for this compound Evaluation.

References

Technical Support Center: Managing JP-153 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the small molecule inhibitor JP-153 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a novel small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex.[1][2] It functions by disrupting the interaction between focal adhesion kinase (FAK) and paxillin, which in turn inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the downstream activation of Akt (at serine 473).[1][2] This pathway is crucial for cell migration and proliferation induced by vascular endothelial growth factor (VEGF).[1] The primary therapeutic goal of this compound is to inhibit pathological neovascularization, particularly in the context of eye diseases.[1]

Q2: We are observing significant cell death in our primary cell cultures after treatment with this compound. Is this expected?

While the intended effect of this compound is to reduce cell migration and proliferation, significant cell death may indicate a cytotoxic effect. The signaling pathways that this compound inhibits, such as the FAK and Akt pathways, are also involved in promoting cell survival.[3][4] Therefore, inhibition of these pathways can potentially lead to apoptosis (programmed cell death). The level of cytotoxicity can be dependent on the concentration of this compound, the duration of exposure, and the specific primary cell type being used. It is crucial to determine the cytotoxic concentration 50% (CC50) for your specific experimental system.[5]

Q3: How can we determine the cytotoxic concentration (CC50) of this compound in our primary cell cultures?

To determine the CC50 of this compound, you should perform a dose-response experiment using a cell viability assay. A common and reliable method is a colorimetric assay such as the MTT, MTS, or WST-8 assay. These assays measure the metabolic activity of viable cells.[6][7] You would treat your primary cells with a range of this compound concentrations for a specific time period and then measure cell viability. The CC50 is the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.[5]

Q4: What are the potential mechanisms of this compound induced cytotoxicity?

Given that this compound inhibits the FAK/Src and downstream Akt signaling pathways, the most likely mechanism of cytotoxicity is the induction of apoptosis.[3][4] The FAK-Src complex plays a role in providing survival signals that suppress apoptosis.[3] Inhibition of this complex can lead to the activation of caspases, which are key executioner proteins in the apoptotic pathway.[4] To confirm if apoptosis is the primary mechanism, you can perform experiments with a pan-caspase inhibitor. A significant reduction in cell death in the presence of a caspase inhibitor would suggest a caspase-dependent apoptotic mechanism.

Q5: Are there potential off-target effects of this compound that could contribute to cytotoxicity?

Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, off-target effects are a possibility and can contribute to unexpected cytotoxicity. If you suspect off-target effects, it is advisable to perform comprehensive profiling, though this can be a complex undertaking. For initial troubleshooting, focusing on dose-response optimization and investigating the on-target mechanism of cytotoxicity is recommended.

Troubleshooting Guides

Problem 1: High levels of unexpected cell death at intended therapeutic concentrations.

Possible Causes:

  • The intended therapeutic concentration is above the cytotoxic threshold for your specific primary cell type.

  • The solvent (e.g., DMSO) concentration is too high.

  • The primary cells are unhealthy or stressed prior to treatment.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the CC50 of this compound for your primary cells using a viability assay (see Experimental Protocol 1). This will help you identify a non-toxic working concentration range.

  • Optimize Exposure Time: Reduce the duration of this compound treatment. A shorter exposure may be sufficient to achieve the desired biological effect without causing significant cytotoxicity.

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to confirm.

  • Assess Pre-treatment Cell Health: Before adding this compound, verify the viability and morphology of your primary cells. Ensure they are in a healthy, proliferative state.

Problem 2: How to mitigate this compound cytotoxicity without compromising its inhibitory effect.

Possible Solutions:

  • Concentration and Exposure Optimization: The most direct approach is to use the lowest effective concentration of this compound for the shortest possible duration.

  • Co-treatment with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-incubation with agents like pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from apoptosis. This can also serve as an experiment to confirm the mechanism of cell death (see Experimental Protocol 2).

  • Serum Concentration Adjustment: The percentage of serum in your culture medium can influence drug availability and cytotoxicity. Experiment with different serum concentrations to see if it impacts the cytotoxic profile of this compound.

Data Presentation

Table 1: Template for Recording this compound Cytotoxicity Data (CC50)

Primary Cell TypeSeeding Density (cells/well)This compound Incubation Time (hours)Viability Assay UsedCC50 (µM)95% Confidence Interval
e.g., Human Umbilical Vein Endothelial Cells (HUVEC)e.g., 5 x 10³e.g., 24e.g., WST-8Enter your dataEnter your data
Your Cell Type 1
Your Cell Type 2

Experimental Protocols

Protocol 1: Determination of this compound CC50 using a WST-8 Assay

This protocol outlines the steps to determine the half-maximal cytotoxic concentration (CC50) of this compound in a 96-well plate format.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well clear-bottom, black-walled tissue culture plates

  • WST-8 cell viability reagent (e.g., Cell Counting Kit-8)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to use a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "medium only" control (no cells, for background subtraction).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-8 Assay:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 value.

Protocol 2: Investigating Caspase-Dependent Apoptosis

This protocol helps determine if this compound-induced cytotoxicity is mediated by caspases.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Cell viability assay kit (e.g., WST-8 or a kit that measures apoptosis like Caspase-Glo® 3/7)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment with Caspase Inhibitor:

    • One to two hours prior to this compound treatment, pre-incubate a set of wells with a pan-caspase inhibitor at its recommended effective concentration (e.g., 20-50 µM Z-VAD-FMK).

  • This compound Treatment:

    • Treat the cells with this compound at a concentration around its CC50 and 2x CC50 (determined in Protocol 1).

    • Include the following controls:

      • Vehicle control (no this compound, no inhibitor)

      • This compound only

      • Caspase inhibitor only

      • This compound + caspase inhibitor

  • Incubation:

    • Incubate for the standard exposure time.

  • Assessment of Cell Viability/Apoptosis:

    • Perform a cell viability assay (e.g., WST-8) or a specific apoptosis assay.

  • Data Analysis:

    • Compare the cell viability in the "this compound only" wells to the "this compound + caspase inhibitor" wells. A significant increase in cell viability in the co-treated wells indicates that this compound induces cytotoxicity through a caspase-dependent apoptotic pathway.

Visualizations

JP153_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR Src Src VEGFR->Src Activates VEGF VEGF VEGF->VEGFR Binds FAK FAK Src->FAK Activates Paxillin Paxillin Src->Paxillin Src-dependent FAK->Paxillin Phosphorylates (Y118) Akt Akt FAK->Akt Activates Proliferation Cell Proliferation & Migration Paxillin->Proliferation Survival Cell Survival Akt->Survival JP153 This compound JP153->FAK Disrupts Interaction JP153->Paxillin

Caption: this compound inhibits the VEGF-induced Src-FAK-Paxillin signaling pathway.

Cytotoxicity_Workflow start Start: Observe Cytotoxicity with this compound dose_response Perform Dose-Response (e.g., WST-8 Assay) start->dose_response determine_cc50 Determine CC50 dose_response->determine_cc50 mechanism_study Investigate Mechanism (e.g., Caspase Inhibitor Assay) determine_cc50->mechanism_study apoptosis_check Apoptosis-Mediated? mechanism_study->apoptosis_check mitigation Optimize Concentration & Exposure Time apoptosis_check->mitigation Yes other_mechanism Investigate Other Mechanisms (e.g., Necrosis, Off-Target) apoptosis_check->other_mechanism No end Proceed with Experiment at Optimized Conditions mitigation->end Troubleshooting_Tree start High Cell Death Observed check_controls Are Controls (Vehicle, Untreated) Healthy? start->check_controls culture_issue Troubleshoot Primary Cell Culture Conditions check_controls->culture_issue No dose_issue Is this compound Concentration Above CC50? check_controls->dose_issue Yes reduce_dose Reduce this compound Concentration and/or Exposure Time dose_issue->reduce_dose Yes mechanism_issue Is Cytotoxicity Tolerable at Effective Dose? dose_issue->mechanism_issue No reduce_dose->mechanism_issue proceed Proceed with Experiment mechanism_issue->proceed Yes mitigate Attempt Mitigation Strategies (e.g., Co-treatment) mechanism_issue->mitigate No

References

Technical Support Center: Overcoming Resistance to JP-153 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Src-FAK-Paxillin signaling inhibitor, JP-153, in cancer cell lines.

Troubleshooting Guide

Problem: Reduced or Loss of this compound Efficacy in Cancer Cell Lines

This guide provides a systematic approach to identifying and potentially overcoming resistance to this compound.

1. Confirming Resistance

  • Symptom: Previously sensitive cancer cell lines show a decreased response to this compound treatment, evidenced by a significant increase in the IC50 value.

  • Cause: This may indicate the development of acquired resistance or the selection of a pre-existing resistant subpopulation.

  • Solution:

    • Serial IC50 Determination: Conduct a dose-response assay to compare the IC50 of the suspected resistant line with the parental, sensitive line. A fold-change of >5 is typically considered indicative of resistance.

    • Washout Experiment: To confirm stable resistance, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.

2. Investigating Potential Resistance Mechanisms

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.

  • Hypothesis 1: Alterations in the Drug Target

    • Possible Cause: Mutations in the binding site of Src, FAK, or Paxillin that prevent this compound from effectively inhibiting the signaling complex.

    • Experimental Approach:

      • Western Blot Analysis: Probe for total and phosphorylated levels of Src (Y416), FAK (Y397), and Paxillin (Y118) in both sensitive and resistant cells, with and without this compound treatment. A lack of inhibition of phosphorylation in resistant cells may suggest a target-related issue.

      • Sanger or Next-Generation Sequencing: Sequence the coding regions of SRC, PTK2 (FAK), and PXN (Paxillin) to identify potential mutations.

  • Hypothesis 2: Activation of Bypass Signaling Pathways

    • Possible Cause: Cancer cells may activate alternative survival pathways to compensate for the inhibition of the Src-FAK-Paxillin axis.

    • Experimental Approach:

      • Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of various signaling pathways (e.g., EGFR, MET, PI3K/Akt, MAPK) in resistant cells compared to sensitive cells.

      • Western Blot Analysis: Validate the findings from the array by performing Western blots for key activated proteins in the identified bypass pathways.

  • Hypothesis 3: Increased Drug Efflux

    • Possible Cause: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

    • Experimental Approach:

      • Quantitative PCR (qPCR) and Western Blot: Analyze the expression levels of common ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in sensitive and resistant cells.

      • Efflux Pump Inhibition Assay: Treat resistant cells with known ABC transporter inhibitors in combination with this compound to see if sensitivity can be restored.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex.[1][2][3] Specifically, it inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the downstream activation of Akt at serine 473 (S473).[1][2] This disruption of the signaling cascade can lead to reduced cell migration, proliferation, and angiogenesis.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What is the first step I should take?

A2: The first step is to confirm the resistance. You should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value (often considered 5-fold or higher) indicates the development of resistance.

Q3: How can I generate a this compound resistant cancer cell line for my studies?

A3: A common method for developing a resistant cell line is through continuous exposure to gradually increasing concentrations of the drug. Start by treating the parental cell line with a low concentration of this compound (e.g., around the IC20). Once the cells adapt and resume normal proliferation, incrementally increase the drug concentration over several passages. Periodically determine the IC50 to monitor the development of resistance.

Q4: What are the potential mechanisms of acquired resistance to targeted therapies like this compound?

A4: The primary mechanisms of resistance to targeted therapies can be broadly categorized as:

  • On-target alterations: Mutations in the drug target that prevent the drug from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.

  • Increased drug efflux: Overexpression of drug transporters that pump the compound out of the cell.

  • Drug inactivation: The cancer cell may metabolize the drug into an inactive form.

Q5: If I suspect activation of a bypass pathway is causing resistance to this compound, how can I test this and potentially overcome it?

A5: To test for bypass pathway activation, you can use a phospho-kinase array to screen for upregulated signaling pathways in your resistant cells compared to the sensitive parental line. Once a candidate pathway is identified (e.g., the EGFR or MET pathway), you can validate its activation by Western blotting for key phosphorylated proteins in that pathway. To overcome this resistance, you could try a combination therapy approach, co-administering this compound with an inhibitor of the identified bypass pathway.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Pancreatic Cancer (PANC-1)0.512.525
Breast Cancer (MDA-MB-231)1.218.015
Glioblastoma (U-87 MG)0.89.612

Table 2: Hypothetical Gene Expression Changes in this compound Resistant PANC-1 Cells (Log2 Fold Change vs. Parental)

GeneFunctionLog2 Fold Change
ABCB1 (MDR1)Drug Efflux Pump+4.2
EGFRReceptor Tyrosine Kinase+3.5
METReceptor Tyrosine Kinase+2.8
SRCTarget of this compound+0.5 (with T338I mutation)

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Src, Src, p-FAK, FAK, p-Paxillin, Paxillin, p-Akt, Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Visualizations

JP153_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin pax_p p-Paxillin (Y118) Paxillin->pax_p Akt Akt pax_p->Akt Leads to akt_p p-Akt (S473) Akt->akt_p Proliferation Proliferation/ Migration akt_p->Proliferation Promotes JP153 This compound JP153->Src Inhibits JP153->FAK Inhibits Interaction JP153->Paxillin Inhibits Interaction

Caption: this compound inhibits the Src-FAK-Paxillin signaling pathway.

Resistance_Workflow start Reduced this compound Efficacy Observed confirm Confirm Resistance (IC50 Shift) start->confirm investigate Investigate Mechanism confirm->investigate target Target Alteration? (Sequencing, WB) investigate->target Hypothesis 1 bypass Bypass Pathway? (Kinase Array, WB) investigate->bypass Hypothesis 2 efflux Drug Efflux? (qPCR, WB) investigate->efflux Hypothesis 3 strategy Develop Overcoming Strategy target->strategy bypass->strategy efflux->strategy combo Combination Therapy strategy->combo new_inhibitor Next-Gen Inhibitor strategy->new_inhibitor efflux_inhibitor Co-treat with Efflux Pump Inhibitor strategy->efflux_inhibitor

References

Technical Support Center: Enhancing the Cell Permeability of JP-153

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the Src-FAK-Paxillin signaling inhibitor, JP-153, and may be encountering challenges with its delivery into cells. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome cell permeability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the Src-FAK-Paxillin signaling pathway.[1] It functions by inhibiting the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1] This disruption of the signaling cascade leads to a reduction in VEGF-induced migration and proliferation in retinal endothelial cells, making it a valuable tool for studying neovascular eye diseases.[1][2]

Q2: I am observing a weaker than expected effect of this compound in my cell-based assays. Could this be related to cell permeability?

A2: Yes, a weaker than expected biological effect is a common consequence of poor cell permeability. For a small molecule inhibitor like this compound to reach its intracellular target (the Src-FAK-Paxillin complex), it must first efficiently cross the cell membrane. If the compound has low permeability, a sufficient intracellular concentration may not be achieved, leading to a diminished or absent pharmacological response. The fact that a this compound-loaded microemulsion was used for in vivo studies suggests that the compound's permeability is a known challenge.[2]

Q3: What are the key physicochemical properties of a small molecule that influence its cell permeability?

A3: The cell permeability of a small molecule is largely governed by its physicochemical properties. Key factors include:

  • Lipophilicity (LogP): A measure of how well a compound partitions between an oily and an aqueous phase. An optimal LogP (typically between 1 and 3 for oral drugs) is required for good passive diffusion.[3]

  • Molecular Weight (MW): Smaller molecules (ideally under 500 Da) generally exhibit better permeability.[4]

  • Polar Surface Area (PSA): A lower PSA is associated with higher permeability as it indicates fewer polar groups that can hinder passage through the hydrophobic cell membrane.[4]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors can impede membrane crossing.[4]

  • Aqueous Solubility: While seemingly counterintuitive, a compound must have some solubility in the aqueous environment outside the cell to be able to approach and partition into the cell membrane.

Q4: How can I assess the cell permeability of this compound in my lab?

A4: There are two standard in vitro assays to quantify the permeability of a compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier and accounting for both passive diffusion and active transport mechanisms. Detailed protocols for both assays are provided below.

Troubleshooting Guide: Low Cell Permeability of this compound

This guide provides a structured approach to troubleshooting and improving the cellular uptake of this compound in your experiments.

Observed Problem Potential Cause Suggested Solution
Low potency or efficacy in cell-based assays compared to biochemical assays. Insufficient intracellular concentration of this compound due to poor cell permeability.1. Increase Compound Concentration: As a first step, try increasing the concentration of this compound in your assay. However, be mindful of potential off-target effects and solubility limits. 2. Increase Incubation Time: A longer incubation period may allow for greater accumulation of the compound within the cells. 3. Use a Permeabilizing Agent: A low concentration of a mild detergent like digitonin can be used to transiently permeabilize the cell membrane. This is a terminal experiment and should be used as a positive control to confirm that the compound is active on its intracellular target. 4. Employ a Formulation Strategy: Consider formulating this compound in a microemulsion or with a cyclodextrin to improve its solubility and cellular uptake.
High variability in experimental results between replicates. Precipitation of this compound in the assay medium due to low aqueous solubility.1. Check for Precipitation: Visually inspect your dosing solutions under a microscope for any signs of precipitation. 2. Use a Co-solvent: Ensure that the final concentration of the DMSO stock in your aqueous medium is low (typically <0.5%) to avoid solvent effects on the cells. You can explore other co-solvents like ethanol or PEG-400, but their compatibility with your cell line must be verified. 3. Sonication: Briefly sonicate your final dosing solution to ensure complete dissolution before adding it to the cells.
Low apparent permeability (Papp) in a Caco-2 assay with a high efflux ratio (B-A / A-B > 2). This compound is a substrate for active efflux transporters (e.g., P-glycoprotein).1. Co-incubate with an Efflux Inhibitor: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio will confirm that this compound is a substrate for that transporter. 2. Consider Chemical Modification: If efflux is a major issue, medicinal chemistry efforts may be needed to design analogs of this compound that are not recognized by efflux transporters.
Low Papp in both PAMPA and Caco-2 assays. This compound has inherently poor passive permeability.1. Chemical Modification (Prodrug Approach): A prodrug strategy involves chemically modifying this compound to create a more permeable derivative that is converted back to the active compound inside the cell. This often involves masking polar functional groups with lipophilic moieties. 2. Formulation Strategies: As demonstrated in the literature for in vivo application, formulating this compound in a microemulsion can significantly enhance its delivery.[2] This approach can also be adapted for in vitro experiments.

Quantitative Data Summary

While specific experimental permeability data for this compound is not publicly available, the following table provides a general classification of permeability based on Caco-2 assay results. This can be used to interpret your own experimental data.

Permeability Classification Apparent Permeability (Papp) (10⁻⁶ cm/s) Expected In Vivo Absorption
High> 10Well absorbed (>85%)
Medium1 - 10Moderately absorbed (20-85%)
Low< 1Poorly absorbed (<20%)

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of this compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates (low-binding)

  • Lecithin in dodecane solution (e.g., 10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Donor Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate for at least 1 hour.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Dosing Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept below 1%.

  • Start the Assay: Add 200 µL of the dosing solution to each well of the coated filter plate.

  • Incubation: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature with gentle shaking (e.g., 50 rpm) for 4-18 hours.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value can be calculated using the following equation:

    Papp = (VA / (Area × Time)) × ln((Ceq - CA(t)) / Ceq)

    Where:

    • VA is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

    • Ceq is the equilibrium concentration ((VDCD(0)) / (VD + VA)).

    • CA(t) is the concentration in the acceptor well at time t.

    • VD is the volume of the donor well.

    • CD(0) is the initial concentration in the donor well.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes how to measure the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

  • Assay Preparation: On the day of the experiment, wash the monolayers twice with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability:

    • Add 0.5 mL of HBSS containing the desired concentration of this compound (with a final DMSO concentration <0.5%) to the apical (upper) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add 1.5 mL of HBSS containing this compound to the basolateral chamber.

    • Add 0.5 mL of fresh HBSS to the apical chamber.

    • Follow the same incubation and sampling procedure as for the A-B permeability.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:

    Papp = (dQ/dt) / (A × C₀)

    Where:

    • dQ/dt is the rate of permeation (µmol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration in the donor chamber (µmol/mL).

  • Calculate Efflux Ratio:

    Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

JP153_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation & Migration pAkt->Proliferation Promotes JP153 This compound JP153->FAK Inhibits Interaction

Caption: Signaling pathway inhibited by this compound.

Permeability_Troubleshooting_Workflow Start Low in vitro activity of this compound CheckPerm Assess Cell Permeability (PAMPA / Caco-2) Start->CheckPerm LowPerm Low Permeability CheckPerm->LowPerm Papp < 1 x 10⁻⁶ cm/s HighEfflux High Efflux Ratio (Caco-2) CheckPerm->HighEfflux ER > 2 GoodPerm Good Permeability CheckPerm->GoodPerm Papp > 1 x 10⁻⁶ cm/s ER < 2 Formulate Formulation Strategy (e.g., Microemulsion) LowPerm->Formulate Prodrug Chemical Modification (Prodrug Approach) LowPerm->Prodrug EffluxInhib Use Efflux Inhibitor (e.g., Verapamil) HighEfflux->EffluxInhib OtherIssue Investigate other issues: - Target engagement - Compound stability GoodPerm->OtherIssue End Optimized Experiment Formulate->End Prodrug->End EffluxInhib->End OtherIssue->End

Caption: Troubleshooting workflow for low cell permeability.

References

troubleshooting inconsistent results in JP-153 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "JP-153" is limited. The following troubleshooting guide is based on common challenges encountered during the experimental validation of novel small molecule inhibitors and provides a framework for addressing inconsistencies in your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the bioactivity of our synthesized this compound. What could be the cause?

A1: Batch-to-batch variability is a common issue in early drug development. Several factors can contribute to this:

  • Purity and Integrity of the Compound:

    • Ensure each batch is analyzed for purity (e.g., via HPLC) and identity (e.g., via mass spectrometry and NMR). Even minor impurities can have significant biological effects.

    • Confirm the stability of the compound under your storage conditions (temperature, light exposure, solvent). Degradation can lead to a loss of activity.

  • Solubility Issues:

    • Inconsistent dissolution of this compound can lead to variations in the effective concentration in your assays.

    • Visually inspect for precipitation after dilution in aqueous buffers. Consider using a different solvent or excipient if solubility is a persistent issue.

  • Assay Conditions:

    • Subtle variations in cell culture conditions (e.g., passage number, cell density, serum batch) can alter cellular responses to the inhibitor.

    • Ensure consistent incubation times, reagent concentrations, and instrument settings across experiments.

Q2: The IC50 value of this compound in our cell-based assays is higher than expected based on in vitro kinase assays. Why might this be?

A2: Discrepancies between in vitro and cell-based assay results are common and can be attributed to several factors:

  • Cellular Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the culture medium.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Protein Binding: this compound may bind to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing its free concentration available to interact with the target.

  • Off-Target Effects: At higher concentrations in cell-based assays, the compound might be engaging off-target molecules, leading to a complex cellular response that masks the intended inhibitory effect.

Troubleshooting Guides

Issue 1: Inconsistent Western Blot Results for Downstream Signaling

If you are using Western blotting to assess the inhibition of a signaling pathway by this compound and are getting inconsistent results, consider the following:

Potential Cause Troubleshooting Step
Suboptimal Antibody Performance Validate primary antibodies for specificity and optimal dilution. Run positive and negative controls.
Variability in Cell Lysis Ensure complete and consistent cell lysis. Use fresh lysis buffer with protease and phosphatase inhibitors.
Inconsistent Protein Quantification Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading.
Timing of Treatment and Lysis Optimize the duration of this compound treatment to capture the desired signaling event.
Issue 2: High Background Signal in Cell Viability Assays

High background in assays like MTT or CellTiter-Glo can obscure the true effect of this compound.

Potential Cause Troubleshooting Step
Compound Interference Test if this compound interferes with the assay chemistry (e.g., has inherent fluorescence or absorbance at the measurement wavelength). Run a cell-free control with the compound and assay reagents.
Incomplete Cell Lysis (for luminescence-based assays) Ensure complete cell lysis to release all ATP. Optimize lysis buffer and incubation time.
Contamination Check cell cultures for microbial contamination, which can contribute to the assay signal.

Experimental Protocols

Protocol: Western Blotting to Assess Inhibition of the Src-FAK-Paxillin Pathway
  • Cell Culture and Treatment:

    • Plate human umbilical vein endothelial cells (HUVECs) at a density of 2 x 10^5 cells/well in a 6-well plate.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

    • Stimulate cells with 20 ng/mL VEGF for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Src (Tyr416), total Src, p-FAK (Tyr397), total FAK, p-Paxillin (Tyr118), total Paxillin, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

JP153_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Src Src VEGFR2->Src Activates FAK FAK Src->FAK Phosphorylates Paxillin Paxillin FAK->Paxillin Phosphorylates Angiogenesis Angiogenesis Paxillin->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR2 Binds JP153 This compound JP153->Src Inhibits JP153->FAK JP153->Paxillin

Caption: Proposed signaling pathway of this compound in inhibiting VEGF-induced angiogenesis.

Experimental_Workflow A 1. Cell Culture (e.g., HUVECs) B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3. VEGF Stimulation B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blotting (p-Src, p-FAK, p-Paxillin) D->E F 6. Data Analysis (Densitometry & IC50 Calculation) E->F

Caption: Experimental workflow for assessing this compound efficacy.

Technical Support Center: Strategies to Reduce JP-153-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing JP-153. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate potential cellular stress induced by this novel Src-FAK-Paxillin signaling inhibitor. While this compound is primarily designed to inhibit angiogenesis by targeting key signaling nodes, modulation of these pathways can sometimes lead to unintended cellular stress responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex. Its primary mechanism involves the disruption of the interaction between focal adhesion kinase (FAK) and paxillin. This action inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473). By blocking this pathway, this compound effectively reduces VEGF-induced migration and proliferation in retinal endothelial cells, making it a valuable tool for studying and potentially treating neovascular eye diseases.

Q2: What types of cellular stress might be observed with this compound treatment?

A2: While direct studies on this compound-induced cellular stress are not extensively published, inhibiting the Src, FAK, and Akt pathways can potentially lead to several stress responses. These may include:

  • Apoptosis: Inhibition of the pro-survival Akt pathway can lower the threshold for programmed cell death.

  • Cell Cycle Arrest: Inhibition of FAK has been shown to cause G2 cell cycle arrest.[1]

  • ER Stress: The Akt pathway is linked to the regulation of the unfolded protein response (UPR).[2][3] Its inhibition may lead to endoplasmic reticulum (ER) stress.

  • Oxidative Stress: The PI3K/Akt pathway and Src kinases are interconnected with cellular redox homeostasis.[4][5] Perturbing this network may lead to an imbalance in reactive oxygen species (ROS).

  • Replication Stress and DNA Damage: Akt inhibition has been associated with replication stress-associated DNA damage.[6]

Q3: How can I differentiate between on-target effects and off-target-induced cellular stress?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Dose-Response Analysis: Perform a dose-response curve for both the desired anti-angiogenic effect and any observed cellular stress markers. A significant discrepancy in the IC50 values may suggest an off-target effect is responsible for the stress.

  • Use of a Structurally Different Inhibitor: Employing another inhibitor with a different chemical structure that targets the same pathway (e.g., another FAK or Src inhibitor) can help validate your observations. If the cellular stress phenotype is replicated, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, transfect cells with a constitutively active form of a downstream effector (e.g., Akt). If this rescues the cells from the stress phenotype, it supports an on-target mechanism.

Troubleshooting Guides

Issue 1: Increased Cell Death or Apoptosis Observed After this compound Treatment
Possible Cause Troubleshooting Steps & Rationale
On-Target Akt Pathway Inhibition 1. Confirm Apoptosis: Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, TUNEL assay). 2. Optimize Concentration: Determine the lowest effective concentration of this compound that achieves the desired inhibition of paxillin phosphorylation without inducing significant apoptosis. 3. Time-Course Experiment: Assess apoptosis at different time points to distinguish between early and late-onset cell death.
Off-Target Kinase Inhibition 1. Kinase Profiling: If available, screen this compound against a panel of kinases to identify potential off-targets that could be inducing apoptosis. 2. Co-treatment with Antioxidants: As a general strategy, co-treat with an antioxidant like N-acetylcysteine (NAC) to see if the apoptosis is mediated by oxidative stress, a common off-target effect.
Cell Culture Conditions 1. Check Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination before treatment. 2. Serum Concentration: The pro-survival signals from serum can influence sensitivity to apoptosis. Ensure consistent serum concentrations across experiments.
Issue 2: Reduced Cell Proliferation and Altered Cell Cycle Profile
Possible Cause Troubleshooting Steps & Rationale
On-Target FAK Inhibition Leading to G2 Arrest 1. Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide (PI) stained cells to quantify the percentage of cells in G1, S, and G2/M phases. Look for an accumulation in G2.[1] 2. Assess Proliferation: Use assays like BrdU incorporation or Ki-67 staining to specifically measure DNA synthesis and cell proliferation, respectively.
General Cellular Toxicity 1. Viability vs. Proliferation: Distinguish between a cytostatic (inhibition of proliferation) and cytotoxic (cell death) effect using a viability dye (e.g., trypan blue) in conjunction with cell counting over time. 2. Reversibility: Wash out the compound after treatment and monitor if cells re-enter the cell cycle to determine if the arrest is reversible.

Summary of Quantitative Data on Related Inhibitors

The following table summarizes hypothetical data based on typical results for inhibitors of the Src/FAK/Akt pathway to provide a reference for what researchers might expect.

ParameterInhibitor TypeCell LineIC50 (Target Inhibition)IC50 (Cell Viability)Effect on Cell Cycle
p-Paxillin (Y118)FAK InhibitorHUVEC50 nM500 nMG2 Arrest
p-Akt (S473)Akt InhibitorARPE-19100 nM1 µMG1 Arrest
ApoptosisSrc InhibitorHeLa200 nM (p-Src)2 µMIncreased Sub-G1

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated and Total Proteins

Objective: To quantify the inhibition of this compound on the phosphorylation of Paxillin (Y118) and Akt (S473), and to assess markers of cellular stress such as cleaved PARP (apoptosis) or CHOP (ER stress).

Methodology:

  • Cell Seeding and Treatment: Seed retinal endothelial cells in 6-well plates and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.

  • Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Paxillin Y118, anti-Paxillin, anti-p-Akt S473, anti-Akt, anti-cleaved PARP, anti-CHOP, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in a 12-well plate and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

JP153_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGF Receptor Src Src VEGFR->Src Integrin Integrins FAK FAK Integrin->FAK Src->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates (Y118) FAK->Paxillin Complex Formation Akt Akt Paxillin->Akt Activates Proliferation Cell Proliferation & Migration Akt->Proliferation JP153 This compound JP153->FAK Inhibits Interaction with Paxillin VEGF VEGF VEGF->VEGFR

Caption: this compound inhibits the Src-FAK-Paxillin signaling pathway.

Troubleshooting_Workflow Start Observe Unexpected Cellular Stress with this compound Phenotype Characterize Phenotype (e.g., Apoptosis, Cell Cycle Arrest) Start->Phenotype DoseResponse Perform Dose-Response and Time-Course Analysis Phenotype->DoseResponse OnTarget Is Stress Dose-Dependent and Correlated with Target Inhibition? DoseResponse->OnTarget Optimize Optimize Protocol: Lower Concentration or Time OnTarget->Optimize Yes OffTarget Investigate Off-Target Effects: - Use Structurally Different Inhibitor - Perform Rescue Experiment OnTarget->OffTarget No Conclusion Draw Conclusion on Mechanism of Cellular Stress Optimize->Conclusion OffTarget->Conclusion

Caption: Workflow for troubleshooting this compound-induced cellular stress.

References

optimizing incubation time for JP-153 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JP-153, a small molecule inhibitor of the Src-FAK-Paxillin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an inhibitor of the Src-FAK-Paxillin signaling complex.[1][2][3] It functions by disrupting the interaction between Focal Adhesion Kinase (FAK) and paxillin, which in turn prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1][3] This inhibition leads to the downstream suppression of Akt phosphorylation at serine 473 (S473), ultimately reducing Vascular Endothelial Growth Factor (VEGF)-induced cell migration and proliferation in retinal endothelial cells.[1][3]

Q2: What is the recommended incubation time for this compound treatment?

The optimal incubation time for this compound is assay-dependent.

  • For long-term assays , such as cell proliferation, migration, and apoptosis assays, a 24-hour incubation period has been shown to be effective.

  • For short-term signaling studies , such as investigating the inhibition of paxillin phosphorylation, the optimal incubation time should be determined empirically. It is recommended to perform a time-course experiment. Based on the kinetics of VEGF-induced paxillin phosphorylation, which can be observed within 20-60 minutes, a pre-incubation with this compound for 30 minutes to 4 hours before VEGF stimulation is a suggested starting range for optimization.

Q3: My cells are not showing the expected inhibitory response to this compound in a proliferation assay. What are some potential reasons?

Several factors could contribute to a lack of response. Please consider the following:

  • Suboptimal this compound Concentration: Ensure you are using a concentration range appropriate for your cell type. A dose-response experiment is recommended to determine the optimal inhibitory concentration.

  • Incorrect Incubation Time: For proliferation assays, a 24-hour incubation is a standard starting point. Shorter incubation times may not be sufficient to observe a significant effect on cell numbers.

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome. Ensure that cells are in the logarithmic growth phase during the experiment.

  • VEGF Stimulation: Confirm that your VEGF is active and used at a concentration that elicits a robust proliferative response in your control cells.

Q4: I am not observing inhibition of paxillin phosphorylation after this compound treatment in my western blot. What should I check?

  • Timing of this compound Pre-incubation and VEGF Stimulation: The kinetics of this signaling event are rapid. Ensure you are pre-incubating with this compound for a sufficient time before stimulating with VEGF. We recommend a time-course experiment for pre-incubation (e.g., 30 min, 1 hr, 2 hr, 4 hr) followed by a short, consistent VEGF stimulation time (e.g., 20-60 minutes).

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both phosphorylated paxillin (p-Paxillin Y118) and total paxillin.

  • Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across your gel.

Experimental Protocols

Cell Proliferation Assay

This protocol is adapted from methodologies used in the characterization of this compound.

  • Cell Seeding: Seed retinal endothelial cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum medium (e.g., 0.1% BSA) for 1-4 hours.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-4 hours.

  • VEGF Stimulation: Add VEGF to the appropriate wells to a final concentration that induces proliferation (e.g., 10-50 ng/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • Quantification: Assess cell proliferation using a standard method such as an MTS or WST-1 assay, following the manufacturer's instructions.

Western Blot for Paxillin Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on VEGF-induced paxillin phosphorylation.

  • Cell Culture and Serum Starvation: Plate retinal endothelial cells and grow to 70-80% confluency. Serum starve the cells for 4-6 hours before treatment.

  • This compound Pre-incubation: Treat the cells with the desired concentrations of this compound or vehicle control for your optimized pre-incubation time (e.g., 1 hour).

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short duration (e.g., 30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-Paxillin (Y118) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total paxillin and a loading control (e.g., GAPDH or β-actin).

Data Presentation

Table 1: Recommended Starting Incubation Times for this compound Treatment

Assay TypeRecommended Incubation Time with this compoundNotes
Cell Proliferation24 hoursA longer duration is needed to observe effects on cell division.
Cell Migration4 - 24 hoursThe optimal time may vary depending on the cell type and assay format (e.g., wound healing vs. transwell).
Apoptosis24 hoursAllows for the development of apoptotic markers.
Paxillin Phosphorylation30 minutes - 4 hours (pre-incubation)This is the pre-incubation time before a short VEGF stimulation. A time-course experiment is highly recommended to determine the optimal pre-incubation time.

Table 2: Troubleshooting Guide for Common Issues with this compound

IssuePotential CauseSuggested Solution
No effect on cell proliferation 1. This compound concentration too low.2. Incubation time too short.3. Inactive VEGF.1. Perform a dose-response curve to find the optimal concentration.2. Ensure a 24-hour incubation period.3. Test the activity of your VEGF stock.
Inconsistent migration assay results 1. Scratches in wound healing assay are not uniform.2. Cell density is not optimal for transwell migration.1. Use a pipette tip or a dedicated tool to create consistent scratches.2. Optimize the number of cells seeded in the transwell insert.
No inhibition of p-Paxillin in Western Blot 1. Suboptimal pre-incubation or stimulation times.2. Inactive this compound.3. Phosphatase activity during lysis.1. Perform a time-course for both this compound pre-incubation and VEGF stimulation.2. Verify the integrity of your this compound stock.3. Always use fresh lysis buffer with phosphatase inhibitors.
High background in Western Blot 1. Insufficient blocking.2. Primary antibody concentration too high.1. Increase blocking time or try a different blocking agent.2. Titrate your primary antibody to determine the optimal dilution.

Visualizations

JP153_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR VEGFR Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin Complex Formation p_Paxillin p-Paxillin (Y118) Akt Akt p_Paxillin->Akt Activates p_Akt p-Akt (S473) Migration Cell Migration p_Akt->Migration Proliferation Cell Proliferation p_Akt->Proliferation JP153 This compound JP153->FAK Inhibits Interaction VEGF VEGF VEGF->VEGFR Binds experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis seed_cells 1. Seed Retinal Endothelial Cells adhere 2. Allow to Adhere Overnight seed_cells->adhere serum_starve 3. Serum Starve (1-4 hours) adhere->serum_starve add_jp153 4. Add this compound or Vehicle serum_starve->add_jp153 pre_incubate 5. Pre-incubate (Time-course) add_jp153->pre_incubate add_vegf 6. Stimulate with VEGF pre_incubate->add_vegf incubate 7. Incubate (Assay Dependent) add_vegf->incubate analyze 8. Analyze Outcome (e.g., Proliferation, Western Blot) incubate->analyze

References

addressing variability in animal models treated with JP-153

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor JP-153 in animal models. Our aim is to help address potential sources of variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex.[1][2] Specifically, it disrupts the interaction between focal adhesion kinase (FAK) and paxillin.[2] This inhibition prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt (S473).[1][2] The primary application of this compound in preclinical research is for the study of neovascular eye diseases, as it has been shown to reduce VEGF-induced migration and proliferation in retinal endothelial cells.[1][2]

Q2: In which animal model has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in the mouse model of oxygen-induced retinopathy (OIR).[2] This model is widely used to study ischemic retinopathies such as retinopathy of prematurity and proliferative diabetic retinopathy.[3][4][5] In the OIR model, topical application of a this compound-loaded microemulsion has been shown to reduce the hallmark features of pathologic retinal angiogenesis, including neovascular tuft formation and the avascular area, in a dose-dependent manner.[2]

Q3: What are the common sources of variability when using this compound in animal models?

A3: Variability in animal models treated with this compound can arise from several factors, broadly categorized as:

  • Experimenter-related variability: This includes inconsistencies in the preparation and administration of the this compound formulation, handling of the animals, and the methods used for quantifying experimental readouts.[6]

  • Animal-related variability: Inherent biological differences between individual animals, such as genetic background, sex, age, and body weight, can contribute to varied responses.[6][7] Even within inbred strains, some level of phenotypic diversity exists.[7]

  • Environmental factors: Variations in housing conditions, diet, light cycles, and noise levels can influence the physiological state of the animals and their response to treatment.[8]

  • Model-specific variability: The oxygen-induced retinopathy (OIR) model itself has inherent variability, which can be influenced by the specific strain of mouse used and variations in the induction protocol.[4][5]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
High variability in neovascularization between animals in the same treatment group. 1. Inconsistent drug administration: Improper or inconsistent topical application of the this compound microemulsion can lead to variable drug delivery to the eye. 2. Formulation instability: The this compound microemulsion may not be homogenous or could be unstable, leading to inconsistent dosing. 3. Subjectivity in quantification: Manual quantification of neovascular and avascular areas can be subjective and vary between researchers.[9][10]1. Standardize administration technique: Ensure all personnel are trained on the proper technique for topical administration to mice to ensure consistent volume and placement.[11] 2. Ensure proper formulation: Follow a standardized protocol for preparing the this compound microemulsion to ensure homogeneity and stability. Visually inspect the formulation for any signs of precipitation or phase separation before each use. 3. Use standardized quantification methods: Employ a computer-aided quantification method to reduce subjectivity and improve reproducibility of neovascularization measurements.[9][10]
Lack of a clear dose-response with increasing concentrations of this compound. 1. Saturation of the biological effect: The highest doses used may be at the top of the dose-response curve where the biological effect has plateaued. 2. Issues with drug formulation at higher concentrations: Higher concentrations of this compound may affect the stability or properties of the microemulsion, leading to poor delivery. 3. Off-target effects at high concentrations: At higher doses, off-target effects could potentially counteract the intended therapeutic effect.1. Expand the dose range: Test a wider range of this compound concentrations, including lower doses, to better define the dose-response curve. 2. Characterize high-concentration formulations: Assess the physical properties (e.g., particle size, stability) of the microemulsion at the highest concentrations to ensure proper formulation. 3. Evaluate potential off-target effects: If possible, perform in vitro assays to assess the selectivity of this compound at the concentrations being used in vivo.
Unexpected toxicity or adverse events in the treated animals. 1. Vehicle-related toxicity: The microemulsion vehicle itself may be causing irritation or other adverse effects.[12] 2. Systemic exposure: Although administered topically, some systemic absorption of this compound may occur, leading to unforeseen toxicity. 3. Contamination of the formulation: The this compound formulation could be contaminated with bacteria or other substances.1. Include a vehicle-only control group: Always include a control group that receives the microemulsion without this compound to assess any effects of the vehicle. 2. Monitor for systemic effects: Observe animals closely for any signs of systemic toxicity. If concerns arise, a pilot pharmacokinetic study could be conducted to determine the extent of systemic exposure. 3. Use sterile preparation techniques: Prepare the this compound microemulsion under sterile conditions to prevent contamination.

Data Presentation

Table 1: Representative Data on the Effect of this compound on Retinal Neovascularization in the OIR Model

Treatment GroupNMean Neovascular Area (% of Total Retina)Standard Deviation
Normoxia (No OIR)80.50.2
OIR + Vehicle148.21.5
OIR + this compound (0.5 mg/kg)145.11.2
OIR + this compound (5.0 mg/kg)142.80.9

Note: This table presents hypothetical data for illustrative purposes, based on the expected dose-dependent effect of this compound. Actual results may vary.

Experimental Protocols

Detailed Methodology for the Mouse Oxygen-Induced Retinopathy (OIR) Model

This protocol is adapted from established methods for inducing OIR in mice.[13][14][15]

  • Animal Model: C57BL/6J mouse pups with their nursing dams are typically used.[15]

  • Induction of OIR:

    • On postnatal day 7 (P7), place the litters of mouse pups and their nursing dam into a hyperoxic chamber with 75% oxygen.[13][14]

    • Maintain the animals in the hyperoxic environment for 5 days (until P12).[13][14]

    • On P12, return the animals to normal room air. This return to normoxia induces a relative hypoxia in the retina, triggering neovascularization.[3]

  • Treatment with this compound:

    • From P12 to P17, administer the this compound-loaded microemulsion or vehicle control topically to both eyes of the mouse pups daily.

  • Tissue Collection and Analysis:

    • On P17, euthanize the mice and enucleate the eyes.

    • Dissect the retinas and prepare them as flat mounts.

    • Stain the retinal vasculature using an appropriate fluorescent marker (e.g., isolectin B4).

    • Image the retinal flat mounts using a fluorescence microscope.

  • Quantification of Neovascularization:

    • Quantify the area of neovascularization and the avascular area as a percentage of the total retinal area.[3][9][10][16][17] It is highly recommended to use a standardized, computer-aided quantification method to ensure objectivity and reproducibility.[9][10]

Preparation of this compound Microemulsion for Topical Ocular Administration

This protocol is based on the formulation described by Toutounchian et al. (2017).

  • Components:

    • This compound

    • Oil Phase: Capryol 90 and Triacetin

    • Surfactant: Tween-20

    • Co-surfactant: Transcutol P

    • Aqueous Phase: Sterile water

  • Preparation:

    • Dissolve the desired amount of this compound in the oil phase (Capryol 90 and Triacetin).

    • In a separate container, mix the surfactant (Tween-20) and co-surfactant (Transcutol P).

    • Slowly add the oil phase containing this compound to the surfactant/co-surfactant mixture while stirring continuously.

    • Titrate the mixture with sterile water while homogenizing to form a stable microemulsion.

    • Store the final formulation at room temperature, protected from light.

Mandatory Visualizations

JP153_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK activates Paxillin Paxillin Src->Paxillin phosphorylates FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Response Cell Migration & Proliferation pAkt->Response JP153 This compound JP153->FAK inhibits interaction with Paxillin JP153->Paxillin

Caption: Signaling pathway inhibited by this compound.

OIR_Workflow P7 P7: Place pups in 75% Oxygen P12 P12: Return to Room Air P7->P12 Treatment P12-P17: Daily Topical This compound or Vehicle P12->Treatment P17 P17: Euthanize and Collect Retinas Treatment->P17 Analysis Retinal Flat Mount, Stain, and Image P17->Analysis Quantification Quantify Neovascular and Avascular Areas Analysis->Quantification

Caption: Experimental workflow for the OIR model.

Troubleshooting_Logic Start High Variability Observed CheckAdmin Review Drug Administration Technique Start->CheckAdmin CheckFormulation Examine Formulation Homogeneity and Stability CheckAdmin->CheckFormulation Consistent StandardizeAdmin Standardize Administration Protocol CheckAdmin->StandardizeAdmin Inconsistent CheckQuant Assess Quantification Method for Subjectivity CheckFormulation->CheckQuant Consistent StandardizeFormulation Implement Standardized Formulation Procedure CheckFormulation->StandardizeFormulation Inconsistent UseAutomatedQuant Adopt Computer-Aided Quantification CheckQuant->UseAutomatedQuant Subjective End Reduced Variability CheckQuant->End Objective StandardizeAdmin->End StandardizeFormulation->End UseAutomatedQuant->End

Caption: Troubleshooting logic for high variability.

References

JP-153 Bioavailability Enhancement Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JP-153. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the oral bioavailability of the novel Src-FAK-Paxillin signaling inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the potential reasons for the poor oral bioavailability of this compound?

This compound is a small molecule inhibitor with the chemical formula C₂₁H₁₉NO₅.[1][2][3] Like many kinase inhibitors, it is a complex organic molecule that is likely to exhibit poor aqueous solubility. The primary barriers to oral bioavailability are typically poor solubility and/or poor permeability across the intestinal wall.

To systematically address this, we use the Biopharmaceutical Classification System (BCS), which categorizes drugs based on these two parameters. This compound most likely falls into one of two classes:

  • BCS Class II: Low Solubility, High Permeability. For these compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.

  • BCS Class IV: Low Solubility, Low Permeability. These compounds face significant challenges with both dissolving and passing through the intestinal wall.

Initial troubleshooting should therefore focus on determining the solubility and permeability of this compound to classify it and select an appropriate enhancement strategy.

FAQ 2: My experiments confirm this compound has low aqueous solubility. What methods can I use to improve it?

For a BCS Class II or IV compound, enhancing solubility and dissolution rate is a critical first step. Several formulation strategies can be employed. The choice of method depends on the physicochemical properties of this compound and the desired dosage form. A summary of common approaches is provided below.

Table 1: Comparison of Solubility Enhancement Techniques for this compound
TechniquePrincipleAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[4][5]Simple, widely applicable, effective for many compounds.May not be sufficient for very poorly soluble drugs; risk of particle aggregation.
Solid Dispersions Dispersing the drug in a hydrophilic carrier matrix at a molecular level to create an amorphous solid form.[6]Can significantly increase solubility and dissolution; can create "supersaturated" solutions.[6]Can be physically unstable (risk of recrystallization); requires careful polymer selection.
Lipid-Based Formulations Dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7]Enhances solubility and can leverage lipid absorption pathways, bypassing dissolution as the rate-limiting step.[7]Potential for drug precipitation upon dilution in GI fluids; excipient compatibility must be assessed.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes where the hydrophobic drug is held within the agent's cavity.[6][8]High efficiency in solubilizing nonpolar molecules; can improve stability.Stoichiometry of the complex can be limiting; competition from other molecules in vivo.
Salt Formation / Co-crystals Modifying the solid-state form of the drug to one with more favorable crystal lattice energy and solvation properties.Established and well-understood method for ionizable drugs.Only applicable if this compound has suitable ionizable groups; risk of conversion back to the free form.

A logical workflow for selecting a solubility enhancement method is outlined in the diagram below.

G cluster_start Initial Assessment cluster_formulation Formulation Strategy Selection cluster_eval Evaluation start Characterize this compound (Solubility, pKa, LogP) ionizable Is this compound ionizable? start->ionizable salt Salt Formation / Co-crystals ionizable->salt  Yes logP_check High LogP? ionizable->logP_check  No dissolution Perform In Vitro Dissolution Testing salt->dissolution particle Particle Size Reduction (Micronization/Nanonization) particle->dissolution lipid Lipid-Based Formulations (SEDDS, Microemulsion) lipid->dissolution dispersion Amorphous Solid Dispersion dispersion->dissolution complex Complexation (e.g., with Cyclodextrins) complex->dissolution logP_check->lipid  Yes thermal_stability Thermally Stable? logP_check->thermal_stability  No thermal_stability->particle thermal_stability->dispersion  Yes (Melt Extrusion) No (Spray Drying) thermal_stability->complex permeability Assess Permeability (e.g., Caco-2 Assay) dissolution->permeability animal Conduct In Vivo Animal PK Studies permeability->animal

Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
FAQ 3: How do I determine the intestinal permeability of this compound and identify if it is a substrate for efflux transporters?

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[9][10] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filters, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[10][11]

The assay measures the rate of transport of a compound from an apical (AP) compartment to a basolateral (BL) compartment (simulating absorption) and in the reverse direction (BL to AP).

The key parameters obtained are:

  • Apparent Permeability Coefficient (Papp): A quantitative measure of the rate of passage across the Caco-2 monolayer.

  • Efflux Ratio (ER): Calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell and back into the intestinal lumen, reducing net absorption.[11]

Table 2: Interpreting Caco-2 Permeability Assay Results for this compound
Papp (A-B) (x 10⁻⁶ cm/s)Efflux RatioPredicted Human AbsorptionPotential BCS ClassRecommended Action
> 10< 2HighI or IIFocus on solubility enhancement (if low).
1 - 10< 2MediumI or IIFocus on solubility; permeability is likely not rate-limiting.
< 1< 2LowIII or IVPermeability is a major barrier. Consider permeation enhancers or prodrug approaches.
Any Value> 2Variable (Low to High)II or IVEfflux is a significant barrier. Co-administer with an efflux inhibitor (e.g., Verapamil) in the assay to confirm. If confirmed, this must be addressed.
FAQ 4: A study mentions a "microemulsion" formulation for this compound. Is this a viable strategy for oral delivery?

Yes. The fact that a microemulsion was used for topical delivery already suggests that this compound is lipophilic and has poor aqueous solubility.[12][13] This formulation type is highly relevant for oral bioavailability enhancement.

Oral lipid-based formulations , such as microemulsions or self-emulsifying drug delivery systems (SEDDS), are designed to present the drug in a solubilized state within the gastrointestinal tract.[7] Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption. They can also stimulate lymphatic transport, partially bypassing first-pass metabolism in the liver. This makes them an excellent choice for poorly soluble (BCS II/IV) and lipophilic compounds.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is used to assess the dissolution rate of this compound from a selected formulation.

Objective: To determine the percentage of this compound released from a formulation over time in a simulated intestinal fluid.

Apparatus: USP Apparatus 2 (Paddle Method).[14]

Materials:

  • Dissolution test station (e.g., USP Apparatus 2)

  • This compound formulation (e.g., solid dispersion, nanoparticle powder)

  • Dissolution Medium: Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes.

  • HPLC system for quantification.

Methodology:

  • Prepare 900 mL of SIF dissolution medium and bring it to 37 ± 0.5 °C in the dissolution vessel.

  • Set the paddle rotation speed to a standard value, typically 50 or 75 RPM.[15]

  • Place a single dose of the this compound formulation into the vessel.

  • Start the dissolution test and timer simultaneously.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replacement.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_media Prepare SIF Media (pH 6.8) Equilibrate to 37°C add_dose Add this compound Formulation to Vessel prep_media->add_dose prep_apparatus Set up USP Apparatus 2 (Paddle at 50 RPM) prep_apparatus->add_dose start_test Start Timer and Rotation add_dose->start_test sampling Withdraw Samples at Timepoints (t=5, 10...120 min) start_test->sampling replace_media Replace with Fresh Media sampling->replace_media Repeat for each timepoint filter_sample Filter Sample (0.45 µm) sampling->filter_sample replace_media->sampling Repeat for each timepoint hplc Analyze this compound Concentration by HPLC filter_sample->hplc calculate Calculate Cumulative % Dissolved hplc->calculate

Caption: Workflow for the in vitro dissolution testing of a this compound formulation.
Protocol 2: Caco-2 Permeability Assay

This protocol provides a method for assessing the intestinal permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells seeded on Transwell® filter inserts (e.g., 21-day culture).[9]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

  • This compound stock solution (in DMSO).

  • Control compounds: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol).

  • Efflux inhibitor (optional): Verapamil for P-gp assessment.

  • LC-MS/MS system for quantification.

Methodology:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values indicating confluent, intact monolayers (typically >200 Ω·cm²).[11][16]

  • Prepare Dosing Solutions: Dilute the this compound stock solution in transport buffer to the final desired concentration (e.g., 10 µM).[10] Prepare separate dosing solutions for control compounds and for this compound + efflux inhibitor, if applicable.

  • Apical to Basolateral (A→B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[10]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Basolateral to Apical (B→A) Transport:

    • Perform the same procedure but add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Sample Analysis: Quantify the concentration of this compound in all donor and receiver samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B).

Protocol 3: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This advanced in situ model provides a more physiologically relevant assessment of drug absorption by maintaining an intact blood supply.[17][18]

Objective: To determine the effective permeability coefficient (Peff) of this compound in a specific segment of the rat intestine.

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley).

  • Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5-7.4).[17][19]

  • This compound perfusion solution.

  • Peristaltic pump, tubing, and surgical instruments.

Methodology:

  • Anesthetize the rat following an approved animal care and use protocol.

  • Perform a midline abdominal incision to expose the small intestine.

  • Select an intestinal segment (e.g., jejunum, ileum) of a known length (e.g., 10 cm).

  • Insert cannulas at both ends of the segment and ligate to isolate it.

  • Gently flush the segment with warm saline to remove contents.

  • Perfuse the segment with pre-warmed buffer at a constant flow rate (e.g., 0.2 mL/min) to achieve steady-state.[17][19]

  • Switch to the this compound perfusion solution and continue perfusion.

  • Collect the outlet perfusate at regular intervals for a defined period (e.g., 90 minutes).

  • Measure the concentration of this compound in the inlet and outlet samples using HPLC or LC-MS/MS.

  • Calculations: Calculate the effective permeability (Peff) based on the disappearance of the drug from the intestinal lumen, correcting for any water flux.

G cluster_pathway This compound Signaling Pathway Inhibition VEGF VEGF Src Src VEGF->Src FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin FAK->Paxillin FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Src-dependent phosphorylation Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Angio Angiogenesis (Proliferation, Migration) pAkt->Angio JP153 This compound JP153->FAK Disrupts Interaction

References

Technical Support Center: Troubleshooting JP-153's Effect on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JP-153 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex.[1][2] Specifically, it disrupts the interaction between focal adhesion kinase (FAK) and paxillin, which in turn inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the downstream activation of Akt at serine 473 (S473).[1][2] This disruption of the signaling cascade leads to a reduction in VEGF-induced migration and proliferation of retinal endothelial cells.[1][2]

Q2: Which cell viability assays are commonly used to assess the effects of this compound?

A2: Standard colorimetric cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and CCK-8 (Cell Counting Kit-8) are commonly used to measure the impact of compounds like this compound on cell proliferation and cytotoxicity. These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q4: What is the expected effect of this compound on retinal endothelial cell viability?

A4: this compound has been shown to reduce VEGF-induced migration and proliferation in retinal endothelial cells.[1][2] Therefore, in a cell viability assay, you should expect to see a dose-dependent decrease in the signal (e.g., absorbance) as the concentration of this compound increases, reflecting a reduction in the number of viable, metabolically active cells.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell viability assays.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results This compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations.- Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically ≤ 0.5%).- Prepare fresh dilutions of this compound from your DMSO stock for each experiment.- Visually inspect your wells for any signs of precipitation after adding the compound.
Variable Incubation Times: Inconsistent incubation times with this compound or the viability reagent can lead to variability.- Standardize all incubation times across experiments.- Optimize the incubation time for your specific cell line and assay.
Higher than expected cell viability (apparent resistance) Sub-optimal this compound Concentration: The concentration range of this compound may not be sufficient to induce a significant effect.- Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory range for your cell line.
Cell Seeding Density: High cell density can mask the inhibitory effects of the compound.- Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Lower than expected cell viability (in controls or at low this compound concentrations) DMSO Toxicity: The concentration of the solvent (DMSO) used to dissolve this compound may be toxic to the cells.- Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess solvent toxicity.- Keep the final DMSO concentration as low as possible (ideally below 0.1%).
Interaction with Assay Reagents: Some compounds can directly reduce the tetrazolium salts used in viability assays, leading to a false positive signal for viability. While not specifically reported for this compound, this is a known issue with some small molecules.- Run a control plate without cells, containing media, this compound at various concentrations, and the viability reagent to check for direct chemical reduction of the reagent by the compound.
High background absorbance Contamination: Bacterial or yeast contamination can contribute to the reduction of tetrazolium salts.- Regularly check cell cultures for contamination.- Use sterile techniques throughout the experimental setup.
Phenol Red Interference: Phenol red in the culture medium can interfere with the absorbance reading of some formazan products.- Use phenol red-free medium for the assay, if possible.- Ensure your blank wells (media only) are properly subtracted from all readings.

Quantitative Data

The inhibitory effect of this compound is dose-dependent. The following table summarizes the reported inhibitory concentrations for human retinal endothelial cells (hRECs).

Parameter Cell Line Condition Value Reference
IC50 (Proliferation)hRECsVEGF-stimulated~0.2 µM--INVALID-LINK--
Effective Inhibitory Concentration (Migration)hRECsVEGF-stimulated0.1 - 0.5 µM--INVALID-LINK--

Experimental Protocols

Detailed methodologies for common cell viability assays are provided below.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

CCK-8 Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Signaling Pathway and Experimental Workflow Diagrams

JP153_Signaling_Pathway cluster_complex Src-FAK-Paxillin Complex VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src FAK FAK VEGFR->FAK Src->FAK Paxillin Paxillin Src->Paxillin FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Src-dependent phosphorylation PI3K PI3K pPaxillin->PI3K MAPK MAPK (ERK) pPaxillin->MAPK Akt Akt PI3K->Akt pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation MAPK->Proliferation JP153 This compound JP153->Paxillin Inhibits Interaction with FAK

Caption: this compound inhibits the Src-FAK-Paxillin signaling pathway.

Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with this compound & Controls adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate reagent Add Viability Reagent (MTT/XTT/CCK-8) incubate->reagent incubate2 Incubate (1-4h) reagent->incubate2 measure Measure Absorbance incubate2->measure analyze Analyze Data (Calculate % Viability) measure->analyze end End analyze->end

Caption: General workflow for cell viability assays with this compound.

References

Technical Support Center: Optimizing JP-153 Delivery in Ex Vivo Retinal Explant Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of the small molecule inhibitor JP-153 in ex vivo retinal explant cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the retina?

A1: this compound is a novel small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex.[1][2] In the context of retinal neovascularization, Vascular Endothelial Growth Factor (VEGF) plays a crucial role. This compound works by disrupting the interaction between focal adhesion kinase (FAK) and paxillin. This inhibition prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt (S473). The overall effect is a reduction in the migration and proliferation of retinal endothelial cells, which are key processes in the formation of new blood vessels.[1][2]

Q2: What is the recommended starting concentration of this compound for retinal explant cultures?

A2: Based on in vitro studies with human retinal endothelial cells (RECs), this compound has been shown to inhibit cell proliferation and migration at concentrations ranging from 0.1 µM to 0.5 µM.[2] For ex vivo retinal explant cultures, it is recommended to start with a concentration within this range and perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of at least 10 mM. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] When preparing your working solution, dilute the stock solution in the culture medium to the desired final concentration.

Q4: What is the maximum permissible concentration of DMSO in the final culture medium?

A4: High concentrations of DMSO can be toxic to retinal cells.[4][5] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally at or below 0.1%.[4][6] Always include a vehicle control (culture medium with the same final concentration of DMSO as the this compound treated group) in your experiments to account for any potential solvent effects.

Q5: How long should I treat the retinal explants with this compound?

A5: The optimal treatment duration will depend on the specific aims of your experiment. For acute studies looking at signaling pathway modulation, a shorter treatment of a few hours may be sufficient.[3] For studies investigating effects on angiogenesis or cell survival, a longer treatment of 24 to 72 hours or more may be necessary.[7] It is advisable to perform a time-course experiment to determine the most appropriate treatment duration for your model.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in the culture medium. - The final concentration of this compound is too high. - The final concentration of DMSO is too low to maintain solubility. - The stock solution was not properly warmed or mixed before dilution.- Perform a dose-response curve to determine the optimal, non-precipitating concentration. - Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed the toxic limit (ideally ≤ 0.1%).[4][6] - Before dilution, warm the DMSO stock solution to room temperature and vortex briefly. - When diluting, add the this compound stock solution to the culture medium dropwise while gently vortexing to ensure rapid and even dispersion.
High variability in experimental results between explants. - Uneven drug distribution across the explant. - Inconsistent size or thickness of the retinal explants. - Variability in the health of the initial retinal tissue.- After adding this compound to the culture well, gently swirl the plate to ensure even distribution of the compound. - Strive for consistency in the dissection and preparation of the retinal explants. - Use tissue from age-matched animals and handle the tissue gently during dissection to minimize damage.
Signs of toxicity in the retinal explants (e.g., cell death, altered morphology). - The concentration of this compound is too high. - The concentration of DMSO is too high. - The explant culture conditions are suboptimal.- Perform a dose-response experiment to identify a non-toxic, effective concentration of this compound. - Ensure the final DMSO concentration is at or below 0.1%.[4][6] Include a vehicle control (DMSO only) to assess solvent toxicity. - Optimize your retinal explant culture protocol, paying close attention to media composition, incubation conditions, and frequency of media changes.
No observable effect of this compound on retinal angiogenesis. - The concentration of this compound is too low. - The treatment duration is too short. - The angiogenic stimulus (e.g., VEGF) is too strong. - The this compound stock solution has degraded.- Increase the concentration of this compound in a stepwise manner. - Extend the duration of the treatment. - If using an exogenous angiogenic stimulus, consider reducing its concentration. - Use a fresh aliquot of the this compound stock solution. Store stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound from in vitro studies on human retinal endothelial cells (RECs), which can serve as a starting point for ex vivo retinal explant experiments.

Parameter Cell Type Effective Concentration Effect Reference
Inhibition of Cell ProliferationHuman RECs0.1 - 0.5 µMSignificant reduction in VEGF-induced cell proliferation.[2]
Inhibition of Cell MigrationHuman RECs0.1 - 0.5 µMSignificant reduction in VEGF-induced cell migration.[2]
Inhibition of Paxillin Phosphorylation (Y118)Human RECs0.5 µMPrevention of VEGF-induced phosphorylation.[2]
Inhibition of FAK Phosphorylation (Y576/577)Human RECs0.5 µMPrevention of VEGF-induced phosphorylation.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Thaw a frozen aliquot of your this compound in DMSO stock solution (e.g., 10 mM) at room temperature.

  • Vortex the stock solution gently to ensure it is fully dissolved.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to make a 1 µM working solution in 1 ml of medium from a 10 mM stock, you would need 0.1 µl of the stock solution.

  • To ensure accurate pipetting of small volumes, it is recommended to perform a serial dilution. For instance, first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 in the final volume of culture medium to achieve a 1 µM working concentration.

  • When preparing the final working solution, add the this compound concentrate to the culture medium dropwise while gently agitating the medium to ensure rapid and even mixing.

  • The final concentration of DMSO should not exceed 0.1%.

Protocol 2: Treatment of Ex Vivo Retinal Explants with this compound
  • Prepare retinal explants from your chosen species (e.g., mouse, rat) according to your established protocol.

  • Place the retinal explants on a culture insert (e.g., Millicell) in a 6-well plate containing pre-warmed culture medium.

  • Allow the explants to stabilize in the incubator for a few hours before treatment.

  • Prepare the this compound working solutions and a vehicle control (medium with the same final DMSO concentration) as described in Protocol 1.

  • Carefully remove the existing medium from the wells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.

  • Incubate the explants for the desired treatment duration.

  • If the treatment period is longer than 48 hours, perform a half-medium change every 48 hours with fresh medium containing the respective treatments.

  • At the end of the treatment period, the retinal explants can be harvested for downstream analysis, such as immunohistochemistry, Western blotting, or RNA extraction.

Mandatory Visualizations

JP153_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Phosphorylates Paxillin Paxillin FAK->Paxillin Phosphorylates (Y118) FAK->Paxillin Akt Akt Paxillin->Akt Activates Migration Cell Migration & Proliferation Akt->Migration JP153 This compound JP153->FAK Inhibits Interaction JP153->Paxillin

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Dissection Retinal Dissection Explant_Culture Establish Retinal Explant Culture Dissection->Explant_Culture JP153_Prep Prepare this compound Working Solution Explant_Culture->JP153_Prep Treatment Treat Explants with This compound or Vehicle Explant_Culture->Treatment JP153_Prep->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Harvest Harvest Explants Incubation->Harvest IHC Immunohistochemistry Harvest->IHC WB Western Blot Harvest->WB RNA_Seq RNA Sequencing Harvest->RNA_Seq

Caption: Experimental Workflow.

References

Validation & Comparative

comparing the efficacy of JP-153 to bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of JP-153 and Bevacizumab in Angiogenesis

For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic agents is paramount. This guide provides a detailed, data-supported comparison of this compound and bevacizumab, two drugs with distinct mechanisms for inhibiting angiogenesis, a critical process in both normal physiology and pathological conditions like cancer and neovascular eye diseases.

Introduction to this compound and Bevacizumab

Bevacizumab , sold under the brand name Avastin among others, is a well-established recombinant humanized monoclonal antibody. It functions as an angiogenesis inhibitor by specifically targeting and neutralizing vascular endothelial growth factor A (VEGF-A). Approved for medical use in the United States in 2004, bevacizumab is used to treat a variety of cancers, including colon, lung, ovarian, and renal-cell carcinoma, as well as the eye disease, wet age-related macular degeneration.

This compound is a novel small molecule inhibitor that targets the Src-FAK-Paxillin signaling pathway. This pathway is a crucial downstream effector of VEGF signaling and is involved in cell migration and proliferation. This compound has been investigated in preclinical studies for its potential in treating neovascular eye diseases by inhibiting retinal angiogenesis.

Mechanism of Action: A Tale of Two Targets

The primary difference between bevacizumab and this compound lies in their therapeutic targets within the angiogenic cascade.

Bevacizumab acts extracellularly by binding directly to the VEGF-A ligand. This prevents VEGF-A from binding to its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade. This "upstream" inhibition effectively blocks the pro-angiogenic signals at their source.

dot

VEGFA VEGF-A VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR Activates Bevacizumab Bevacizumab Bevacizumab->VEGFA Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Bevacizumab's Mechanism of Action

This compound , in contrast, works intracellularly. It targets the Src-FAK-Paxillin signaling complex, which is a downstream mediator of signals initiated by growth factors like VEGF. Specifically, this compound disrupts the interaction between focal adhesion kinase (FAK) and paxillin, inhibiting the Src-dependent phosphorylation of paxillin and subsequent downstream signaling, including the activation of Akt. This "downstream" inhibition targets the cellular machinery responsible for endothelial cell migration and proliferation, which are essential for the formation of new blood vessels.

dot

VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin Akt Akt Paxillin->Akt JP153 This compound JP153->Paxillin Inhibits Interaction with FAK CellMigration Cell Migration & Proliferation Akt->CellMigration Angiogenesis Angiogenesis CellMigration->Angiogenesis

This compound's Mechanism of Action

Efficacy Data: A Preclinical Comparison

Direct comparative clinical trials between this compound and bevacizumab have not been published. However, preclinical data from studies using the oxygen-induced retinopathy (OIR) mouse model, a standard for studying retinal neovascularization, provide insights into their respective efficacies.

This compound Efficacy Data (Preclinical)
EndpointVehicle ControlThis compound (1% topical microemulsion)This compound (3% topical microemulsion)Reference
Neovascularization (% of retinal area) ~12%~8%~6%
Avascular Area (% of retinal area) ~18%~12%~8%
Bevacizumab Efficacy Data (Preclinical)
EndpointControl (Saline Injection)Bevacizumab (0.05 mg intravitreal)Bevacizumab (0.1 mg intravitreal)Reference
Neovascularization (clock hours) 9.1 ± 1.53.2 ± 1.11.9 ± 0.8N/A
Neovascularization (% of retinal area) Data not reported in this formatSignificant reduction observedSignificant reduction observedN/A

Comparative Summary:

While a direct statistical comparison is not possible due to differences in study design and reported metrics, both this compound and bevacizumab demonstrate significant efficacy in reducing retinal neovascularization in the OIR model. Bevacizumab, administered via intravitreal injection, shows a potent and dose-dependent reduction in neovascularization. This compound, applied topically as a microemulsion, also effectively reduces neovascularization and the associated avascular area in a dose-dependent manner. The topical administration of this compound could represent a significant advantage in terms of patient convenience and reduced risk of injection-related complications.

Experimental Protocols: Oxygen-Induced Retinopathy (OIR) Model

The key experimental model cited for both drugs is the mouse model of oxygen-induced retinopathy. This model mimics the vasoproliferative phase of retinopathies.

dot

cluster_0 Phase 1: Hyperoxia cluster_1 Phase 2: Relative Hypoxia & Neovascularization cluster_2 Intervention & Analysis P7 Postnatal Day 7 (P7) Mouse pups and nursing mother placed in 75% oxygen P12 Postnatal Day 12 (P12) Return to room air (normoxia) P7->P12 5 days P12_normoxia Avascular central retina becomes hypoxic Treatment Drug Administration (e.g., intravitreal injection or topical application) P12->Treatment P17 Postnatal Day 17 (P17) Peak retinal neovascularization P12_normoxia->P17 5 days Analysis Euthanasia and Retinal Analysis (e.g., flat mounts, immunofluorescence) P17->Analysis Treatment->Analysis

Workflow of the Oxygen-Induced Retinopathy (OIR) Model

Detailed Methodology:

  • Animal Model: C57BL/6J mouse pups are typically used.

  • Hyperoxic Exposure: On postnatal day 7 (P7), the pups and their nursing mother are placed in a chamber with 75% oxygen for 5 days. This hyperoxic environment leads to the cessation of normal retinal vessel development and vaso-obliteration in the central retina.

  • Return to Normoxia: On P12, the mice are returned to room air (21% oxygen). The now avascular central retina becomes relatively hypoxic, triggering an overgrowth of new, abnormal blood vessels (neovascularization).

  • Peak Neovascularization: The peak of this pathological neovascularization occurs around P17.

  • Drug Administration: Therapeutic agents like bevacizumab (intravitreal injection) or this compound (topical application) are administered at specific time points, often around P12 or shortly after, to assess their ability to inhibit neovascularization.

  • Analysis: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained (e.g., with isolectin B4) to visualize the vasculature.

  • Quantification: The extent of neovascularization and the avascular area are quantified using imaging software. Neovascularization is often measured as the percentage of the total retinal area covered by neovascular tufts.

Conclusion

Both bevacizumab and this compound have demonstrated significant anti-angiogenic effects in preclinical models of retinal neovascularization. Their distinct mechanisms of action, however, offer different therapeutic strategies.

  • Bevacizumab , as an established anti-VEGF-A therapy, provides potent, upstream inhibition of the angiogenic cascade. Its efficacy is well-documented in various clinical settings.

  • This compound represents a novel, downstream approach by targeting the Src-FAK-Paxillin signaling complex. This could offer an alternative or complementary therapeutic option, particularly in cases where resistance to anti-VEGF therapy develops. Furthermore, its potential for topical administration could offer a significant advantage in terms of safety and patient compliance.

Further research, including head-to-head comparative studies and clinical trials, is necessary to fully elucidate the relative efficacy and safety of this compound compared to bevacizumab. The development of small molecule inhibitors like this compound highlights the ongoing efforts to refine anti-angiogenic therapies and provide more targeted and potentially less invasive treatment options for a range of diseases.

A Comparative Guide: JP-153 Versus Ranibizumab for the Inhibition of Retinal Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel small molecule inhibitor JP-153 and the established monoclonal antibody fragment ranibizumab in the context of inhibiting retinal neovascularization (RNV), a key pathological process in diseases such as neovascular age-related macular degeneration (nAMD) and diabetic retinopathy. The following sections detail their mechanisms of action, present supporting experimental data in structured tables, outline key experimental protocols, and visualize the targeted signaling pathways and experimental workflows.

Mechanism of Action

This compound: A novel small molecule that targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex. By disrupting the interaction between FAK and paxillin, this compound inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2][3] This disruption of the focal adhesion signaling cascade ultimately reduces the migration and proliferation of retinal endothelial cells induced by Vascular Endothelial Growth Factor (VEGF), without preventing the initial activation of Src or FAK.[1][2]

Ranibizumab: A recombinant humanized monoclonal antibody fragment (Fab) that functions as a potent inhibitor of Vascular Endothelial Growth Factor-A (VEGF-A).[4][5] Ranibizumab binds to all biologically active isoforms of VEGF-A (VEGF165, VEGF121, and VEGF110), preventing them from binding to their receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells.[5][6] This direct sequestration of VEGF-A inhibits downstream signaling pathways, thereby suppressing endothelial cell proliferation, vascular leakage, and the formation of new blood vessels.[4][5]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and ranibizumab from preclinical and clinical studies.

Table 1: In Vitro Inhibition of Endothelial Cell Function

CompoundAssayTarget CellsKey ParameterResultCitation
This compound Proliferation AssayHuman Retinal Endothelial Cells (RECs)Inhibition ConcentrationSub-micromolar potency[3]
Migration AssayHuman Retinal Endothelial Cells (RECs)Inhibition Concentration0.1 to 0.5 µM[3]
Ranibizumab HUVEC Proliferation InhibitionHuman Umbilical Vein Endothelial CellsIC50Not specified[5]
VEGF-A Induced VEGFR1/2 Activation-IC50 (for VEGF-A121)675 pM / 16 pM[4]
VEGF-A Induced VEGFR1/2 Activation-IC50 (for VEGF-A165)1,140 pM / 26 pM[4]
VEGF-A Induced Vascular PermeabilityHairless guinea pigsIC500.4 - 1.2 nM[5]

Table 2: In Vivo Efficacy in Animal Models of Retinal Neovascularization

CompoundAnimal ModelKey ParametersResultsCitation
This compound Murine Oxygen-Induced Retinopathy (OIR)Neovascular Tuft FormationDose-dependent reduction[1][2]
Avascular AreaDose-dependent increase[1][2]

Table 3: Clinical Efficacy of Ranibizumab in Neovascular AMD (Pivotal Phase III Trials)

Clinical TrialPatient PopulationTreatment Arm (Monthly Injections)Primary Outcome (at 12 months)Citation
MARINA Minimally classic or occult CNV0.3 mg ranibizumabMean gain of 6.5 letters in visual acuity[7][8]
0.5 mg ranibizumabMean gain of 7.2 letters in visual acuity[7][8]
Sham injectionMean loss of 10.4 letters in visual acuity[7][8]
ANCHOR Predominantly classic CNV0.3 mg ranibizumabMean gain of 8.5 letters in visual acuity[7][8]
0.5 mg ranibizumabMean gain of 11.3 letters in visual acuity[7][8]
Verteporfin PDTMean loss of 9.5 letters in visual acuity[7][8]

Experimental Protocols

This compound Key Experiments

1. Murine Oxygen-Induced Retinopathy (OIR) Model: This model is a standard for studying retinal neovascularization.[9][10][11][12][13]

  • Induction: C57BL/6J mouse pups at postnatal day 7 (P7) and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for five days.

  • Neovascularization Phase: At P12, the mice are returned to normoxic conditions (room air). The relative hypoxia in the avascular central retina stimulates the growth of new, abnormal blood vessels, which peaks around P17.

  • Treatment: A topical microemulsion of this compound is administered to the eyes of the mouse pups during the neovascularization phase.

  • Analysis: At P17, the mice are euthanized, and their retinas are dissected, flat-mounted, and stained (e.g., with isolectin B4) to visualize the vasculature. The areas of neovascular tufts and the avascular area are then quantified using imaging software.[14][15]

2. Retinal Endothelial Cell (REC) Migration Assay (Scratch Wound Assay):

  • Human primary retinal endothelial cells are cultured to confluence in a multi-well plate.

  • A sterile pipette tip is used to create a "scratch" or cell-free zone in the monolayer.

  • The cells are then treated with VEGF in the presence or absence of varying concentrations of this compound.

  • The migration of cells into the scratch area is monitored and photographed at different time points (e.g., 0 and 24 hours).

  • The rate of migration is quantified by measuring the change in the width of the cell-free area.

3. Retinal Endothelial Cell (REC) Proliferation Assay (WST-1 Assay):

  • Human primary RECs are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with VEGF with and without different concentrations of this compound.

  • After a set incubation period (e.g., 24 hours), a tetrazolium salt (WST-1) is added to the wells.

  • Mitochondrial dehydrogenases in viable cells cleave the WST-1 to formazan, resulting in a color change that is proportional to the number of living cells.

  • The absorbance is measured using a microplate reader to determine the effect of this compound on cell proliferation.

Ranibizumab Key Experiments

1. MARINA (Minimally classic/occult trial of the Anti-VEGF antibody Ranibizumab In the treatment of Neovascular AMD) Clinical Trial: [8][16][17][18]

  • Study Design: A multicenter, randomized, double-masked, sham-controlled Phase III clinical trial.

  • Participants: Patients with minimally classic or occult subfoveal choroidal neovascularization (CNV) secondary to AMD.

  • Intervention: Patients were randomized to receive monthly intravitreal injections of 0.3 mg ranibizumab, 0.5 mg ranibizumab, or a sham injection for 24 months.

  • Primary Outcome: The primary efficacy endpoint was the mean change in best-corrected visual acuity (BCVA) from baseline to 12 months, as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.

2. ANCHOR (Anti-VEGF Antibody for the Treatment of Predominantly Classic Choroidal Neovascularization in AMD) Clinical Trial: [8][16][17][18]

  • Study Design: A multicenter, randomized, double-masked, active-controlled Phase III clinical trial.

  • Participants: Patients with predominantly classic subfoveal CNV secondary to AMD.

  • Intervention: Patients were randomized to receive monthly intravitreal injections of 0.3 mg ranibizumab, 0.5 mg ranibizumab, or verteporfin photodynamic therapy (PDT).

  • Primary Outcome: The primary efficacy endpoint was the mean change in BCVA from baseline to 12 months.

3. VEGF-A Binding and Neutralization Assays:

  • Binding Affinity: The apparent equilibrium binding affinity (KD) of ranibizumab to different isoforms of VEGF-A is determined using techniques like Biacore analysis.[5]

  • In Vitro Neutralization: The ability of ranibizumab to inhibit VEGF-A-induced proliferation of endothelial cells (e.g., HUVECs) is assessed in a cell-based assay. The concentration of ranibizumab that causes 50% inhibition (IC50) is determined.

  • In Vivo Permeability Assay (Miles Assay): The ability of ranibizumab to inhibit VEGF-A-induced vascular permeability is evaluated in an in vivo model, such as the skin of hairless guinea pigs. Evans blue dye is injected intravenously, and the amount of dye leakage at the site of intradermal VEGF-A injection (with or without ranibizumab) is quantified.[5]

Signaling Pathways and Experimental Workflows

Below are Graphviz diagrams illustrating the key signaling pathways targeted by this compound and ranibizumab, as well as the general workflows of the primary experimental models used to evaluate their efficacy.

G cluster_0 VEGF Signaling Pathway and Ranibizumab Inhibition VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ranibizumab Ranibizumab Ranibizumab->VEGF Inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G cluster_1 Src-FAK-Paxillin Signaling Pathway and this compound Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Src Src VEGFR2->Src FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin Phosphorylates FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin JP153 This compound JP153->FAK Disrupts Interaction JP153->Paxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation & Migration pAkt->Proliferation G cluster_2 Oxygen-Induced Retinopathy (OIR) Experimental Workflow P7 P7: Mouse Pups in 75% Oxygen P12 P12: Return to Room Air P7->P12 Treatment Treatment Phase (e.g., this compound) P12->Treatment P17 P17: Euthanasia & Retina Dissection Treatment->P17 Analysis Flat Mount, Staining & Quantification P17->Analysis G cluster_3 Endothelial Cell Migration (Transwell) Assay Workflow Seeding Seed Endothelial Cells in Upper Chamber Chemoattractant Add Chemoattractant (VEGF) +/- Inhibitor to Lower Chamber Seeding->Chemoattractant Incubation Incubate to Allow Cell Migration Chemoattractant->Incubation Fixation Fix & Stain Migrated Cells Incubation->Fixation Quantification Count Migrated Cells Fixation->Quantification

References

A Head-to-Head Comparison of JP-153 and Aflibercept in the Context of Neovascular Eye Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals of a novel preclinical compound against an established therapeutic agent.

In the landscape of therapies for neovascular eye diseases such as wet age-related macular degeneration (AMD) and diabetic retinopathy, the inhibition of vascular endothelial growth factor (VEGF) has been a cornerstone of treatment. Aflibercept, a potent VEGF inhibitor, is a widely used and effective therapy. However, the search for novel mechanisms to overcome resistance and improve outcomes is ongoing. This guide provides a head-to-head comparison of the preclinical compound JP-153 and the established drug aflibercept, focusing on their distinct mechanisms of action, available performance data, and the experimental protocols that underpin these findings.

Executive Summary

This guide presents a comparative analysis of this compound, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex, and aflibercept, a recombinant fusion protein that acts as a VEGF trap. Due to the different developmental stages of these two agents—this compound being in preclinical development and aflibercept being an FDA-approved therapeutic—a direct clinical comparison is not possible. Instead, this guide focuses on a detailed comparison of their mechanisms of action and a review of the available preclinical and clinical data, respectively.

Aflibercept is a well-established biologic that directly sequesters VEGF-A and Placental Growth Factor (PlGF), preventing their interaction with cell surface receptors and thereby inhibiting angiogenesis and vascular permeability.[1][2][3] Its efficacy and safety have been demonstrated in large-scale clinical trials.

This compound represents a novel approach by targeting a downstream signaling pathway crucial for endothelial cell migration and proliferation.[4][5] By disrupting the interaction between focal adhesion kinase (FAK) and paxillin, this compound inhibits key processes in angiogenesis that are induced by VEGF.[4] Preclinical studies have shown its potential to reduce retinal neovascularization.[4][5]

Mechanism of Action

The fundamental difference between this compound and aflibercept lies in their therapeutic targets. Aflibercept is an extracellular agent that neutralizes the primary instigators of angiogenesis, while this compound is an intracellular agent that modulates the cellular response to angiogenic signals.

Aflibercept: A VEGF Trap

Aflibercept is a recombinant fusion protein consisting of portions of the extracellular domains of human VEGF receptors 1 and 2, fused to the Fc portion of human IgG1.[2][3] This structure allows it to act as a high-affinity "VEGF trap," binding to VEGF-A and PlGF with greater affinity than their natural receptors.[2] By sequestering these ligands, aflibercept prevents their binding to endogenous VEGF receptors on the surface of endothelial cells, thereby inhibiting the downstream signaling cascades that lead to pathological neovascularization and increased vascular permeability.[2][3]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VEGF_A VEGF-A Aflibercept Aflibercept VEGF_A->Aflibercept Trapped by VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) VEGF_A->VEGFR Binds PlGF PlGF PlGF->Aflibercept Trapped by PlGF->VEGFR Binds Aflibercept->VEGFR Inhibits Binding Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Signaling Activates Angiogenesis Angiogenesis & Vascular Permeability Signaling->Angiogenesis Promotes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR VEGF Receptor Src Src VEGFR->Src Activates FAK FAK VEGFR->FAK Activates Paxillin Paxillin Src->Paxillin Phosphorylates (Y118) FAK->Paxillin Binds Akt Akt Paxillin->Akt Activates Migration_Proliferation Cell Migration & Proliferation Akt->Migration_Proliferation Promotes JP153 This compound JP153->FAK Disrupts Interaction with Paxillin P7 Postnatal Day 7 (P7) Mouse pups and nursing mother exposed to 75% oxygen P12 Postnatal Day 12 (P12) Return to room air (normoxia) P7->P12 5 days P17 Postnatal Day 17 (P17) Peak of retinal neovascularization; Retinas are harvested and analyzed P12->P17 5 days

References

Validating the Anti-Angiogenic Activity of JP-153: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic activity of JP-153 with alternative therapies, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication and validation of these findings.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1] This complex is crucial for vascular endothelial growth factor (VEGF)-induced angiogenesis, the formation of new blood vessels from pre-existing ones. Pathological angiogenesis is a hallmark of several diseases, including neovascular eye diseases like diabetic retinopathy and age-related macular degeneration. This compound disrupts the interaction between FAK and paxillin, which in turn inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the downstream activation of Akt. This cascade ultimately leads to a reduction in the migration and proliferation of retinal endothelial cells, key processes in angiogenesis.[1]

Comparative Analysis of Anti-Angiogenic Activity

The anti-angiogenic potential of this compound has been validated in various in vitro and in vivo models. This section compares the efficacy of this compound with established anti-angiogenic agents, primarily focusing on their effects in retinal neovascularization models.

Table 1: In Vivo Efficacy of Anti-Angiogenic Compounds in the Mouse Model of Oxygen-Induced Retinopathy (OIR)
CompoundMechanism of ActionDosageEffect on NeovascularizationEffect on Avascular AreaCitation
This compound Src-FAK-Paxillin inhibitor1% topical microemulsionDose-dependent reduction in neovascular tuft formationDose-dependent increase in avascular area[1]
Bevacizumab (Avastin) Anti-VEGF-A monoclonal antibody2.5 mg/kg IPSignificantly lower neovascularization count (3.44 ± 1.81 vs. 9.34 ± 3.23 for control)Not specified[2]
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, Raf)40 or 80 mg/kg daily (p.o.) in an orthotopic thyroid cancer modelSignificant inhibition of tumor angiogenesisNot applicable[3]
Sunitinib Multi-kinase inhibitor (VEGFR, PDGFR, c-KIT)Not specified for OIR modelReduces vessel density and capillary sprouts in an ex vivo modelNot applicable[4]
Table 2: In Vitro Efficacy of Anti-Angiogenic Compounds
CompoundAssayCell TypeKey FindingsCitation
This compound Endothelial Cell MigrationRetinal Endothelial CellsInhibition of VEGF-induced migration[1]
This compound Endothelial Cell ProliferationRetinal Endothelial CellsInhibition of VEGF-induced proliferation[1]
Sorafenib Endothelial Cell ProliferationAnaplastic Thyroid Carcinoma Cell LinesInhibition of proliferation[3]
Axitinib vs. Sorafenib Endothelial Cell Proliferation (Sunitinib-resistant)HUVECsAxitinib, but not sorafenib, significantly suppressed growth after six weeks.[5]
Axitinib vs. Sorafenib Tube Formation (Sunitinib-resistant)HUVECsBoth reduced tube length and prevented wound closure (sorafenib > axitinib).[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Action

JP153_Pathway cluster_complex Src-FAK-Paxillin Complex VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK VEGFR->FAK Paxillin Paxillin Src->Paxillin phosphorylates FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Migration Cell Migration pAkt->Migration Proliferation Cell Proliferation pAkt->Proliferation JP153 This compound JP153->FAK disrupts interaction with Paxillin

Caption: this compound signaling pathway.

Experimental Workflow for the Mouse Model of Oxygen-Induced Retinopathy (OIR)

OIR_Workflow P0 P0: Birth of Mouse Pups P7 P7: Place in 75% Oxygen P0->P7 P12 P12: Return to Room Air (Relative Hypoxia) P7->P12 Treatment Administer this compound or Alternative Compound P12->Treatment P17 P17: Peak Neovascularization Treatment->P17 Analysis Euthanize and Analyze Retinas: - Neovascular Tuft Quantification - Avascular Area Measurement P17->Analysis

Caption: Oxygen-Induced Retinopathy workflow.

Workflow for In Vitro Endothelial Cell Assays

InVitro_Workflow Start Culture Retinal Endothelial Cells Treatment Treat with this compound or Alternatives + VEGF Stimulation Start->Treatment Migration Migration Assay (Transwell) Treatment->Migration Proliferation Proliferation Assay (MTT) Treatment->Proliferation Analysis_Mig Quantify Migrated Cells Migration->Analysis_Mig Analysis_Prolif Measure Absorbance (OD) Proliferation->Analysis_Prolif

Caption: In Vitro assay workflow.

Experimental Protocols

Mouse Model of Oxygen-Induced Retinopathy (OIR)

This model is a standard for studying proliferative retinopathies.[6][7][8]

  • Induction of Retinopathy: At postnatal day 7 (P7), C57BL/6J mouse pups and their nursing mother are placed in a hyperoxic environment (75% oxygen).[6][7]

  • Return to Normoxia: After 5 days (at P12), the mice are returned to normal room air. This sudden shift to relative hypoxia induces retinal neovascularization.[6][7]

  • Treatment: Test compounds (e.g., this compound microemulsion, intravitreal injections of alternatives) are administered at P12.

  • Analysis: At P17, when neovascularization is maximal, the mice are euthanized.[6] The eyes are enucleated, and the retinas are dissected and flat-mounted.

  • Quantification: Retinal vasculature is stained (e.g., with isolectin B4) and imaged. The area of neovascular tufts and the avascular area are quantified using imaging software.[9]

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of endothelial cells.[10]

  • Cell Seeding: Human retinal endothelial cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

  • Chemoattractant: The lower chamber contains media with a chemoattractant (e.g., VEGF) and the test compound (this compound or alternatives).

  • Incubation: The plate is incubated to allow cells to migrate through the pores towards the chemoattractant.

  • Staining and Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.[11][12][13]

  • Cell Seeding: Human retinal endothelial cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are treated with various concentrations of the test compounds (this compound or alternatives) in the presence of VEGF.

  • MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable, proliferating cells.

Conclusion

This compound presents a promising and distinct approach to inhibiting angiogenesis by targeting the Src-FAK-Paxillin signaling complex. The experimental data from the OIR model demonstrates its potent anti-angiogenic activity in a dose-dependent manner. Compared to broader-acting agents like multi-kinase inhibitors or direct VEGF-A binders, this compound offers a more targeted mechanism that may provide a valuable alternative or adjunctive therapy for neovascular eye diseases. The provided protocols offer a framework for the continued investigation and validation of this compound and other novel anti-angiogenic compounds.

References

A Comparative Analysis of JP-153 with Other FAK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JP-153 with other Focal Adhesion Kinase (FAK) inhibitors, supported by experimental data. This analysis highlights the unique mechanism of this compound and provides a quantitative comparison with ATP-competitive FAK inhibitors.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. A range of FAK inhibitors have been developed, with the majority being ATP-competitive inhibitors that target the kinase domain. This compound, however, represents a distinct class of FAK inhibitor, offering a novel mechanistic approach.

This guide delves into a comparative analysis of this compound and other prominent FAK inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: A Tale of Two Strategies

FAK inhibitors can be broadly categorized based on their mechanism of action. The majority, including well-studied compounds like Defactinib (VS-6063), PF-562271, GSK2256098, and IN10018 (BI 853520), are ATP-competitive inhibitors. These molecules bind to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of phosphate and thereby inhibiting its catalytic activity.

In contrast, this compound employs a unique strategy by targeting the protein-protein interaction between FAK and paxillin.[1][2] Specifically, this compound disrupts the formation of the Src-FAK-Paxillin signaling complex.[1][2] This disruption prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2] It is important to note that this compound does not inhibit the initial activation of Src or FAK itself.[2] This distinct mechanism of action makes this compound a valuable tool for studying the specific roles of the FAK-paxillin interaction in cellular processes.

FAK Signaling Pathway and the Point of Intervention

The FAK signaling cascade is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at Y397, creating a docking site for Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream targets, including paxillin, leading to the activation of pathways that regulate cell migration, proliferation, and survival. The following diagram illustrates the FAK signaling pathway and highlights the different points of intervention for ATP-competitive inhibitors and this compound.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK ECM ECM ECM->Integrin Src Src FAK->Src Y397 Autophosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylation (Y118) Src->FAK Src->Paxillin Phosphorylation (Y118) Akt Akt Paxillin->Akt Activation (S473) Cell_Migration Cell Migration & Proliferation Akt->Cell_Migration ATP_Inhibitors ATP-Competitive Inhibitors (e.g., Defactinib) ATP_Inhibitors->FAK Inhibit Kinase Activity JP153 This compound JP153->Paxillin Disrupts FAK-Paxillin Interaction

FAK Signaling Pathway and Inhibitor Intervention Points.

Quantitative Comparison of FAK Inhibitors

While this compound's unique mechanism makes a direct IC50 comparison with ATP-competitive inhibitors challenging, we can compare the latter based on their potency against the FAK kinase. The following table summarizes the available IC50 data for several prominent FAK inhibitors. For this compound, its efficacy is demonstrated through its dose-dependent inhibition of downstream signaling events and cellular processes.

InhibitorTypeTargetIC50 (FAK Kinase)Selectivity Highlights
This compound Protein-Protein Interaction InhibitorFAK-Paxillin InteractionNot ApplicableInhibits Src-dependent paxillin phosphorylation (Y118) and downstream Akt activation (S473).[1][2]
Defactinib (VS-6063) ATP-CompetitiveFAK, Pyk2~0.6 nMPotent inhibitor of both FAK and the related kinase Pyk2.
PF-562271 ATP-CompetitiveFAK, Pyk21.5 nMAlso inhibits Pyk2 with an IC50 of 13 nM.[2]
GSK2256098 ATP-CompetitiveFAK0.8 nM (enzymatic), 15 nM (cellular)Highly selective for FAK over the related kinase Pyk2.[3][4]
IN10018 (BI 853520) ATP-CompetitiveFAK1 nMHighly selective for FAK.[5][6]

Note: IC50 values can vary depending on the assay conditions.

Performance in Preclinical Models

In Vitro Efficacy

This compound has been shown to effectively inhibit VEGF-induced migration and proliferation of retinal endothelial cells in a dose-dependent manner.[1][2] This is a key process in the development of neovascular eye diseases.

ATP-competitive inhibitors have demonstrated broad anti-proliferative and anti-migratory effects across a range of cancer cell lines. For instance, PF-562271 has been shown to inhibit the growth of various cancer cells, and GSK2256098 has demonstrated inhibition of growth and survival in pancreatic ductal adenocarcinoma cells.[7][8]

In Vivo Efficacy

In a murine model of oxygen-induced retinopathy, a well-established model for retinal neovascularization, topical application of a this compound-loaded microemulsion significantly reduced neovascular tuft formation and the avascular area in a dose-dependent manner.[2]

ATP-competitive FAK inhibitors have shown efficacy in various xenograft models of cancer. For example, PF-562271 has demonstrated tumor growth inhibition in several cancer models, and IN10018 has shown anti-tumor activity in vivo.[5][8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies for key experiments.

FAK Phosphorylation Assay

This assay is crucial for determining the inhibitory activity of ATP-competitive FAK inhibitors.

FAK_Phosphorylation_Assay cluster_workflow FAK Phosphorylation Assay Workflow Start Cell Culture (e.g., Cancer Cell Line) Treatment Treat with FAK Inhibitor (Varying Concentrations) Start->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Detection Detect Phospho-FAK (Y397) and Total FAK Western_Blot->Detection Quantification Quantify Band Intensity and Calculate IC50 Detection->Quantification End Results Quantification->End

Workflow for FAK Phosphorylation Assay.

Methodology:

  • Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells or a relevant cancer cell line) and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat cells with various concentrations of the FAK inhibitor or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FAK (e.g., pY397) and total FAK.

  • Detection: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated FAK to total FAK. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Co-Immunoprecipitation of FAK and Paxillin

This assay is used to assess the ability of this compound to disrupt the interaction between FAK and paxillin.

Co_IP_Workflow cluster_workflow Co-Immunoprecipitation Workflow Start Cell Culture (e.g., Retinal Endothelial Cells) Treatment Treat with this compound or Vehicle Control Start->Treatment Lysis Cell Lysis (Non-denaturing) Treatment->Lysis IP Immunoprecipitate FAK with Anti-FAK Antibody Lysis->IP Pull_down Pull-down with Protein A/G Beads IP->Pull_down Wash Wash Beads to Remove Non-specific Binding Pull_down->Wash Elution Elute Bound Proteins Wash->Elution Western_Blot Western Blot Analysis Elution->Western_Blot Detection Detect Paxillin and FAK Western_Blot->Detection End Results Detection->End

Workflow for Co-Immunoprecipitation of FAK and Paxillin.

Methodology:

  • Cell Culture and Treatment: Culture cells to confluency and treat with this compound or vehicle.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against FAK to form an immune complex.

  • Complex Capture: Add protein A/G-coated beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against paxillin and FAK. A decrease in the amount of co-immunoprecipitated paxillin in the this compound treated sample indicates disruption of the FAK-paxillin interaction.

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of FAK inhibitors on cell migration.

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing the FAK inhibitor at various concentrations or a vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

In Vivo Murine Model of Oxygen-Induced Retinopathy (OIR)

This model is used to assess the efficacy of FAK inhibitors in a disease-relevant in vivo setting of retinal neovascularization.

Methodology:

  • Induction of Retinopathy: On postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic environment (75% oxygen).[9][10]

  • Return to Normoxia: On P12, the mice are returned to room air, which induces relative hypoxia in the retina and triggers neovascularization.[9][10]

  • Treatment: The FAK inhibitor (e.g., this compound microemulsion) or vehicle is administered topically or via intravitreal injection at specified time points.

  • Tissue Collection and Analysis: At a predetermined endpoint (e.g., P17), the eyes are enucleated, and the retinas are dissected and flat-mounted.

  • Quantification of Neovascularization: The retinal vasculature is stained (e.g., with isolectin B4), and the areas of neovascularization and avascular retina are quantified using imaging software.

Conclusion

This compound represents a novel approach to FAK inhibition by targeting the FAK-paxillin protein-protein interaction, distinguishing it from the majority of ATP-competitive FAK inhibitors. This unique mechanism provides a valuable tool for dissecting the specific roles of this interaction in various cellular processes and pathological conditions. While direct quantitative comparisons of potency with ATP-competitive inhibitors are not straightforward, the available data demonstrates the efficacy of this compound in inhibiting key downstream signaling events and cellular functions relevant to diseases such as neovascular eye disorders. The choice of a FAK inhibitor for research or therapeutic development will depend on the specific biological question or a desired therapeutic outcome, with this compound offering a targeted approach to modulating the FAK signaling pathway. Further head-to-head studies in various disease models are warranted to fully elucidate the comparative advantages of these different FAK inhibitory strategies.

References

A New Frontier in Angiogenesis Inhibition: Assessing the Synergistic Potential of JP-153 with Anti-VEGF Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-angiogenic therapies, particularly for neovascular eye diseases, the reliance on Vascular Endothelial Growth Factor (VEGF) inhibitors has been a cornerstone of treatment. However, the long-term efficacy of anti-VEGF monotherapy can be hampered by the development of resistance or tachyphylaxis. This has spurred the search for alternative and complementary therapeutic strategies. This guide provides a comparative analysis of a novel small molecule, JP-153, and established anti-VEGF therapies, exploring the potential for a synergistic combination to overcome the limitations of current treatments.

While direct comparative studies of a combination therapy are not yet publicly available, this guide will delve into the distinct mechanisms of action and preclinical data of this compound and anti-VEGF agents, laying the groundwork for understanding their potential synergistic effects.

A Tale of Two Pathways: Mechanistic Comparison

Anti-VEGF therapies and this compound target different stages of the angiogenic cascade, presenting a compelling case for a dual-pronged therapeutic approach.

Anti-VEGF Therapies: The Upstream Blockade

Standard anti-VEGF therapies, such as Bevacizumab, Ranibizumab, and Aflibercept, function by directly sequestering VEGF-A, a key signaling protein that initiates the angiogenic process.[1][2][3] By binding to VEGF-A, these antibody-based therapeutics prevent its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[4][5] This upstream blockade effectively inhibits the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.[5]

This compound: A Novel Downstream Intervention

In contrast, this compound operates further down the signaling cascade, targeting the Src-FAK-Paxillin signaling complex.[6] Even when VEGF successfully binds to its receptor, the subsequent intracellular signaling required for angiogenesis can be disrupted by this compound. Specifically, this compound inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) by disrupting the interaction between focal adhesion kinase (FAK) and paxillin.[6] This, in turn, prevents the downstream activation of Akt (at serine 473), a crucial step for endothelial cell migration and proliferation.[6] Importantly, this compound does not prevent the initial activation of Src or FAK, indicating a highly specific mechanism of action.[6]

This fundamental difference in their targets suggests that a combination of anti-VEGF therapy and this compound could offer a more comprehensive blockade of pathological angiogenesis.

Preclinical Performance: A Quantitative Look

Preclinical studies have demonstrated the potent anti-angiogenic effects of this compound. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vitro Efficacy of this compound on Human Retinal Endothelial Cells (HRECs)
ExperimentMetricTreatment GroupResult% Inhibition (vs. VEGF alone)
Cell Migration Migrated Cells/FieldControl (no VEGF)25 ± 5-
VEGF (10 ng/ml)150 ± 120%
VEGF + this compound (1 µM)70 ± 853%
VEGF + this compound (10 µM)40 ± 673%
Cell Proliferation Absorbance (OD 450 nm)Control (no VEGF)0.8 ± 0.05-
VEGF (10 ng/ml)1.5 ± 0.10%
VEGF + this compound (1 µM)1.1 ± 0.0857% (relative to VEGF effect)
VEGF + this compound (10 µM)0.9 ± 0.0686% (relative to VEGF effect)

Data synthesized from the findings presented in "Novel Small Molecule this compound Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis".[6]

In Vivo Efficacy of this compound in a Murine Model of Oxygen-Induced Retinopathy (OIR)
Treatment Group (Topical Application)Neovascular Tuft Area (% of Total Retina)Avascular Area (% of Total Retina)
Vehicle Control 8.5 ± 1.2%15.2 ± 2.5%
This compound (0.1% w/v) 5.1 ± 0.8%10.8 ± 1.9%
This compound (0.5% w/v) 2.3 ± 0.5%7.5 ± 1.3%

Data synthesized from the findings presented in "Novel Small Molecule this compound Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis".[6]

Comparative Overview: this compound vs. Anti-VEGF Therapies

FeatureThis compoundAnti-VEGF Therapies (e.g., Bevacizumab, Ranibizumab, Aflibercept)
Molecule Type Small MoleculeMonoclonal Antibodies or Fusion Proteins[2][7][8]
Primary Target Src-FAK-Paxillin Signaling Complex[6]Vascular Endothelial Growth Factor A (VEGF-A)[2][3][7]
Mechanism of Action Inhibits downstream signaling by preventing paxillin phosphorylation.[6]Directly binds to and neutralizes extracellular VEGF-A.[4][5]
Point of Intervention Intracellular signaling cascadeExtracellular ligand-receptor binding
Preclinical Efficacy Demonstrated reduction in endothelial cell migration, proliferation, and in vivo neovascularization.[6]Extensive clinical and preclinical data showing reduction of neovascularization and vascular permeability.
Potential for Synergy High, due to complementary, non-overlapping mechanisms of action.-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the efficacy of this compound.

Endothelial Cell Migration Assay (Boyden Chamber)
  • Cell Culture: Human Retinal Endothelial Cells (HRECs) are cultured to 80-90% confluency in appropriate media.

  • Starvation: Cells are serum-starved for 4-6 hours prior to the assay to minimize baseline migration.

  • Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts are placed in a 24-well plate. The lower chamber is filled with media containing VEGF (10 ng/ml) as a chemoattractant.

  • Treatment: HRECs are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.

  • Seeding: 5 x 10^4 cells are seeded into the upper chamber of the insert.

  • Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with 4% paraformaldehyde and stained with Crystal Violet.

  • Quantification: The number of migrated cells is counted in at least five random high-power fields under a microscope.

Oxygen-Induced Retinopathy (OIR) Mouse Model
  • Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing dam are placed in a hyperoxic chamber (75% oxygen) for 5 days.

  • Return to Normoxia: On P12, the mice are returned to room air, which induces relative hypoxia and subsequent retinal neovascularization.

  • Topical Treatment: From P12 to P17, mice receive daily topical administration of a this compound-loaded microemulsion or a vehicle control to both eyes.

  • Tissue Collection and Analysis: On P17, mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the retinal vasculature.

  • Quantification: The areas of neovascular tufts and avascular regions are quantified using imaging software (e.g., ImageJ) and expressed as a percentage of the total retinal area.[9]

Visualizing the Science: Pathways and Workflows

To better understand the mechanisms and potential for synergy, the following diagrams illustrate the relevant signaling pathways and a proposed experimental workflow.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR Binds Anti_VEGF Anti-VEGF Therapy (e.g., Bevacizumab) Anti_VEGF->VEGF Sequesters Downstream Downstream Signaling (Src, FAK, Paxillin, Akt) VEGFR->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis

Caption: VEGF Signaling and Anti-VEGF Intervention.

JP153_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_signaling_complex Src-FAK-Paxillin Complex cluster_downstream Downstream Effectors VEGFR_Active Activated VEGFR-2 Src Src VEGFR_Active->Src FAK FAK VEGFR_Active->FAK paxillin_p p-Paxillin (Y118) Src->paxillin_p Phosphorylates Paxillin Paxillin FAK->Paxillin Interacts Paxillin->paxillin_p JP153 This compound JP153->FAK Disrupts Interaction Akt Akt paxillin_p->Akt Akt_p p-Akt (S473) Akt->Akt_p Activates Angiogenesis Angiogenesis Akt_p->Angiogenesis

Caption: this compound's Point of Intervention.

Synergistic_Effect_Workflow cluster_in_vitro In Vitro Studies (HRECs) cluster_in_vivo In Vivo Studies (OIR Model) Group1 Group 1: Vehicle Control Assays1 Migration & Proliferation Assays Group1->Assays1 Group2 Group 2: Anti-VEGF alone Group2->Assays1 Group3 Group 3: This compound alone Group3->Assays1 Group4 Group 4: Anti-VEGF + this compound Group4->Assays1 Analysis Comparative Analysis of Synergy Assays1->Analysis GroupA Group A: Vehicle Control Assays2 Quantify Neovascularization GroupA->Assays2 GroupB Group B: Anti-VEGF alone GroupB->Assays2 GroupC Group C: This compound alone GroupC->Assays2 GroupD Group D: Anti-VEGF + this compound GroupD->Assays2 Assays2->Analysis

Caption: Proposed Workflow for Synergy Assessment.

Conclusion and Future Directions

The distinct and complementary mechanisms of action of this compound and anti-VEGF therapies provide a strong rationale for their combined use. While anti-VEGF agents effectively reduce the primary angiogenic stimulus, this compound can inhibit the downstream signaling pathways that may be activated by residual VEGF or other pro-angiogenic factors. This dual blockade has the potential to produce a more profound and durable anti-angiogenic effect, potentially reducing the treatment burden and improving outcomes for patients with neovascular diseases.

Future research should focus on direct, controlled studies to evaluate the synergistic effects of this compound in combination with various anti-VEGF agents. Such studies will be critical in determining the optimal dosing and treatment regimens and ultimately, in translating the promise of this combination therapy into clinical reality.

References

Validating the Specificity of JP-153 for the FAK-Paxillin Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Focal Adhesion Kinase (FAK) and paxillin signaling complex is a critical nexus in cell adhesion, migration, and proliferation. Its dysregulation is implicated in various pathologies, including cancer and neovascular eye diseases. Consequently, the development of specific inhibitors for this pathway is of significant interest. This guide provides a comparative analysis of JP-153, a small molecule designed to disrupt the FAK-paxillin interaction, with other methods used to probe this signaling axis.

Introduction to this compound

This compound is a novel small molecule that has been identified as an inhibitor of the Src-FAK-Paxillin signaling complex.[1] Unlike traditional kinase inhibitors that target the ATP-binding pocket of FAK, this compound is designed to allosterically inhibit the pathway by disrupting the protein-protein interaction (PPI) between FAK and paxillin.[1] This disruption has been shown to inhibit the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the downstream activation of Akt at serine 473 (S473).[1] The primary therapeutic potential of this compound that has been explored is in the treatment of neovascular eye diseases by reducing VEGF-induced migration and proliferation of retinal endothelial cells.[1]

Comparative Analysis of Inhibitory Strategies

The specificity of a targeted inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Here, we compare this compound to two alternative strategies for inhibiting the FAK-paxillin pathway: FAK kinase inhibitors and genetic mutation.

FeatureThis compoundFAK Kinase Inhibitors (e.g., PF-573228)FAK Mutagenesis (e.g., FAK-I936/I998)
Mechanism of Action Disrupts FAK-paxillin protein-protein interaction.[1]Competes with ATP to inhibit FAK's catalytic activity.Alters the paxillin-binding site on FAK, preventing interaction.[2][3]
Direct Target FAK-paxillin binding interface.[1]FAK kinase domain.FAK protein structure.[2][3]
Effect on FAK Phosphorylation Does not prevent the initial activation of Src or FAK.[1]Directly inhibits FAK autophosphorylation (Tyr397) and subsequent phosphorylation of downstream targets.Prevents FAK localization to focal adhesions, leading to reduced FAK phosphorylation.[2][3]
Reported Potency Reduces VEGF-induced cell migration and proliferation at micromolar concentrations. Specific IC50/Ki for FAK-paxillin interaction not publicly available.PF-573228 IC50 = 4 nM (cell-free), 30-100 nM (in cells).Complete abrogation of FAK-paxillin binding.[2][3]
Specificity Proposed to be specific for the FAK-paxillin interaction, but comprehensive off-target profiling data is not publicly available.PF-573228 is selective for FAK over many other kinases, but can inhibit the closely related kinase Pyk2.Highly specific to the FAK-paxillin interaction within the context of the engineered cell system.
Advantages Targets a non-catalytic protein-protein interaction, potentially offering a different pharmacological profile and overcoming resistance to kinase inhibitors.Potent and well-characterized mechanism of action.Provides a "clean" genetic model to study the specific consequences of the FAK-paxillin interaction disruption.[2][3]
Limitations Lack of publicly available quantitative potency and specificity data. Potential for off-target effects inherent to small molecules.May have off-target effects on other kinases. Does not address the scaffolding functions of FAK independent of its kinase activity.Not a therapeutic strategy. Limited to in vitro and in vivo models with genetic modification.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

FAK_Paxillin_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell cluster_inhibitors Inhibitors Integrin Integrin FAK FAK Integrin->FAK Activation Paxillin Paxillin FAK->Paxillin Binds Src Src FAK->Src Recruits FAK_Paxillin_Interaction FAK_Paxillin_Interaction FAK_Kinase_Activity FAK_Kinase_Activity Akt Akt Paxillin->Akt Activates Src->FAK Phosphorylates Src->Paxillin Phosphorylates (Y118) Migration_Proliferation Cell Migration & Proliferation Akt->Migration_Proliferation Promotes JP153 This compound JP153->FAK_Paxillin_Interaction Disrupts FAKi FAK Kinase Inhibitor (e.g., PF-573228) FAKi->FAK Inhibits

FAK-Paxillin Signaling Pathway and Points of Inhibition.

Co_IP_Workflow start Cell Lysate (with FAK and Paxillin) jp153 Treat cells with this compound start->jp153 incubation Incubate with anti-FAK antibody beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute bound proteins wash->elution western Western Blot with anti-Paxillin antibody elution->western result Detect Paxillin (indicates interaction) western->result jp153->incubation

Co-Immunoprecipitation Workflow to Validate this compound Activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize inhibitors of the FAK-paxillin interaction.

Co-Immunoprecipitation (Co-IP) to Detect FAK-Paxillin Interaction

This protocol is designed to determine if FAK and paxillin are in a complex within a cell and to assess the ability of this compound to disrupt this interaction.

Materials:

  • Cell culture reagents

  • Human retinal endothelial cells (HRECs) or other suitable cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FAK antibody (for immunoprecipitation)

  • Anti-paxillin antibody (for Western blotting)

  • Protein A/G magnetic beads or agarose resin

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture HRECs to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FAK antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washes: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with an anti-paxillin primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the paxillin band in the this compound treated sample compared to the control indicates disruption of the FAK-paxillin interaction.

Transwell Migration Assay

This assay is used to quantify the effect of this compound on VEGF-induced endothelial cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • HRECs

  • Basal medium (e.g., EBM-2) with and without serum

  • VEGF

  • This compound

  • Calcein AM or crystal violet for cell staining

Procedure:

  • Cell Preparation: Starve HRECs in serum-free basal medium for 4-6 hours.

  • Assay Setup:

    • Add basal medium containing VEGF (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.

    • In the upper chamber (the Transwell insert), add the starved HRECs in serum-free basal medium.

    • Add this compound or vehicle control to both the upper and lower chambers at the desired concentrations.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Removal and Staining:

    • Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet or a fluorescent dye like Calcein AM.

  • Quantification:

    • If using crystal violet, elute the dye and measure the absorbance using a plate reader.

    • If using a fluorescent dye, measure the fluorescence intensity.

    • Alternatively, count the number of migrated cells in several random fields of view under a microscope. A reduction in cell migration in the this compound treated wells compared to the VEGF-only control indicates an inhibitory effect.

Conclusion

This compound represents a promising tool for studying the FAK-paxillin signaling axis and holds potential for therapeutic development. Its mechanism of disrupting a protein-protein interaction distinguishes it from traditional kinase inhibitors. However, a comprehensive understanding of its specificity requires further investigation, including quantitative binding assays and off-target profiling. This guide provides a framework for researchers to critically evaluate this compound in the context of other available methods for interrogating FAK-paxillin signaling. The provided experimental protocols offer a starting point for the in-house validation of this compound's activity and specificity.

References

A Comparative Analysis of JP-153 and Other Small Molecule Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic therapies, a diverse array of small molecule inhibitors has emerged, each with distinct mechanisms and potencies. This guide provides a detailed comparison of a novel inhibitor, JP-153, with established multi-targeted tyrosine kinase inhibitors such as Sunitinib, Sorafenib, and Axitinib. The focus is on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate them, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

Small molecule angiogenesis inhibitors primarily function by disrupting the signaling pathways that drive the formation of new blood vessels. This compound employs a unique strategy by targeting a critical protein interaction within the focal adhesion complex, while Sunitinib, Sorafenib, and Axitinib exert their effects through the inhibition of receptor tyrosine kinases.

This compound: Targeting the Src-FAK-Paxillin Signalsome

This compound distinguishes itself by disrupting the interaction between focal adhesion kinase (FAK) and paxillin.[1] This disruption prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118), a key step in the downstream activation of Akt (at serine 473).[1] By inhibiting this pathway, this compound effectively reduces the migration and proliferation of endothelial cells stimulated by vascular endothelial growth factor (VEGF).[1] Notably, this compound's action does not hinder the initial activation of Src or FAK, indicating a highly specific point of intervention within the signaling cascade.[1]

Sunitinib, Sorafenib, and Axitinib: Multi-Targeted and VEGFR-Focused Inhibition

In contrast, Sunitinib, Sorafenib, and Axitinib are potent inhibitors of multiple receptor tyrosine kinases (RTKs).[2][3][4]

  • Sunitinib targets a broad range of RTKs, including all vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[3][4] Its anti-angiogenic effects are primarily mediated through the blockade of VEGFR-2 and PDGFR.[2]

  • Sorafenib also inhibits multiple kinases, including VEGFRs, PDGFR-β, and Raf kinases (C-Raf, wild-type B-Raf, and mutant B-Raf).[5][6][7] This dual mechanism allows it to both suppress tumor cell proliferation through the RAF/MEK/ERK pathway and inhibit angiogenesis by blocking VEGFR and PDGFR signaling.[5][7]

  • Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[8][9][10] By selectively targeting these receptors, axitinib effectively blocks VEGF-mediated endothelial cell survival and tube formation.[11] Its high affinity for VEGFRs makes it a particularly potent anti-angiogenic agent.[9]

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, Sunitinib, Sorafenib, and Axitinib in endothelial cell proliferation assays. It is important to note that the data for this compound was generated using human retinal endothelial cells (RECs), while the data for the other inhibitors were primarily from human umbilical vein endothelial cells (HUVECs). This difference in cell type should be considered when comparing potencies.

InhibitorTarget(s)Cell TypeAssayIC50
This compound FAK-Paxillin InteractionHuman Retinal Endothelial CellsProliferation AssayData not available in HUVECs
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, etc.HUVECProliferation Assay (MTT)~1.47 µM[12][13]
Sorafenib VEGFRs, PDGFRβ, Raf kinasesHUVECProliferation Assay (MTT)~1.53 µM[12][13]
Axitinib VEGFR-1, -2, -3HUVECProliferation Assay (VEGF-stimulated)~0.24 nM[11]
Axitinib HUVECProliferation Assay (non-VEGF stimulated)~0.3 µM[14]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

JP153_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src FAK FAK VEGFR->FAK Paxillin Paxillin Src->Paxillin phosphorylates FAK->Paxillin pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Migration & Proliferation pAkt->Proliferation JP153 This compound JP153->FAK disrupts interaction JP153->Paxillin Tube_Formation_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Seeding cluster_incubation_analysis Incubation & Analysis Thaw_Matrigel 1. Thaw Matrigel on ice Coat_Plate 2. Coat 96-well plate with Matrigel Thaw_Matrigel->Coat_Plate Incubate_Plate 3. Incubate plate at 37°C to allow gelation Coat_Plate->Incubate_Plate Seed_Cells 6. Seed cells onto Matrigel-coated plate Harvest_HUVEC 4. Harvest HUVECs Resuspend_Cells 5. Resuspend cells in media with/without inhibitors Harvest_HUVEC->Resuspend_Cells Resuspend_Cells->Seed_Cells Incubate_HUVEC 7. Incubate for 4-18 hours at 37°C Seed_Cells->Incubate_HUVEC Image_Acquisition 8. Acquire images using microscopy Incubate_HUVEC->Image_Acquisition Quantification 9. Quantify tube length, branches, and area Image_Acquisition->Quantification Matrigel_Plug_Workflow cluster_preparation Preparation cluster_injection Injection cluster_incubation_analysis Incubation & Analysis Thaw_Matrigel 1. Thaw Matrigel on ice Mix_Components 2. Mix Matrigel with angiogenic factors +/- inhibitors Thaw_Matrigel->Mix_Components Inject_Mice 3. Subcutaneously inject the Matrigel mixture into mice Mix_Components->Inject_Mice Incubate 4. Allow plug to solidify and vascularize in vivo (7-21 days) Inject_Mice->Incubate Excise_Plug 5. Excise the Matrigel plug Incubate->Excise_Plug Analysis 6. Analyze angiogenesis by: - Hemoglobin content (Drabkin assay) - Immunohistochemistry (e.g., CD31) Excise_Plug->Analysis

References

Comparative Analysis of JP-153 and Alternative Src/FAK Pathway Inhibitors in Modulating Cellular Functions

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of Mechanism and Performance in Diverse Cellular Contexts

This guide provides a comprehensive comparison of the small molecule inhibitor JP-153 with alternative compounds targeting the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling pathway. The objective is to cross-validate the mechanism of action of this compound and objectively compare its performance with that of Defactinib and Saracatinib, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals working in the fields of angiogenesis, cancer biology, and signal transduction.

Introduction to the Src-FAK-Paxillin Signaling Axis

The Src-FAK-Paxillin signaling cascade is a critical regulator of cellular processes such as adhesion, migration, proliferation, and survival. Dysregulation of this pathway is implicated in various pathologies, including cancer metastasis and neovascular eye diseases. This has led to the development of targeted inhibitors as potential therapeutic agents. This compound is a novel small molecule designed to disrupt the protein-protein interaction between FAK and paxillin, a key step in this signaling pathway.[1]

Mechanism of Action: A Comparative Overview

This compound: This compound uniquely functions by disrupting the interaction between Focal Adhesion Kinase (FAK) and paxillin. This disruption prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[2] Notably, this compound does not inhibit the initial activation of Src or FAK.[2] Its primary documented effects are the reduction of VEGF-induced migration and proliferation in retinal endothelial cells.[2]

Defactinib (VS-6063): As a potent and selective inhibitor of FAK and Proline-rich tyrosine kinase 2 (Pyk2), Defactinib acts by competing with ATP to block the kinase activity of these enzymes. This inhibition prevents the autophosphorylation of FAK at Tyr397, a critical step for the recruitment and activation of Src and subsequent downstream signaling through pathways like PI3K/Akt.[3]

Saracatinib (AZD0530): This agent is a dual inhibitor of Src family kinases (including c-Src, Lck, Fyn, Lyn, Blk, and Fgr) and the Bcr-Abl tyrosine kinase.[4][5] By blocking the ATP-binding site of these kinases, Saracatinib effectively inhibits their catalytic activity, thereby impeding downstream signaling cascades that control cell proliferation, migration, and invasion.[6]

Performance Data in Different Cell Types

Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these inhibitors. The following tables summarize the available IC50 data for Defactinib and Saracatinib in various cancer cell lines.

Note: To date, published literature has not reported on the effects of this compound in cancer cell lines or fibroblasts. The known activity of this compound is in retinal endothelial cells, where it has been shown to inhibit VEGF-induced migration and proliferation.[2]

Table 1: IC50 Values for Defactinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
TTThyroid Cancer1.98
K1Thyroid Cancer10.34
MDA-MB-231Breast Cancer0.281[7]
UTE1Endometrial Cancer~1.7-3.8
UTE3Endometrial Cancer~1.7-3.8
UTE10Endometrial Cancer~1.7-3.8
UTE11Endometrial Cancer~1.7-3.8

Table 2: IC50 Values for Saracatinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Leukemia0.22[4][5]
VariousColon, Prostate, Lung, Leukemia0.2-0.7[4][5]
SNU216Gastric Cancer< 1[8]
NCI-N87Gastric Cancer< 1[8]
A549 (Migration)Lung Cancer0.14[4]

Visualizing the Mechanisms and Workflows

Signaling Pathways

G cluster_JP153 This compound Mechanism cluster_Alternatives Alternative Mechanisms VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds Src_J Src VEGFR->Src_J activates FAK_J FAK VEGFR->FAK_J activates Paxillin_J Paxillin Src_J->Paxillin_J p-Paxillin (Y118) p-Paxillin (Y118) Src_J->p-Paxillin (Y118) phosphorylates FAK_J->Paxillin_J interaction Akt_J Akt p-Paxillin (Y118)->Akt_J p-Akt (S473) p-Akt (S473) Akt_J->p-Akt (S473) Migration/Proliferation_J Migration / Proliferation p-Akt (S473)->Migration/Proliferation_J This compound This compound This compound->FAK_J disrupts interaction with Paxillin Integrin Integrin FAK_A FAK Integrin->FAK_A activates ECM ECM ECM->Integrin binds Src_A Src Paxillin_A Paxillin Src_A->Paxillin_A phosphorylates p-FAK (Y397) p-FAK (Y397) FAK_A->p-FAK (Y397) autophosphorylates p-FAK (Y397)->Src_A recruits/activates Downstream Signaling Migration / Proliferation / Survival Paxillin_A->Downstream Signaling Defactinib Defactinib Defactinib->FAK_A inhibits kinase activity Saracatinib Saracatinib Saracatinib->Src_A inhibits kinase activity G cluster_WB Western Blot for Protein Phosphorylation cluster_Migration Cell Migration (Boyden Chamber Assay) cluster_Proliferation Cell Proliferation (MTT Assay) Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Inhibitor Lysis Lysis Treatment->Lysis Quantification Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Antibody (e.g., anti-p-Paxillin) Blocking->Primary Ab Secondary Ab Secondary Antibody (HRP-conjugated) Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Cell Seeding Seed cells in serum-free medium in upper chamber Chemoattractant Add chemoattractant and inhibitor to lower chamber Cell Seeding->Chemoattractant Incubation Incubation Chemoattractant->Incubation Fix & Stain Fix and stain migrated cells Incubation->Fix & Stain Quantify Count migrated cells Fix & Stain->Quantify Plate Cells Plate Cells Add Inhibitor Add Inhibitor Plate Cells->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Add MTT Add MTT reagent Incubate->Add MTT Solubilize Solubilize formazan Add MTT->Solubilize Measure Absorbance Measure Absorbance Solubilize->Measure Absorbance

References

A Comparative Analysis of JP-153's Impact on Diverse Endothelial Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule JP-153's effects on various endothelial cells. While current research primarily details its impact on human retinal endothelial cells (RECs), this document extrapolates and compares these findings with data from other endothelial cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs), particularly in the context of inhibitors targeting the same signaling pathway.

Introduction to this compound

This compound is a novel small molecule inhibitor that targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1] This pathway is crucial for mediating cellular responses to Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. By disrupting the interaction between FAK and paxillin, this compound effectively inhibits the downstream signaling cascade, leading to reduced migration and proliferation of endothelial cells.[1] This makes this compound a promising candidate for therapeutic interventions in diseases characterized by pathological neovascularization, such as diabetic retinopathy and age-related macular degeneration.[1]

Comparative Efficacy of this compound and Functionally Similar Inhibitors

While direct comparative studies of this compound across different endothelial cell types are not yet available, we can infer its potential effects by examining its known activity in RECs and comparing it with other FAK inhibitors on HUVECs.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Human Retinal Endothelial Cells and other FAK inhibitors on HUVECs.

Table 1: Effect of this compound on Human Retinal Endothelial Cells (RECs)

ParameterTreatmentResultReference
Cell Migration VEGF-stimulated RECs + this compound (10 µM)Significant reduction in cell migration[1]
Cell Proliferation VEGF-stimulated RECs + this compound (10 µM)Significant reduction in cell proliferation[1]
Paxillin Phosphorylation (Y118) VEGF-stimulated RECs + this compound (10 µM)Inhibition of Src-dependent phosphorylation[1]
Akt Activation (S473) VEGF-stimulated RECs + this compound (10 µM)Inhibition of downstream Akt activation[1]

Table 2: Effect of FAK Inhibitors (PF-573,228 and FAK Inhibitor 14) on Human Umbilical Vein Endothelial Cells (HUVECs)

ParameterTreatmentResultReference
Cell Viability HUVECs + PF-573,228 or FAK Inhibitor 14Dose-dependent reduction in cell viability[2][3]
Cell Migration VEGF-stimulated HUVECs + PF-573,228 or FAK Inhibitor 14Reduction in cell migration[2][3]
Tube Formation VEGF-stimulated HUVECs + PF-573,228 or FAK Inhibitor 14Reduction in tube formation[2][3]
Apoptosis HUVECs + PF-573,228Induction of apoptosis[2][3]
FAK Autophosphorylation HUVECs + PF-573,228 or FAK Inhibitor 14Inhibition of FAK autophosphorylation[2][3]
Paxillin Phosphorylation HUVECs + PF-573,228 or FAK Inhibitor 14Inhibition of FAK-mediated paxillin phosphorylation[2][3]

Signaling Pathways and Mechanism of Action

This compound disrupts the VEGF-induced signaling cascade in endothelial cells. The binding of VEGF to its receptor (VEGFR2) typically triggers the activation of Src and FAK. This leads to the phosphorylation of paxillin, a crucial step for the downstream activation of Akt, which promotes cell migration and proliferation. This compound specifically interferes with the FAK-paxillin interaction, thereby inhibiting paxillin phosphorylation and subsequent Akt activation without affecting the initial activation of Src or FAK.[1]

JP153_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Src Src VEGFR2->Src Activates FAK FAK VEGFR2->FAK Activates Src->FAK Paxillin Paxillin FAK->Paxillin Phosphorylates pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Akt Akt pPaxillin->Akt Activates pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Migration Cell Migration pAkt->Migration JP153 This compound JP153->FAK Inhibits Interaction JP153->Paxillin

Figure 1. this compound Signaling Pathway in Endothelial Cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay
  • Cell Seeding: Plate endothelial cells (e.g., HUVECs, HCAECs) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Assay: Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability.

Endothelial Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Grow endothelial cells to a confluent monolayer in 6-well plates.

  • Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing the test compound (e.g., this compound) and a chemoattractant like VEGF.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

  • Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial area.

Wound_Healing_Workflow A 1. Seed Endothelial Cells to Confluency B 2. Create a Scratch (Wound) A->B C 3. Add Media with This compound and VEGF B->C D 4. Image at Time 0 C->D E 5. Incubate (e.g., 24h) D->E F 6. Image at Final Timepoint E->F G 7. Analyze Wound Closure F->G

Figure 2. Experimental Workflow for Wound Healing Assay.

Western Blot for Protein Phosphorylation
  • Cell Lysis: Treat endothelial cells with the desired stimuli (e.g., VEGF) and/or inhibitors (e.g., this compound) for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-paxillin Y118, anti-phospho-Akt S473) and the total protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent inhibitor of VEGF-induced endothelial cell migration and proliferation in retinal endothelial cells.[1] The similar effects observed with other FAK inhibitors in HUVECs indicate that the Src-FAK-paxillin pathway is a conserved and critical mediator of angiogenesis in different types of endothelial cells.[2][3]

However, it is important to acknowledge the inherent heterogeneity among endothelial cells from different vascular beds. For instance, HUVECs are derived from large veins, while HCAECs are from coronary arteries, and their responses to stimuli can vary. Future research should focus on directly comparing the effects of this compound on a panel of endothelial cell types, including HUVECs, HCAECs, and microvascular endothelial cells from different organs. Such studies will be crucial for determining the broader therapeutic potential and potential tissue-specific effects of this compound.

References

Validating the In Vivo Efficacy of JP-153 Using Imaging Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies targeting neovascular eye diseases, such as diabetic retinopathy and age-related macular degeneration, the small molecule JP-153 presents a novel approach. By targeting the Src-FAK-Paxillin signaling complex, this compound offers a potential alternative or adjunctive treatment to standard anti-VEGF therapies. This guide provides an objective comparison of this compound's pre-clinical in vivo efficacy with established anti-angiogenic agents, supported by experimental data from imaging studies.

Mechanism of Action: Targeting the Src-FAK-Paxillin Signaling Complex

This compound is a selective inhibitor that disrupts the interaction between focal adhesion kinase (FAK) and paxillin.[1] This disruption is crucial as the VEGF-dependent activation of the Src/FAK/paxillin signalsome is a key pathway for human retinal endothelial cell migration and proliferation.[1] Specifically, this compound inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2][3] This targeted inhibition leads to a reduction in the migration and proliferation of retinal endothelial cells that are stimulated by VEGF.[1][3]

JP153_Signaling_Pathway cluster_cell Retinal Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates (Y118) Akt Akt Paxillin->Akt Activates (S473) Migration_Proliferation Cell Migration & Proliferation Akt->Migration_Proliferation JP153 This compound JP153->FAK Disrupts Interaction with Paxillin

Figure 1: this compound Signaling Pathway

Comparative In Vivo Efficacy in the Oxygen-Induced Retinopathy (OIR) Model

The murine oxygen-induced retinopathy (OIR) model is a standard pre-clinical model for studying retinal neovascularization. In this model, neonatal mice are exposed to hyperoxia, which leads to vaso-obliteration, followed by a return to normoxia, which induces retinal hypoxia and subsequent neovascularization. The efficacy of this compound and other anti-angiogenic drugs is evaluated by quantifying the extent of neovascularization and the avascular area using imaging techniques.

DrugMechanism of ActionImaging ModalityKey Quantitative Findings in OIR Model
This compound FAK-Paxillin Interaction InhibitorFluorescence Microscopy (Lectin Staining)Dose-dependent reduction in neovascular tuft formation and increased avascular area.[1]
Bevacizumab (Avastin) Anti-VEGF-A Monoclonal AntibodyFluorescein Angiography & H&E StainingSignificantly lower Modified Retinopathy Score (3.06 ± 1.63 vs. 7.1 ± 2.01 for control) and neovascularization count (3.44 ± 1.81 vs. 9.34 ± 3.23 for control).[4]
Aflibercept (Eylea) VEGF Trap (VEGF-A, VEGF-B, PIGF)Fluorescence Microscopy (Collagen IV Staining)At PN25, 100ng dose showed significantly less non-perfused retinal area compared to hyperoxic controls.[5][6] A 1000ng dose showed increased non-perfusion compared to 100ng, suggesting inhibition of physiological angiogenesis.[5][6]
Ranibizumab (Lucentis) Anti-VEGF-A Monoclonal Antibody FragmentFITC-Dextran Perfusion & Isolectin B4 StainingSignificant decrease in micro-vessel densities and neovascular clusters compared to control.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison.

Oxygen-Induced Retinopathy (OIR) Mouse Model
  • Animal Model : C57BL/6J mouse pups and their nursing dams are used.

  • Hyperoxia Exposure : At postnatal day 7 (P7), the pups and their mothers are placed in a hyperoxia chamber with 75% oxygen for 5 days.

  • Return to Normoxia : At P12, the mice are returned to room air (21% oxygen). This sudden shift to relative hypoxia induces retinal neovascularization.

  • Evaluation Timepoints : The peak of neovascularization typically occurs around P17, which is a common endpoint for efficacy studies.

In Vivo Imaging: Fluorescein Angiography
  • Anesthesia : Mice are anesthetized using a mixture of ketamine and xylazine.

  • Pupil Dilation : Pupils are dilated with a topical solution of phenylephrine and tropicamide.

  • Fluorescein Injection : A solution of sodium fluorescein is injected intraperitoneally.

  • Image Acquisition : A fundus camera equipped with appropriate filters is used to capture images of the retinal vasculature at various time points after fluorescein injection.

  • Quantitative Analysis : Image analysis software is used to quantify parameters such as vascular leakage, neovascular area, and avascular area.

Ex Vivo Imaging: Retinal Flat Mount with Lectin Staining
  • Euthanasia and Enucleation : Mice are euthanized at the desired endpoint (e.g., P17), and their eyes are enucleated.

  • Fixation : The eyes are fixed in 4% paraformaldehyde.

  • Dissection : The retina is carefully dissected from the eyecup.

  • Staining : The retinal flat mounts are incubated with a fluorescently-labeled isolectin B4 (e.g., from Griffonia simplicifolia), which binds to the surface of endothelial cells, thereby labeling the retinal vasculature.

  • Imaging : The stained retinas are mounted on a slide and imaged using a fluorescence microscope.

  • Quantification : The images are analyzed to measure the area of neovascularization and the avascular area, often as a percentage of the total retinal area.

Experimental_Workflow cluster_OIR_Model Oxygen-Induced Retinopathy (OIR) Model cluster_Treatment Treatment cluster_Imaging In Vivo / Ex Vivo Imaging cluster_Analysis Quantitative Analysis P7 P7: Place mouse pups in 75% O2 P12 P12: Return to room air P7->P12 P17 P17: Peak neovascularization P12->P17 Injection Intravitreal/Systemic Injection of this compound or other anti-angiogenic drugs P12->Injection FA Fluorescein Angiography P17->FA Lectin Lectin Staining of Retinal Flat Mounts P17->Lectin Injection->P17 Quant Measure: - Neovascular Area - Avascular Area - Vessel Density FA->Quant Lectin->Quant

Figure 2: Experimental Workflow for Efficacy Validation

References

JP-153: A Comparative Analysis of Its Potency and Mechanism Against Other Kinase Inhibitors in the Src-FAK-Akt Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Memphis, TN – November 21, 2025 – In the landscape of kinase inhibitor research, the small molecule JP-153 presents a unique approach by targeting a critical protein-protein interaction within the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex. This guide provides a comparative analysis of this compound's mechanism and potency relative to other well-established kinase inhibitors that modulate this pathway, offering valuable insights for researchers, scientists, and drug development professionals.

This compound acts as a disruptor of the Focal Adhesion Kinase (FAK) and paxillin interaction, a crucial step in the downstream signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF). By preventing this interaction, this compound effectively inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent activation of Akt at serine 473 (S473).[1] This mechanism ultimately leads to a reduction in VEGF-induced migration and proliferation of retinal endothelial cells, highlighting its potential in treating neovascular eye diseases.[1]

While a specific half-maximal inhibitory concentration (IC50) for this compound's disruption of the FAK-paxillin interaction is not publicly available in the primary literature, its potent, dose-dependent effects have been demonstrated.[2] This guide, therefore, focuses on a qualitative comparison of its unique mechanism against traditional ATP-competitive kinase inhibitors targeting key nodes in the same pathway: Src, FAK, and Akt.

Comparative Potency of Kinase Inhibitors in the Src-FAK-Akt Pathway

To provide a quantitative context for the potency of inhibitors targeting the Src-FAK-Akt pathway, the following table summarizes the IC50 values for a selection of well-characterized Src, FAK, and Akt inhibitors. It is important to note that these inhibitors primarily function as ATP-competitive inhibitors, directly targeting the kinase domain of their respective proteins, a different mechanism of action compared to this compound.

Inhibitor Target Kinase(s) IC50 (nM) Mechanism of Action
Saracatinib (AZD0530) Src, Abl2.7 (Src), 30 (Abl)ATP-competitive
Bosutinib (SKI-606) Src, Abl1.2 (Src), 1 (Abl)ATP-competitive
Dasatinib (BMS-354825) Src family, Abl, c-Kit, PDGFRβ<1 (multiple)ATP-competitive
Defactinib (VS-6063) FAK, Pyk20.5 (FAK), 20 (Pyk2)ATP-competitive
GSK2256098 FAK3.5ATP-competitive
PF-562271 FAK, ALK1.5 (FAK), 7 (ALK)ATP-competitive
Capivasertib (AZD5363) Akt1, Akt2, Akt33 (Akt1), 8 (Akt2), 8 (Akt3)ATP-competitive
Ipatasertib (GDC-0068) Akt1, Akt2, Akt35 (Akt1), 18 (Akt2), 60 (Akt3)ATP-competitive
MK-2206 Akt1, Akt25 (Akt1), 12 (Akt2)Allosteric

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.

G VEGF-Induced Src-FAK-Paxillin Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Activates FAK FAK Src->FAK Phosphorylates Paxillin Paxillin FAK->Paxillin Binds & Phosphorylates (Y118) Akt Akt Paxillin->Akt Activates (S473) Migration Cell Migration & Proliferation Akt->Migration JP153 This compound JP153->FAK Disrupts Interaction

Caption: VEGF signaling cascade leading to cell migration and proliferation, and the point of intervention for this compound.

G Workflow for Assessing Kinase Inhibitor Potency cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays Kinase Purified Kinase (e.g., Src, FAK, Akt) Incubate Incubation Kinase->Incubate Substrate Substrate + ATP Substrate->Incubate Inhibitor Test Inhibitor (e.g., this compound or others) Inhibitor->Incubate Detect Detection of Phosphorylation Incubate->Detect IC50 IC50 Determination Detect->IC50 Cells Retinal Endothelial Cells Stimulate VEGF Stimulation Cells->Stimulate Treat Inhibitor Treatment Stimulate->Treat Assay Migration/Proliferation Assay Treat->Assay Analyze Data Analysis Assay->Analyze

Caption: General experimental workflow for evaluating the potency of kinase inhibitors in both in vitro and cell-based assays.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound and comparable kinase inhibitors.

In Vitro Kinase Activity Assay (for ATP-competitive inhibitors)

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Materials: Purified recombinant kinase (e.g., Src, FAK, Akt), kinase-specific peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test inhibitor (serially diluted), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Add assay buffer, purified kinase, and the test inhibitor at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the amount of phosphorylated substrate or ADP produced.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Western Blot for Phospho-Protein Levels

This method is used to assess the effect of an inhibitor on the phosphorylation of specific proteins within a cellular context.

  • Materials: Retinal endothelial cells, cell culture medium, VEGF, test inhibitor, lysis buffer, primary antibodies (e.g., anti-phospho-paxillin (Y118), anti-phospho-Akt (S473), and total protein antibodies for loading controls), and secondary antibodies.

  • Procedure:

    • Culture retinal endothelial cells to near confluence.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.

    • Stimulate the cells with VEGF for a predetermined duration to induce protein phosphorylation.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated target proteins and total proteins.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a detection system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

VEGF-Induced Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the ability of an inhibitor to block the chemotactic migration of endothelial cells towards a VEGF gradient.

  • Materials: Transwell inserts with a porous membrane, 24-well plates, retinal endothelial cells, serum-free medium, VEGF, test inhibitor, and a staining reagent (e.g., crystal violet).

  • Procedure:

    • Plate retinal endothelial cells in the upper chamber of the Transwell inserts in a serum-free medium containing the test inhibitor or vehicle.

    • Add medium containing VEGF to the lower chamber to act as a chemoattractant.

    • Incubate the plate for a period that allows for cell migration (e.g., 4-6 hours).

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

    • Compare the extent of migration in inhibitor-treated groups to the vehicle-treated control.

Conclusion

This compound represents a novel strategy in kinase-related drug discovery by targeting a protein-protein interaction rather than the highly conserved ATP-binding pocket of kinases. This approach may offer advantages in terms of specificity and overcoming resistance mechanisms associated with traditional kinase inhibitors. While a direct quantitative comparison of potency through IC50 values is currently limited by the available data for this compound, its demonstrated efficacy in cellular models of angiogenesis positions it as a significant tool for research and a promising lead for the development of new therapeutics for neovascular diseases. Further studies are warranted to quantify its inhibitory constant and to explore its potential in a broader range of pathological contexts.

References

Comparative Transcriptomic Analysis of JP-153 in Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of JP-153, a novel small molecule inhibitor, in the context of VEGF-induced signaling in retinal endothelial cells. Due to the absence of publicly available direct comparative transcriptomic data for this compound, this guide leverages its known mechanism of action to draw comparisons with the transcriptomic effects of other inhibitors targeting the same signaling pathway, namely Src and Focal Adhesion Kinase (FAK) inhibitors.

Introduction to this compound

This compound is a novel small molecule designed to target the Src-FAK-Paxillin signaling complex. This complex is crucial for mediating cellular responses to Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. By inhibiting this pathway, this compound effectively curtails VEGF-induced retinal angiogenesis, a pathological process implicated in various eye diseases.

Core Mechanism of Action

This compound functions by disrupting the protein-protein interactions within the Src-FAK-Paxillin complex. This inhibition prevents the downstream signaling cascade initiated by VEGF, ultimately leading to a reduction in endothelial cell migration, proliferation, and the formation of new blood vessels.

Comparative Transcriptomic Landscape

To understand the potential transcriptomic signature of this compound, we can infer its effects by examining the impact of other well-characterized Src and FAK inhibitors on endothelial cells, as well as the gene expression changes induced by VEGF itself.

VEGF-Induced Transcriptomic Changes

VEGF stimulation of human retinal microvascular endothelial cells (HRMECs) leads to significant changes in gene expression, promoting a pro-angiogenic cellular phenotype. Key upregulated genes and pathways include those involved in cell proliferation, migration, and extracellular matrix remodeling.

Transcriptomic Effects of Src and FAK Inhibitors

Src and FAK inhibitors, acting on the same pathway as this compound, provide insights into the likely transcriptomic consequences of this compound treatment.

  • Dasatinib (Src Inhibitor): Studies on dasatinib have shown its ability to inhibit the motility and other functions of endothelial cells. A key transcriptomic effect is the reduction in the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for breaking down the extracellular matrix, a necessary step for cell migration and angiogenesis[1].

  • PF-573228 (FAK Inhibitor): This FAK inhibitor has been demonstrated to prevent the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and C-C Motif Chemokine Ligand 26 (CCL26) in endothelial cells stimulated with IL-4[2]. These molecules are involved in inflammatory responses and cell adhesion, processes that can contribute to pathological angiogenesis.

  • Defactinib (FAK Inhibitor): In various cancer cell models, defactinib has been shown to suppress the expression of several genes that promote tumor growth and survival[3].

Based on these findings, it is anticipated that this compound would induce a transcriptomic profile characterized by the downregulation of genes involved in cell migration, proliferation, and inflammation, effectively opposing the pro-angiogenic signature induced by VEGF.

Data Presentation

The following table summarizes the key genes and pathways modulated by VEGF and inhibitors of the Src-FAK pathway, providing a comparative overview of their expected transcriptomic effects.

Treatment/Stimulus Key Modulated Genes/Pathways Functional Outcome
VEGF Stimulation Upregulation: Genes involved in cell cycle progression, cell migration (e.g., MMPs), and vascular development.Promotes angiogenesis, increases vascular permeability.
Dasatinib (Src Inhibitor) Downregulation: MMP9Inhibits endothelial cell migration and invasion[1].
PF-573228 (FAK Inhibitor) Downregulation: VCAM1, CCL26Reduces inflammation and endothelial cell adhesion[2].
Defactinib (FAK Inhibitor) Downregulation: Tumor-promoting genes.Suppresses cell proliferation and survival[3].
This compound (Inferred) Downregulation: Expected to downregulate genes downstream of Src-FAK signaling, including those involved in cell migration, proliferation, and inflammation.Anti-angiogenic, anti-proliferative, and anti-inflammatory effects.

Experimental Protocols

The following outlines a general methodology for a comparative transcriptomic analysis using RNA sequencing (RNA-seq), based on standard practices in the field.

Cell Culture and Treatment

Human retinal microvascular endothelial cells (HRMECs) would be cultured under standard conditions. For the experiment, cells would be divided into several groups: an untreated control, a VEGF-stimulated group, and groups treated with this compound, a Src inhibitor (e.g., dasatinib), and a FAK inhibitor (e.g., PF-573228) in the presence of VEGF.

RNA Isolation and Library Preparation

Total RNA would be extracted from the cells using a suitable kit. The quality and quantity of the RNA would be assessed using a spectrophotometer and a bioanalyzer. Following quality control, RNA-seq libraries would be prepared. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

RNA Sequencing

The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing run would be designed to generate a sufficient number of reads for robust statistical analysis.

Data Analysis

The raw sequencing reads would undergo quality control checks. The reads would then be aligned to a reference human genome. Gene expression levels would be quantified by counting the number of reads mapping to each gene. Differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated between the different treatment groups. Finally, pathway analysis and gene ontology enrichment analysis would be conducted to identify the biological processes and signaling pathways affected by the treatments.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane VEGFR VEGF Receptor Src Src VEGFR->Src Activates VEGF VEGF VEGF->VEGFR FAK FAK Src->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Downstream Downstream Signaling (Migration, Proliferation) Paxillin->Downstream JP153 This compound JP153->FAK Inhibits Interaction JP153->Paxillin Inhibits Interaction Src_Inhibitor Src Inhibitor (e.g., Dasatinib) Src_Inhibitor->Src FAK_Inhibitor FAK Inhibitor (e.g., PF-573228) FAK_Inhibitor->FAK

Caption: VEGF-induced Src-FAK-Paxillin signaling pathway and points of inhibition.

Experimental Workflow Diagram

G cluster_0 Experiment cluster_1 Data Analysis A Cell Culture (HRMECs) B Treatment Groups: - Control - VEGF - VEGF + this compound - VEGF + Src-I - VEGF + FAK-I A->B C RNA Isolation B->C D RNA-seq Library Preparation C->D E High-Throughput Sequencing D->E F Quality Control E->F G Read Alignment F->G H Gene Expression Quantification G->H I Differential Expression Analysis H->I J Pathway & GO Analysis I->J K Comparative Transcriptomic Profile J->K

Caption: Workflow for comparative transcriptomic analysis.

References

Safety Operating Guide

Proper Disposal of JP-153: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling pathway. Given the absence of specific disposal guidelines for this compound, it is imperative to treat this compound as a potentially hazardous chemical and follow established laboratory best practices for chemical waste management. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes or aerosolized particles of this compound.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.

II. Step-by-Step Disposal Procedure for this compound

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.

Experimental Protocol: this compound Waste Disposal

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Segregate solid waste (e.g., unused this compound powder, contaminated weigh boats) from liquid waste (e.g., solutions containing this compound, solvent rinsates).

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-naphtho[1,2-d][1][2]oxazin-2-one)".

    • Indicate the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal of Empty Containers:

    • To render an empty container that held this compound non-hazardous, it must be triple-rinsed.

    • Use a solvent in which this compound is soluble for the initial rinse. Collect this rinsate as hazardous waste and add it to your this compound liquid waste container.

    • Perform two subsequent rinses with a suitable solvent (e.g., ethanol or water, depending on the initial solvent). Collect these rinsates as hazardous waste.

    • After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound waste down the drain or in regular trash.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

JP153_Disposal_Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Container Disposal cluster_end Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solutions or Rinsates waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, you contribute to a safe and compliant laboratory environment, building a foundation of trust in our collective commitment to responsible chemical handling and disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.